Tetrakis(1-methoxy-2-propoxy)silane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tetrakis(1-methoxypropan-2-yl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O8Si/c1-13(9-17-5)21-25(22-14(2)10-18-6,23-15(3)11-19-7)24-16(4)12-20-8/h13-16H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYWNXMKZUKBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)O[Si](OC(C)COC)(OC(C)COC)OC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939792 | |
| Record name | Tetrakis(1-methoxypropan-2-yl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18407-95-9 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(1-methoxypropan-2-yl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tetrakis(1-methoxy-2-propoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(1-methoxy-2-propoxy)silane, a member of the tetraalkoxysilane family, is a versatile chemical intermediate with significant potential in various scientific and industrial applications, including sol-gel processes, surface modification, and as a crosslinking agent. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols and visualizations to support its application in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for handling, storage, and application of the compound.
| Property | Value | Reference |
| Chemical Formula | C16H36O8Si | [1][2] |
| Molecular Weight | 384.54 g/mol | [1][2] |
| CAS Number | 18407-95-9 | [1][2] |
| Appearance | Clear Liquid | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Boiling Point | 350.2 ± 42.0 °C at 760 mmHg | [4] |
Experimental Protocols
While specific experimental data for this compound is not extensively available in public literature, the following protocols are based on established methods for the synthesis, purification, and characterization of analogous tetraalkoxysilanes. These methods can be adapted by skilled researchers for the specific compound.
Synthesis of this compound
A common method for the synthesis of tetraalkoxysilanes is the reaction of silicon tetrachloride with the corresponding alcohol.[5]
Materials:
-
Silicon tetrachloride (SiCl4)
-
1-methoxy-2-propanol
-
Anhydrous toluene (or other inert solvent)
-
Dry nitrogen or argon gas supply
-
Reaction flask with a condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Apparatus for distillation
Procedure:
-
Set up the reaction apparatus under a dry, inert atmosphere (nitrogen or argon).
-
In the reaction flask, dissolve a stoichiometric excess of 1-methoxy-2-propanol in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add silicon tetrachloride to the cooled alcohol solution via the dropping funnel with vigorous stirring. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which should be safely vented.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
The progress of the reaction can be monitored by checking for the cessation of HCl evolution.
-
After the reaction is complete, the solvent and any excess alcohol are removed by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
Purification
Purification of the crude product is crucial to remove any residual starting materials, byproducts, or solvent. Fractional distillation is the primary method. Halide impurities, if present, can be removed by treating the alkoxysilane with zinc metal or organic zinc compounds.[6]
Procedure for Halide Removal (if necessary):
-
Treat the halide-containing this compound with an organic zinc compound (e.g., zinc alcoholate).
-
Heat the mixture, typically at the reflux temperature of the alkoxysilane, for several hours.[6]
-
Separate the purified alkoxysilane from the zinc compound by distillation.[6]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. While specific spectra for this compound are not readily available, analogous tetraalkoxysilanes exhibit characteristic signals.
-
¹H NMR: Protons on the alkoxy groups will show characteristic chemical shifts and coupling patterns. The methoxy protons would appear as a singlet, while the propoxy protons would show more complex splitting.
-
¹³C NMR: The carbon atoms of the methoxy and propoxy groups will have distinct chemical shifts.
-
²⁹Si NMR: A single resonance is expected for the central silicon atom, with a chemical shift characteristic of a tetraalkoxysilane.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational bands for a tetraalkoxysilane would include:
-
Si-O-C stretching: Strong absorptions in the region of 1080-1110 cm⁻¹.[7]
-
C-H stretching: Absorptions in the region of 2850-3000 cm⁻¹.
-
C-O stretching: Absorptions around 1100-1200 cm⁻¹.
Signaling Pathways and Experimental Workflows
Sol-Gel Process
This compound is a precursor for the sol-gel process, which is used to create silica-based materials. The process involves hydrolysis and condensation reactions.[8]
Caption: The sol-gel process involves hydrolysis and condensation of the silane precursor.
General Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the laboratory-scale synthesis and purification of a tetraalkoxysilane like this compound.
Caption: A typical laboratory workflow for tetraalkoxysilane synthesis and purification.
Safety Information
This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding contact with skin and eyes.
-
Keeping the container tightly closed and storing it in a dry, cool, and well-ventilated place.[3]
-
The material decomposes slowly in contact with moist air or water, liberating methoxypropanol.[3]
-
It may be harmful if swallowed and may cause skin and eye irritation.[3]
Conclusion
This compound is a valuable compound with broad applicability in materials science and chemical synthesis. This guide provides foundational knowledge and practical protocols to aid researchers in its effective and safe utilization. While specific literature on this particular silane is limited, the provided information, based on analogous compounds, offers a solid starting point for further investigation and application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 18407-95-9 [amp.chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. CAS#:18407-95-9 | Tetrakis(1-methoxy-2-propanyl) orthosilicate | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. US5104999A - Method of purification of alkoxysilanes - Google Patents [patents.google.com]
- 7. gelest.com [gelest.com]
- 8. Sol–gel process - Wikipedia [en.wikipedia.org]
"Tetrakis(1-methoxy-2-propoxy)silane" molecular structure
An In-Depth Technical Guide to Tetrakis(1-methoxy-2-propoxy)silane for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, synthesis, and potential applications relevant to scientific research and development.
Molecular Structure and Properties
This compound is a silicate ester characterized by a central silicon atom bonded to four 1-methoxy-2-propoxy groups.
Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 18407-95-9 | [1][2] |
| Molecular Formula | C16H36O8Si | [1] |
| Molecular Weight | 384.54 g/mol | [1] |
| Physical State | Liquid | [3] |
| Appearance | Clear liquid | [3] |
| Melting Point | < 0 °C | [3] |
| Boiling Point | 350.2 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 141.7 ± 28.3 °C | [3] |
Synthesis of Tetrakis(alkoxy)silanes
General Experimental Protocol: Alcoholysis of Silicon Tetrachloride
This protocol describes a generalized procedure for synthesizing a tetraalkoxysilane.
-
Reaction Setup : A reaction flask equipped with a dropping funnel, a condenser, and a mechanical stirrer is charged with an excess of the desired alcohol (in this case, 1-methoxy-2-propanol) and an inert solvent such as toluene. The setup should be under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactant : Silicon tetrachloride (SiCl4) is added dropwise to the alcohol solution. The reaction is exothermic, and the temperature should be controlled, typically by cooling the reaction vessel in an ice bath.
-
Reaction and Neutralization : After the addition is complete, the reaction mixture is stirred at room temperature or with gentle heating to ensure the reaction goes to completion. The hydrogen chloride (HCl) gas generated during the reaction is typically removed by bubbling a stream of dry nitrogen through the mixture or can be neutralized by the addition of a base like pyridine.
-
Workup and Purification : The reaction mixture is filtered to remove any precipitated salts. The solvent and any excess alcohol are removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield the pure tetraalkoxysilane.
Figure 1. Generalized workflow for the synthesis of tetraalkoxysilanes.
Key Reactions: Hydrolysis and Condensation
This compound, like other alkoxysilanes, undergoes hydrolysis and condensation reactions, which are fundamental to its applications, particularly in materials science. These reactions are the basis of the sol-gel process.
-
Hydrolysis : The alkoxy groups (-OR) are replaced with hydroxyl groups (-OH) upon reaction with water.
-
Condensation : The resulting silanol groups (-Si-OH) react with each other or with other alkoxy groups to form siloxane bridges (-Si-O-Si-).
Figure 2. Key hydrolysis and condensation reactions of tetraalkoxysilanes.
Potential Applications and Experimental Protocols
While specific applications for this compound are not detailed in the provided search results, its structure suggests its utility as a precursor in the sol-gel process for creating silica-based materials and as a crosslinking agent.[4][5] Such materials have applications in coatings, composites, and as matrices for functional molecules. For drug development professionals, this could be relevant for creating drug delivery systems or biocompatible coatings.
Experimental Protocol: Preparation of a Silica Gel via a Sol-Gel Method
This protocol provides a general procedure for using a tetraalkoxysilane like this compound to prepare a silica gel.
-
Sol Preparation : In a suitable container, the tetraalkoxysilane is mixed with an alcohol (e.g., ethanol or isopropanol) and water. The alcohol acts as a co-solvent to homogenize the otherwise immiscible alkoxysilane and water.
-
Catalysis : An acid (e.g., HCl) or a base (e.g., NH4OH) is added as a catalyst to control the rates of hydrolysis and condensation.
-
Gelation : The solution (the "sol") is left to stand. Over time, the hydrolysis and condensation reactions lead to the formation of a three-dimensional network of siloxane bonds, resulting in a gelatinous solid (the "gel").
-
Aging : The gel is aged in its mother liquor for a period of time. During aging, the structure of the gel network strengthens.
-
Drying : The solvent is removed from the gel. Depending on the drying method (e.g., simple evaporation, supercritical drying), the final material can be a dense xerogel or a porous aerogel.
Figure 3. Workflow of a typical sol-gel process using a tetraalkoxysilane precursor.
Safety and Handling
This compound should be handled with care in a well-ventilated area.[3] It may cause skin and eye irritation.[3] In case of contact, rinse the affected area with plenty of water.[3] Personal protective equipment, including gloves and safety goggles, should be worn.[3] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and oxidizing agents.[3] The material decomposes slowly in contact with moist air or water.[3]
First Aid Measures
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Remove victim to fresh air. If breathing is difficult, give oxygen. | [3] |
| Skin Contact | Wash off with soap and plenty of water. | [3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. | [6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center. | [6] |
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.
References
An In-Depth Technical Guide to the Synthesis of Tetrakis(1-methoxy-2-propoxy)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis route for Tetrakis(1-methoxy-2-propoxy)silane, a silicate ester with potential applications in various scientific and industrial fields. The information presented herein is intended for a technical audience with a background in synthetic chemistry. This document outlines the core chemical reaction, a detailed experimental protocol, and relevant quantitative data.
Introduction
This compound is a tetraalkoxysilane compound. The synthesis of such compounds is of significant interest due to their roles as precursors in sol-gel processes, as crosslinking agents, and in the formation of silicon-based organic-inorganic hybrid materials. The synthesis route detailed in this guide is based on the well-established reaction of silicon tetrachloride with the corresponding alcohol, in this case, 1-methoxy-2-propanol.
Core Synthesis Route: Alcoholysis of Silicon Tetrachloride
The most direct and widely employed method for the laboratory-scale synthesis of tetraalkoxysilanes is the reaction of silicon tetrachloride (SiCl₄) with an alcohol. In the case of this compound, the reaction proceeds via the nucleophilic substitution of the chloride atoms on the silicon tetrachloride with the 1-methoxy-2-propoxy group from 1-methoxy-2-propanol. The overall reaction is as follows:
SiCl₄ + 4 CH₃OCH₂CH(CH₃)OH → Si(OCH(CH₃)CH₂OCH₃)₄ + 4 HCl
This reaction is typically performed in an inert solvent to moderate the reaction rate and facilitate handling. The reaction is exothermic and produces hydrogen chloride (HCl) gas as a byproduct, which must be managed safely.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the main product involved in the synthesis of this compound.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6 | 1.483 |
| 1-Methoxy-2-propanol | C₄H₁₀O₂ | 90.12 | 119-120 | 0.921 |
| This compound | C₁₆H₃₆O₈Si | 384.54 | ~350.2[1] | ~1.0[1] |
| Hydrogen Chloride | HCl | 36.46 | -85.05 | 1.187 (liquid) |
Detailed Experimental Protocol
This protocol is a generalized procedure based on the synthesis of other tetraalkoxysilanes and should be adapted and optimized for specific laboratory conditions.
4.1. Materials and Equipment:
-
Silicon Tetrachloride (SiCl₄), high purity
-
1-Methoxy-2-propanol, anhydrous
-
Anhydrous toluene or other inert solvent (e.g., hexane)
-
Pyridine or other suitable HCl scavenger (optional, but recommended for controlling the reaction and preventing side reactions)
-
Round-bottom flask with multiple necks
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon) with a bubbler
-
Ice bath
-
Heating mantle
-
Distillation apparatus
-
Gas trap or scrubber for HCl gas
4.2. Procedure:
-
Reaction Setup: Assemble a dry, multi-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inlet for an inert gas. The outlet of the condenser should be connected to a gas trap or scrubber containing a basic solution (e.g., sodium hydroxide solution) to neutralize the evolved HCl gas.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the round-bottom flask with a solution of 1-methoxy-2-propanol (4.2 equivalents) and anhydrous pyridine (4.2 equivalents) in anhydrous toluene.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Addition of Silicon Tetrachloride: Add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous toluene to the dropping funnel. Add the silicon tetrachloride solution dropwise to the stirred alcohol solution over a period of 1-2 hours, maintaining the reaction temperature below 10 °C. A white precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure the reaction goes to completion.
-
Workup:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the solvent and any volatile components from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by fractional distillation under high vacuum to obtain the pure this compound.
-
Mandatory Visualizations
5.1. Synthesis Pathway Diagram
Caption: General reaction scheme for the synthesis of this compound.
5.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety Considerations
-
Silicon Tetrachloride: is a corrosive and moisture-sensitive liquid. It reacts violently with water to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
1-Methoxy-2-propanol: is a flammable liquid and can cause eye irritation.
-
Pyridine: is a flammable liquid with a strong, unpleasant odor and is harmful if swallowed, inhaled, or absorbed through the skin.
-
Hydrogen Chloride Gas: is a toxic and corrosive gas. The reaction must be carried out in a fume hood with an appropriate gas scrubbing system.
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of SiCl₄ with atmospheric moisture. All glassware should be thoroughly dried before use.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
An In-depth Technical Guide to the Safety Data Sheet of Tetrakis(1-methoxy-2-propoxy)silane
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a comprehensive overview of the safety data for Tetrakis(1-methoxy-2-propoxy)silane (CAS No. 18407-95-9), a silicate ester used as a chemical intermediate. The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive understanding of its hazards, handling, and emergency procedures.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some values may vary slightly between different suppliers.
| Property | Value | Source |
| Molecular Formula | C16H36O8Si | [1][2][3] |
| Molecular Weight | 384.54 g/mol | [2][3][4] |
| Appearance | Clear Liquid | [5] |
| Odor | Characteristic | [5] |
| Boiling Point | 158 °C | [3] |
| 350.2 ± 42.0 °C at 760 mmHg | [6] | |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| 1.01 g/cm³ | [3] | |
| Flash Point | >110 °C | [3] |
| Physical State | Liquid | [5] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary hazards associated with this chemical are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][4]
The substance is typically labeled with the GHS07 pictogram, and the signal word is "Warning".[1][4]
Hazard Statements:
Precautionary Statements: A series of precautionary statements are provided to ensure safe handling and response in case of exposure. These include recommendations for prevention, response, storage, and disposal.[1][4]
Toxicological Information
Detailed toxicological data, such as LD50 and LC50 values, are not available in the reviewed safety data sheets. The primary health effects are irritation and potential harm if ingested.
-
Inhalation: May cause irritation to the respiratory tract.[5]
-
Skin Contact: May cause skin irritation.[5]
Experimental Protocols
The safety data sheets reviewed for this guide do not contain detailed experimental protocols for the toxicological or physical hazard assessments. SDSs are intended to provide a summary of hazards and safe handling practices and do not typically include the level of experimental detail found in research publications.
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][4][5]
-
Avoid breathing mist, gas, or vapors.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Keep away from heat, sparks, and open flames.[5]
-
Store apart from incompatible materials, such as oxidizing agents.[5]
Emergency Procedures
In the event of exposure or a spill, the following first-aid and emergency measures should be taken.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][4][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5] Water spray or fog can also be used.[5]
-
Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[5]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[4][5]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][4]
-
Containment and Cleaning: Contain any spills with dikes or absorbents. Collect the material using an absorbent and place it in a suitable, closed container for disposal.[5]
Visualizing Safety Procedures
To better illustrate the safety protocols, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for safe handling and storage of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. 18407-95-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Silicon tetrakis-(1-methoxy-2-propoxide) | CAS 18407-95-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. CAS#:18407-95-9 | Tetrakis(1-methoxy-2-propanyl) orthosilicate | Chemsrc [chemsrc.com]
In-Depth Technical Guide: Material Safety of Tetrakis(1-methoxy-2-propoxy)silane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety information for Tetrakis(1-methoxy-2-propoxy)silane (CAS No. 18407-95-9). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical Identification and Physical Properties
This compound is a silicate ester. Its identification details and key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Silicic acid, tetrakis(2-methoxy-1-methylethyl) ester; Silicon tetramethoxypropoxide | [3][4] |
| CAS Number | 18407-95-9 | [1][2][5] |
| Molecular Formula | C16H36O8Si | [2][4] |
| Molecular Weight | 384.54 g/mol | [1][4] |
| Physical State | Liquid | [3][6] |
| Appearance | Clear liquid | [3] |
| Odor | Characteristic | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| Boiling Point | 350.2 ± 42.0 °C at 760 mmHg | [7] |
| Flash Point | 141.7 ± 28.3 °C | [7] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary hazards are acute oral toxicity and serious eye irritation.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Hazard Pictograms:
Toxicological Information
Summary of Toxicological Effects:
| Endpoint | Effect | Note |
| Acute Oral Toxicity | Harmful if swallowed. | No specific LD50 data is available in the reviewed sources. |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Not classified as a skin irritant, but caution is advised. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | |
| Respiratory Irritation | May cause irritation to the respiratory tract.[3] | |
| Chronic Toxicity | No data available. | |
| Carcinogenicity | No data available. | |
| Mutagenicity | No data available. | |
| Reproductive Toxicity | No data available. |
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for the classification of chemical hazards. Below are conceptual workflows based on these guidelines.
Conceptual Workflow for In Vitro Eye Irritation Testing
The following diagram illustrates a generalized workflow for assessing eye irritation potential using an in vitro reconstructed human cornea-like epithelium (RhCE) model, based on OECD Guideline 492.
Caption: Conceptual workflow for in vitro eye irritation testing based on OECD 492.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is crucial to minimize exposure and associated risks.
Caption: Recommended safe handling and storage workflow.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves (e.g., nitrile or neoprene rubber).[1][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge.[1][3] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[1][3] |
First-Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention.[1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures
In the event of a spill or leak, the following measures should be taken.
Personal Precautions:
-
Evacuate personnel to safe areas.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 5).
-
Avoid breathing vapors, mist, or gas.
-
Remove all sources of ignition.[1]
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains. Discharge into the environment must be avoided.[1]
Methods for Cleaning Up:
-
Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.
-
Collect the material with an inert absorbent (e.g., sand, earth) and place it in a suitable, closed container for disposal.[1][3]
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]
Specific Hazards:
-
Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[3]
-
Decomposition products may include silicon dioxide and methoxypropanol.[3]
Protective Equipment for Firefighters:
-
Wear self-contained breathing apparatus for firefighting if necessary.[1]
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials such as oxidizing agents.[3]
Disposal:
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1]
This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program. Always refer to the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
An In-depth Technical Guide to Tetrakis(1-methoxy-2-propoxy)silane
This technical guide provides a comprehensive overview of the physical, chemical, and safety data for Tetrakis(1-methoxy-2-propoxy)silane, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a silicate ester characterized by a central silicon atom bonded to four 1-methoxy-2-propoxy groups.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C16H36O8Si | [1][2][3] |
| Molecular Weight | 384.54 g/mol | [1][2][3] |
| CAS Number | 18407-95-9 | [1][2][3] |
| Appearance | Clear liquid | [1] |
| Odor | Characteristic | [1] |
| Boiling Point | 158 °C | [3][4] |
| Density | 1.01 g/cm³ | [3][4] |
| Flash Point | >110 °C | [4] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |
Table 2: Chemical Identifiers
| Identifier | Value |
| Synonyms | Silicic acid, tetrakis(2-methoxy-1-methylethyl) ester; Silicon tetramethoxypropoxide; Isopropyl orthosilicate, 1-methoxy- |
| EINECS | 606-018-0 |
| PubChem CID | 86722 |
Reactivity and Stability
This compound is stable under standard conditions.[1] However, it undergoes slow hydrolysis in the presence of moisture or water, liberating 1-methoxy-2-propanol and eventually forming silicon dioxide.[1] This reactivity is central to its applications in sol-gel processes and as a crosslinking agent. The hydrolysis and subsequent condensation reactions are catalyzed by both acids and bases.
The overall hydrolysis and condensation process can be visualized as follows:
Caption: Hydrolysis and condensation pathway of this compound.
Experimental Protocols
General Synthesis of Tetraalkoxysilanes:
A common laboratory-scale synthesis involves the dropwise addition of silicon tetrachloride (SiCl₄) to a cooled, stirred solution of the desired alcohol (in this case, 1-methoxy-2-propanol) in an inert, anhydrous solvent such as toluene or hexane. An acid scavenger, typically a tertiary amine like pyridine or triethylamine, is added to neutralize the hydrogen chloride byproduct. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction. The resulting salt byproduct is then removed by filtration, and the product, this compound, is isolated and purified by fractional distillation under reduced pressure.
Spectroscopic Data (Representative)
Specific spectroscopic data for this compound is not available. However, the following tables provide expected chemical shifts and absorption bands based on the known values for its constituent functional groups.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) |
| Si-O-CH | 3.8 - 4.2 |
| CH -CH₃ | 3.5 - 4.0 |
| O-CH ₂-O | 3.3 - 3.6 |
| O-CH ₃ | 3.2 - 3.4 |
| CH-CH ₃ | 1.1 - 1.3 |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Si-O-C H | 70 - 75 |
| C H-CH₃ | 75 - 80 |
| O-C H₂-O | 70 - 75 |
| O-C H₃ | 55 - 60 |
| CH-C H₃ | 15 - 20 |
Table 5: Predicted IR Absorption Bands
| Bond | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| Si-O-C stretch | 1050 - 1150 | Strong, Broad |
| C-O-C stretch (ether) | 1070 - 1150 | Strong |
Applications in Research and Development
While specific applications for this compound are not extensively documented, its chemical nature as a functionalized alkoxysilane suggests its utility in several areas of research and drug development.
-
Sol-Gel Processes: Its ability to hydrolyze and condense makes it a suitable precursor for the formation of silica-based matrices. These matrices can be used for the encapsulation of therapeutic agents, enabling controlled and sustained drug release.[5]
-
Surface Modification: The silane can be used to modify the surfaces of various materials, including nanoparticles and biomedical implants. This can improve biocompatibility, alter surface energy, and provide sites for further functionalization.
-
Crosslinking Agent: It can act as a crosslinker in the synthesis of silicone-based polymers and hydrogels, which have applications in tissue engineering and as medical adhesives.
-
Drug Delivery Systems: Functionalized alkoxysilanes are employed in the development of smart drug delivery systems.[6][7] The properties of the resulting silica network can be tuned to respond to specific stimuli, such as pH, for targeted drug release.
Safety and Handling
Table 6: Hazard Information
| Hazard | Description |
| Eye Irritation | May cause eye irritation.[1] |
| Skin Irritation | May cause skin irritation.[1] |
| Inhalation | May cause irritation to the respiratory tract.[1] |
| Ingestion | May be harmful if swallowed.[1] |
Handling and Storage:
-
Handling: Avoid contact with eyes, skin, and clothing. Do not breathe vapors or mist.[1] Use with adequate ventilation.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store away from heat, sparks, and open flames.[1]
-
Incompatible Materials: Oxidizing agents.[1]
First Aid Measures:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water.
-
After inhalation: Move the person into fresh air.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Considerations
Dispose of contents/container in accordance with local/regional/national/international regulations. Avoid release to the environment.[1]
This guide provides a summary of the available technical data for this compound. For detailed and up-to-date safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 3. Item - Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare [manara.qnl.qa]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis Mechanism of Tetrakis(1-methoxy-2-propoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(1-methoxy-2-propoxy)silane is a tetraalkoxysilane with four branched secondary alkoxy groups attached to a central silicon atom. Its hydrolysis is a fundamental process in sol-gel chemistry, materials science, and for its application in drug delivery systems where the controlled release of active pharmaceutical ingredients is paramount. The hydrolysis of alkoxysilanes is a complex process involving the cleavage of Si-O-R bonds by water, leading to the formation of silanol groups (Si-OH) and the corresponding alcohol. This initial step is followed by condensation reactions between silanol groups to form siloxane bridges (Si-O-Si), ultimately resulting in a silica network.
This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound, drawing upon the extensive body of research on the hydrolysis of other alkoxysilanes. While specific kinetic data for this particular molecule is not extensively available in public literature, the general principles and the influence of its unique structural features will be discussed in detail.
Core Hydrolysis and Condensation Reactions
The overall sol-gel process for a tetraalkoxysilane like this compound can be summarized by the following two reactions:
-
Hydrolysis: The stepwise replacement of the alkoxy groups with hydroxyl groups. Si(OR)4 + nH2O ⇌ Si(OR)4-n(OH)n + nROH where R is the 1-methoxy-2-propyl group.
-
Condensation: The formation of siloxane bonds, which can occur through two pathways:
-
Water-producing condensation: 2Si(OR)4-n(OH)n ⇌ (HO)n-1(RO)4-nSi-O-Si(OR)4-n(OH)n-1 + H2O
-
Alcohol-producing condensation: Si(OR)4-n(OH)n + Si(OR)4-m(OH)m ⇌ (HO)n-1(RO)4-nSi-O-Si(OR)4-m(OH)m-1 + ROH
-
These reactions are influenced by a multitude of factors, including pH, water-to-silane ratio, solvent, temperature, and the presence of catalysts.[1][2]
Hydrolysis Mechanism
The hydrolysis of alkoxysilanes can be catalyzed by either acids or bases, with a minimum reaction rate observed around neutral pH.[3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis proceeds via an electrophilic substitution reaction, likely following an SN2-type mechanism.[4][5]
-
Protonation: An alkoxy oxygen atom is rapidly and reversibly protonated by a hydronium ion. This protonation makes the silicon atom more electrophilic and the alkoxy group a better leaving group.
-
Nucleophilic Attack: A water molecule attacks the backside of the silicon atom, leading to a five-coordinate transition state.
-
Leaving Group Departure: The protonated alkoxy group (an alcohol) departs, and a silanol group is formed.
The rate of acid-catalyzed hydrolysis is significantly influenced by the steric bulk of the alkoxy groups.[4] For this compound, the branched and relatively large 1-methoxy-2-propoxy groups are expected to sterically hinder the backside attack of water, resulting in a slower hydrolysis rate compared to less hindered alkoxysilanes like tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS).[6]
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom.[2]
-
Nucleophilic Attack: A hydroxide ion directly attacks the electron-deficient silicon atom. This is generally the rate-determining step.
-
Pentacoordinate Intermediate: A negatively charged, five-coordinate silicon intermediate is formed.
-
Leaving Group Departure: The alkoxy group is displaced, forming a silanolate anion, which is then protonated by water to yield a silanol group and regenerate the hydroxide catalyst.
The steric hindrance of the 1-methoxy-2-propoxy groups in this compound is also expected to play a significant role in the base-catalyzed mechanism, slowing down the initial nucleophilic attack of the hydroxide ion.[6]
Factors Influencing Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate of this compound | Rationale |
| pH | Minimum rate at neutral pH; increases in acidic and basic conditions. | Catalysis by H+ (protonation of alkoxy group) and OH- (nucleophilic attack on Si).[3] |
| Steric Hindrance of Alkoxy Group | Slower hydrolysis rate compared to less bulky alkoxysilanes (e.g., TMOS, TEOS). | The branched 1-methoxy-2-propoxy group sterically hinders the approach of the nucleophile (water or hydroxide) to the silicon center.[4][6] |
| Water Concentration | The reaction order with respect to water can vary significantly depending on the reaction conditions.[7] | Water is a reactant, and its availability influences the reaction equilibrium and kinetics. |
| Solvent | The choice of solvent can affect the solubility of reactants and the stability of transition states.[7] | Polar protic solvents can participate in hydrogen bonding and influence the reaction mechanism. |
| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |
| Catalyst Concentration | Higher catalyst concentration (acid or base) leads to a faster reaction rate.[7] | Increases the concentration of the catalytic species (H+ or OH-). |
Experimental Protocols for Studying Hydrolysis
The hydrolysis of alkoxysilanes can be monitored using various analytical techniques. Below are generalized protocols that can be adapted for studying the hydrolysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)
NMR is a powerful tool for qualitatively and quantitatively monitoring the disappearance of the starting alkoxysilane and the appearance of the alcohol byproduct and various silanol and siloxane species.[8][9]
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃).
-
Initiation of Hydrolysis: Add a predetermined amount of D₂O and, if desired, a catalyst (e.g., HCl or NaOH in D₂O).
-
Data Acquisition: Acquire NMR spectra at regular time intervals. ¹H NMR can be used to monitor the decrease in the intensity of the signals corresponding to the 1-methoxy-2-propoxy group and the increase in the signal for the liberated 1-methoxy-2-propanol. ²⁹Si NMR can directly observe the changes in the silicon environment as hydrolysis and condensation proceed.
-
Data Analysis: Integrate the relevant peaks to determine the concentration of the species over time and calculate the reaction rate constants.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the hydrolysis reaction by observing changes in the vibrational bands associated with Si-O-C, Si-OH, and O-H bonds.[10]
Methodology:
-
Background Spectrum: Record a background spectrum of the solvent and catalyst mixture.
-
Reaction Mixture Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Initiation of Hydrolysis: Add a specific amount of water and catalyst to the silane solution.
-
In-situ Monitoring: Immediately place the reaction mixture in an ATR-FTIR cell or a transmission cell and record spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the Si-O-C stretching band and the increase in the broad O-H stretching band of the silanol groups and water.
Visualizations
Acid-Catalyzed Hydrolysis Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis Pathway
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of hydrolysis.
Conclusion
The hydrolysis of this compound follows the general principles of alkoxysilane chemistry, with both acid and base-catalyzed pathways available. The most significant feature of this molecule is the steric bulk of its four 1-methoxy-2-propoxy groups, which is expected to result in a slower hydrolysis rate compared to less sterically hindered tetraalkoxysilanes. This slower reactivity can be advantageous in applications requiring controlled and gradual formation of a silica network. A thorough understanding of the hydrolysis mechanism and the factors that influence it is crucial for optimizing its use in various scientific and industrial applications, including the development of advanced drug delivery systems. Further experimental studies are warranted to quantify the specific kinetic parameters for the hydrolysis and condensation of this particular silane.
References
- 1. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. gelest.com [gelest.com]
- 5. afinitica.com [afinitica.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TETRAKIS(METHOXYETHOXY)SILANE, tech | [gelest.com]
- 9. US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
The Sol-Gel Chemistry of Tetrakis(1-methoxy-2-propoxy)silane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of sol-gel chemistry as they apply to Tetrakis(1-methoxy-2-propoxy)silane. While specific experimental data for this particular precursor is limited in publicly available literature, this document extrapolates from the well-established chemistry of other tetra-alkoxysilanes to provide a robust theoretical and practical framework for researchers. The guide covers the fundamental hydrolysis and condensation reactions, the anticipated influence of the unique alkoxy substituent on reaction kinetics and final material properties, a representative experimental protocol, and potential applications in drug development.
Introduction to this compound in Sol-Gel Science
The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of a precursor solution (the "sol") into a solid, three-dimensional network (the "gel"). Alkoxysilanes are a common class of precursors used to create silica-based materials with a wide range of applications, including as drug delivery vehicles.
This compound, with the chemical formula C16H36O8Si, is a tetra-alkoxysilane precursor. Its molecular structure, featuring four bulky 1-methoxy-2-propoxy groups attached to a central silicon atom, plays a significant role in its sol-gel chemistry. The steric hindrance imparted by these bulky groups is expected to influence the rates of hydrolysis and condensation, thereby affecting the structure and properties of the resulting silica gel.
Key Properties of this compound:
| Property | Value |
| CAS Number | 18407-95-9 |
| Molecular Formula | C16H36O8Si |
| Molecular Weight | 384.54 g/mol |
| Appearance | Liquid |
| Density | ~1.01 g/cm³ |
The Core of Sol-Gel Chemistry: Hydrolysis and Condensation
The sol-gel process for alkoxysilanes proceeds in two fundamental steps: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base.
2.1. Hydrolysis
In the hydrolysis step, the alkoxy groups (-OR) of the silane are replaced by hydroxyl groups (-OH) through reaction with water. For this compound, the overall hydrolysis reaction is:
Si(OCH(CH₃)CH₂OCH₃)₄ + 4H₂O → Si(OH)₄ + 4 HOCH(CH₃)CH₂OCH₃
The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy groups. The large 1-methoxy-2-propoxy groups are expected to sterically hinder the approach of water to the silicon center, resulting in a slower hydrolysis rate compared to less hindered precursors like tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS).[1][2][3]
2.2. Condensation
Following hydrolysis, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a cross-linked, three-dimensional silica network.
-
Water-producing condensation: (RO)₃Si-OH + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + H₂O
-
Alcohol-producing condensation: (RO)₃Si-OR + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + ROH
The relative rates of hydrolysis and condensation, which are heavily dependent on the pH of the reaction medium, dictate the structure of the final gel.[1]
Illustrative Comparison of Hydrolysis Rates:
| Precursor | Alkoxy Group | Steric Hindrance | Expected Relative Hydrolysis Rate (Acidic) | Expected Relative Hydrolysis Rate (Basic) |
| Tetramethoxysilane (TMOS) | -OCH₃ | Low | Very High | High |
| Tetraethoxysilane (TEOS) | -OCH₂CH₃ | Moderate | High | Moderate |
| This compound | -OCH(CH₃)CH₂OCH₃ | High | Low | Very Low |
Experimental Protocols: A Representative Synthesis of Silica Monoliths
While a specific, validated protocol for this compound is not available in the literature, the following represents a plausible methodology adapted from standard procedures for synthesizing silica monoliths.[4] Researchers should consider this a starting point for experimental design and optimization.
Objective: To synthesize a porous silica monolith via a sol-gel route using this compound.
Materials:
-
This compound
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) as a catalyst
-
Molding containers (e.g., polystyrene cuvettes)
Methodology:
-
Sol Preparation:
-
In a clean, dry reaction vessel, combine this compound with the chosen solvent (e.g., ethanol) to achieve the desired precursor concentration.
-
In a separate container, prepare the hydrolysis solution by mixing deionized water with the catalyst (either acid or base). The molar ratio of water to the silane precursor is a critical parameter to control.
-
-
Hydrolysis:
-
Slowly add the hydrolysis solution to the silane solution while stirring vigorously.
-
Continue stirring for a predetermined period (e.g., 1-2 hours) to allow for sufficient hydrolysis to occur. The slower expected hydrolysis rate of this precursor may necessitate longer reaction times compared to TEOS.
-
-
Gelation:
-
Pour the sol into the molding containers and seal them to prevent solvent evaporation.
-
Allow the sol to age at a constant temperature (e.g., room temperature or slightly elevated) until a solid gel forms. The gelation time will depend on the reaction conditions.
-
-
Aging and Solvent Exchange:
-
Once gelled, the monoliths are typically aged in their mother liquor for a period to strengthen the silica network.
-
Following aging, the solvent within the pores can be exchanged with a different solvent if desired for the drying process.
-
-
Drying:
-
The final step is to remove the solvent from the gel pores to obtain a dry monolith (xerogel or aerogel). This must be done carefully to avoid cracking.
-
For Xerogels: Slow evaporation of the solvent at ambient or slightly elevated temperatures.
-
For Aerogels: Supercritical drying to preserve the pore structure.
-
-
Visualizing the Process and Workflow
Signaling Pathways and Logical Relationships
Caption: The sol-gel process for this compound.
Caption: A representative experimental workflow for sol-gel synthesis.
Potential Applications in Drug Development
Silica-based materials are of great interest in drug development due to their biocompatibility, high surface area, and tunable pore size.[5][6][7] While specific applications of silica derived from this compound have not been reported, we can infer potential advantages based on its chemical structure.
-
Controlled Release: The 1-methoxy-2-propanol byproduct of hydrolysis is a water-miscible, low-toxicity solvent. This could be advantageous in the encapsulation of sensitive drug molecules where the release of ethanol (from TEOS) might be a concern. The potentially different pore structure resulting from the slower, more controlled gelation could also lead to unique drug release profiles.
-
Surface Modification: The surface of the resulting silica will be rich in silanol groups, which can be further functionalized to tailor drug loading and release. The slower reaction kinetics might allow for more precise control over the degree of surface functionalization.
-
Carrier for Hydrophobic Drugs: The organic nature of the leaving group might influence the partitioning of hydrophobic drugs during the sol-gel process, potentially leading to higher encapsulation efficiencies for certain molecules.
Illustrative Table of Potential Material Properties and Applications:
| Property | Potential Influence of Precursor | Relevance to Drug Development |
| Pore Size & Distribution | Slower kinetics may lead to a more ordered and potentially larger pore structure. | Directly impacts drug loading capacity and release rate. |
| Surface Area | Dependent on drying method, but could be tailored by controlling reaction conditions. | A high surface area allows for greater drug loading. |
| Surface Chemistry | Silanol groups available for functionalization. Residual alkoxy groups may alter surface hydrophobicity. | Enables covalent attachment of drugs or targeting ligands. |
| Biocompatibility | Silica is generally biocompatible. The 1-methoxy-2-propanol byproduct is less volatile and has a different toxicological profile than ethanol or methanol. | Essential for any in-vivo application. |
Conclusion
This compound represents an interesting, albeit under-explored, precursor for the sol-gel synthesis of silica materials. Its bulky alkoxy groups are predicted to significantly slow down hydrolysis and condensation reactions, offering a potential route to greater control over the final material structure. While a lack of specific experimental data necessitates extrapolation from the broader principles of sol-gel chemistry, this guide provides a solid foundation for researchers to begin exploring the potential of this precursor. The unique properties that may arise from its use could open new avenues in the design of advanced materials for drug delivery and other biomedical applications. Further experimental investigation is required to fully elucidate the kinetics, structure-property relationships, and true potential of this promising compound.
References
- 1. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Tetrakis(1-methoxy-2-propoxy)silane: An In-depth Technical Guide to its Application as a Silica Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (SiO₂) nanomaterials are of paramount importance in a myriad of scientific and industrial applications, ranging from catalysis and chromatography to advanced drug delivery systems. The properties of these materials are intrinsically linked to the choice of the silica precursor and the synthesis methodology. While tetraethoxysilane (TEOS) has traditionally been the precursor of choice for silica synthesis via the sol-gel process, there is a growing interest in exploring alternative alkoxysilanes to tailor the physicochemical properties of the resulting silica for specific applications.
This technical guide provides a comprehensive overview of Tetrakis(1-methoxy-2-propoxy)silane (TMPS) as a promising, yet less explored, precursor for the synthesis of silica materials. TMPS offers a unique chemical structure that can influence the hydrolysis and condensation kinetics, and consequently, the morphology, porosity, and surface chemistry of the final silica product. This document is intended for researchers, scientists, and drug development professionals who are seeking to understand and utilize TMPS in the fabrication of novel silica-based materials.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to designing and controlling the synthesis of silica materials. The key physicochemical properties of TMPS are summarized in the table below, with a comparison to the widely used TEOS.
| Property | This compound (TMPS) | Tetraethoxysilane (TEOS) |
| CAS Number | 18407-95-9 | 78-10-4 |
| Molecular Formula | C₁₆H₃₆O₈Si | C₈H₂₀O₄Si |
| Molecular Weight | 384.54 g/mol | 208.33 g/mol |
| Appearance | Clear liquid | Colorless liquid |
| Density | 1.01 g/cm³[1] | 0.933 g/cm³ |
| Boiling Point | 158 °C[1] | 168 °C |
| Flash Point | >110 °C[1] | 45 °C |
The larger molecular weight and the presence of ether functionalities in the alkoxy groups of TMPS are expected to influence its reactivity and the properties of the resulting silica.
The Sol-Gel Process: From Precursor to Silica Network
The synthesis of silica from alkoxide precursors like TMPS is predominantly carried out through the sol-gel process. This process involves two fundamental chemical reactions: hydrolysis and condensation.
Hydrolysis and Condensation: The Core Chemistry
The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) and its subsequent evolution towards the formation of a 'gel' (a three-dimensional network of the solid particles).
The overall chemical transformation can be summarized as follows:
-
Hydrolysis: The alkoxy groups (-OR) of the silane precursor react with water to form silanol groups (Si-OH) and the corresponding alcohol (ROH). This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.
The interplay between the rates of hydrolysis and condensation, which are significantly influenced by factors such as pH, temperature, solvent, and the chemical structure of the precursor, dictates the final structure and properties of the silica material.
Signaling Pathways of Hydrolysis and Condensation
The mechanisms of hydrolysis and condensation are pH-dependent, proceeding through different pathways under acidic and basic conditions.
-
Acid-Catalyzed Mechanism: Under acidic conditions, an alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This generally leads to a more linear, less branched polymer network.
-
Base-Catalyzed Mechanism: In basic conditions, hydroxide ions directly attack the silicon atom, leading to the formation of a pentacoordinate intermediate. This mechanism typically results in more highly branched, particulate structures.
References
Unveiling the Potential of Tetrakis(1-methoxy-2-propoxy)silane in Advanced Research and Drug Development
A Technical Guide for Scientists and Innovators
Introduction: Tetrakis(1-methoxy-2-propoxy)silane, a tetraalkoxysilane compound, is emerging as a versatile precursor in the synthesis of advanced silica-based nanomaterials. Its unique chemical structure offers the potential for creating highly functionalized organosilicate nanoparticles with significant applications in drug delivery, bioimaging, and regenerative medicine. This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on the synthesis of silica nanoparticles, their use as drug delivery vehicles, and the methodologies for their characterization and evaluation.
Core Concepts: The Sol-Gel Process
The primary route to harnessing the potential of this compound is through the sol-gel process. This wet-chemical technique involves the hydrolysis and subsequent condensation of the silane precursor to form a colloidal suspension (sol) that, upon further processing, transitions into a solid network (gel). The properties of the resulting silica material, such as particle size, porosity, and surface chemistry, can be precisely controlled by manipulating the reaction conditions.
The fundamental reactions in the sol-gel process are:
-
Hydrolysis: The alkoxy groups (-OR) of the silane are replaced with hydroxyl groups (-OH) in the presence of water. This reaction is typically catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional silica network.
The choice of catalyst (acid or base) significantly influences the kinetics of hydrolysis and condensation, thereby affecting the final structure of the silica material. Acid catalysis generally leads to faster hydrolysis and slower condensation, resulting in more linear or weakly branched polymers. Conversely, base catalysis promotes faster condensation, leading to the formation of more highly cross-linked, particulate structures.
Potential Research Applications
The unique properties of silica nanoparticles derived from precursors like this compound make them highly attractive for a range of biomedical applications.
Drug Delivery Systems
Mesoporous silica nanoparticles (MSNs) are a prominent class of materials synthesized from tetraalkoxysilanes. Their high surface area, large pore volume, and tunable pore size make them excellent candidates for drug delivery.[1][2] The surfaces of these nanoparticles can be functionalized with various organic groups to enhance drug loading, control release kinetics, and target specific cells or tissues.
Key Advantages of Silica Nanoparticles in Drug Delivery:
-
High Drug Loading Capacity: The porous structure allows for the encapsulation of a significant amount of therapeutic agents.[1][3]
-
Controlled Release: The release of the drug can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific enzymes.
-
Enhanced Bioavailability: By encapsulating poorly water-soluble drugs, silica nanoparticles can improve their dissolution and absorption.[4]
-
Targeted Delivery: Surface modification with targeting ligands (e.g., antibodies, peptides) can direct the nanoparticles to specific disease sites, minimizing off-target effects.[5][6]
-
Biocompatibility: Amorphous silica is generally considered biocompatible and biodegradable.[7][8]
Bioimaging and Theranostics
The versatility of silica nanoparticles extends to their use as contrast agents in various imaging modalities. Fluorescent dyes or imaging agents can be incorporated into the silica matrix, providing stable and bright probes for in vitro and in vivo imaging. Furthermore, the combination of therapeutic agents and imaging probes within a single nanoparticle platform creates "theranostic" agents, which allow for simultaneous diagnosis and therapy.
Regenerative Medicine and Biomaterials
Silica-based materials are also being explored for applications in tissue engineering and regenerative medicine. They can be used to create scaffolds that support cell growth and tissue regeneration. The surface of these materials can be modified to promote cell adhesion and differentiation.
Experimental Protocols and Methodologies
This section provides an overview of key experimental protocols relevant to the synthesis and evaluation of silica nanoparticles derived from this compound for drug delivery applications.
Synthesis of Silica Nanoparticles (Stöber Method)
The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles.[9] While the original method uses tetraethyl orthosilicate (TEOS), the principles can be adapted for other tetraalkoxysilanes.
Workflow for Stöber Synthesis of Silica Nanoparticles
Caption: Stöber method workflow for silica nanoparticle synthesis.
Detailed Protocol:
-
Preparation of the Reaction Mixture: In a flask, mix ethanol, deionized water, and an ammonia solution (acting as a catalyst). The ratios of these components will influence the final particle size.
-
Initiation of Reaction: While stirring the mixture vigorously, add this compound dropwise.
-
Particle Growth: Allow the reaction to proceed under continuous stirring for a specified duration (e.g., 2 to 24 hours) at a controlled temperature. The reaction time will affect the particle size and polydispersity.
-
Purification: Collect the synthesized silica nanoparticles by centrifugation.
-
Washing: Wash the collected particles multiple times with ethanol and deionized water to remove unreacted precursors and catalyst.
-
Drying: Dry the purified nanoparticles in an oven or by lyophilization.
Drug Loading into Mesoporous Silica Nanoparticles
Several methods can be employed to load drugs into the pores of MSNs. The choice of method often depends on the solubility and properties of the drug.
Common Drug Loading Methods
Caption: Overview of common drug loading techniques for MSNs.
Detailed Protocols:
-
Adsorption from Solution:
-
Disperse the MSNs in a concentrated solution of the drug dissolved in a suitable solvent.[8]
-
Stir the suspension for an extended period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the particles with a small amount of fresh solvent to remove surface-adsorbed drug.
-
Dry the drug-loaded nanoparticles.
-
-
Incipient Wetness Impregnation:
-
Dissolve the drug in a minimal amount of solvent, just enough to fill the pore volume of the MSNs.[8]
-
Add the drug solution dropwise to the dry MSN powder while mixing.
-
Dry the resulting powder to remove the solvent.
-
-
Melt Method (for thermally stable drugs):
-
Mix the MSNs with the drug in its solid form.
-
Heat the mixture above the melting point of the drug.[1]
-
The molten drug will be drawn into the pores of the MSNs via capillary action.
-
Cool the mixture to solidify the drug within the pores.
-
Quantitative Analysis of Drug Loading:
The amount of drug loaded into the nanoparticles is a critical parameter. It is typically determined using techniques like UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or thermogravimetric analysis (TGA).
| Parameter | Method | Description |
| Drug Loading Content (LC%) | UV-Vis or HPLC | LC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100 |
| Encapsulation Efficiency (EE%) | UV-Vis or HPLC | EE (%) = (Weight of loaded drug / Initial weight of drug) x 100 |
In Vitro Cytotoxicity Assessment
Evaluating the biocompatibility of the synthesized nanoparticles is crucial. The MTT assay is a common colorimetric method to assess cell viability.[10][11]
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for an MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the silica nanoparticles dispersed in the cell culture medium. Include a negative control (cells only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Quantitative Cytotoxicity Data:
| Nanoparticle Type | Cell Line | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | Reference |
| Bare SiO₂ | RAW 264.7 | 500 | 24 | ~20 | [12] |
| Amine-modified SiO₂ | RAW 264.7 | 500 | 24 | ~80 | [12] |
| Bare SiO₂ | A549 | 500 | 24 | ~100 | [12] |
| MSNsPCOL/CG-FA | HCT116 | Varies | - | High Inhibition | [6] |
| Free Colchicine | BJ1 (normal) | Varies | - | ~40 | [6] |
| MSNsPCOL/CG-FA | BJ1 (normal) | Varies | - | ~96 | [6] |
Conclusion and Future Outlook
This compound holds considerable promise as a precursor for the development of innovative silica-based nanomaterials. The ability to precisely control the properties of the resulting nanoparticles through the sol-gel process opens up a wide array of research avenues, particularly in the fields of drug delivery and nanomedicine. Future research will likely focus on the development of multifunctional nanoparticles with advanced targeting capabilities and stimuli-responsive release mechanisms. As our understanding of the interactions between these nanomaterials and biological systems grows, we can expect to see the translation of these promising technologies from the laboratory to clinical applications. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers embarking on the exploration of this exciting and rapidly evolving field.
References
- 1. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 2. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Study of Drug Loading in Hollow Mesoporous Silica Nanoparticles: Impacting Factors and Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nano-drug co-delivery system of natural active ingredients and chemotherapy drugs for cancer treatment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Nano-Drug Delivery of Colchicine against Colon Cancer Cells by Means of Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Properties of Silica Nanoparticles by Sol-gel Method for the Application in Green Chemistry – Material Science Research India [materialsciencejournal.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Impact of Silica Nanoparticle Design on Cellular Toxicity and Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Tetrakis(1-methoxy-2-propoxy)silane: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Tetrakis(1-methoxy-2-propoxy)silane is a silicate ester with four 1-methoxy-2-propoxy groups attached to a central silicon atom.[1] A summary of its known physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C16H36O8Si | [2] |
| Molecular Weight | 384.54 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | 158 °C @ 1.00 mmHg | [3][4] |
| Density | 1.010 g/mL | [3] |
| Flash Point | 110.00 °C - 141.7 °C | [3][5] |
Stability Profile
Hydrolytic Stability
This compound is susceptible to hydrolysis in the presence of water. This reaction is a cornerstone of its chemistry, leading to the formation of silanols (Si-OH) and the liberation of 1-methoxy-2-propanol.[1] The overall reaction can be represented as:
Si(OCH(CH₃)CH₂OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4 HOCH(CH₃)CH₂OCH₃
This hydrolysis is generally slow in neutral, high-purity water but is significantly accelerated by both acidic and basic catalysts.[6] The stability of the compound is therefore highly dependent on the pH and moisture content of its environment. It is recommended to store this compound in tightly sealed containers in a dry environment to prevent premature hydrolysis.[1]
Thermal Stability
While specific thermogravimetric analysis (TGA) data for this compound is not publicly available, information on related tetraalkoxysilanes suggests that its thermal decomposition occurs at elevated temperatures. Irritating fumes and organic acid vapors may be generated when the material is exposed to high temperatures or open flame.[1] The primary decomposition products are expected to be silicon dioxide, methoxypropanol, and organic acid vapors.[1] The reported flash point of 110-141.7°C indicates that the compound is combustible and should be kept away from heat, sparks, and open flames.[1][3][5]
Reactivity Profile
Hydrolysis and Condensation
The most significant reaction of this compound is its hydrolysis, which is typically followed by a series of condensation reactions.
Caption: Generalized Hydrolysis and Condensation Pathway.
The hydrolysis proceeds in a stepwise manner, with each of the four alkoxy groups being replaced by a hydroxyl group. The resulting silanols are reactive intermediates that readily undergo condensation with other silanols or with unreacted alkoxysilanes to form siloxane bonds (Si-O-Si), eliminating water or alcohol in the process. This polycondensation leads to the formation of a three-dimensional silicon dioxide network, which is the basis for its application in sol-gel processes and as a coating precursor.
Incompatible Materials
This compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided as it could lead to vigorous and potentially hazardous reactions.
Experimental Protocols
The following sections describe generalized experimental protocols for assessing the stability and reactivity of alkoxysilanes, which can be adapted for this compound.
Hydrolysis Kinetics Study by NMR Spectroscopy
This protocol outlines a general method for monitoring the hydrolysis of an alkoxysilane using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Caption: Workflow for NMR-based Hydrolysis Study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., acetone-d6) in an NMR tube.
-
Initiation of Hydrolysis: To initiate the hydrolysis, add a precise amount of D₂O or a buffered D₂O solution to the NMR tube. The pH of the solution can be adjusted to study its effect on the hydrolysis rate.
-
NMR Data Acquisition: Immediately after the addition of D₂O, start acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis: The extent of hydrolysis can be quantified by integrating the proton signals of the methoxy and propoxy groups of the starting material and the corresponding signals of the liberated 1-methoxy-2-propanol.
-
Kinetic Analysis: Plot the natural logarithm of the concentration of the remaining this compound versus time. For a pseudo-first-order reaction, the slope of this plot will be the negative of the observed rate constant (k_obs).
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol describes a general procedure for evaluating the thermal stability of an organosilicon compound using TGA.[9][10][11]
Caption: Workflow for TGA-based Thermal Stability Study.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min). The experiment should be conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative stability.
-
Data Acquisition: The instrument will record the mass of the sample as a function of temperature.
-
Data Analysis: The resulting thermogram (a plot of mass vs. temperature) will show the temperatures at which weight loss occurs, indicating decomposition. The onset temperature of decomposition and the temperature of maximum rate of weight loss (from the derivative of the TGA curve) are key parameters for assessing thermal stability.
Conclusion
This compound is a stable compound under anhydrous conditions but readily undergoes hydrolysis in the presence of water, a reaction that is central to its utility in materials science. Its thermal stability is sufficient for many applications, but it is a combustible liquid that will decompose at elevated temperatures. The reactivity is dominated by the hydrolysis of its Si-O-C bonds to form silanols, which then condense to form polysiloxane networks. By understanding these fundamental aspects of its stability and reactivity, researchers and professionals can effectively and safely utilize this compound in their respective fields. Further research to quantify the specific kinetic and thermodynamic parameters of this compound would be beneficial for more precise control of its applications.
References
- 1. gelest.com [gelest.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. AB111401 | CAS 18407-95-9 – abcr Gute Chemie [abcr.com]
- 4. 18407-95-9 this compound [chemsigma.com]
- 5. CAS#:18407-95-9 | Tetrakis(1-methoxy-2-propanyl) orthosilicate | Chemsrc [chemsrc.com]
- 6. gelest.com [gelest.com]
- 7. afinitica.com [afinitica.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Decomposition of Tetrakis(1-methoxy-2-propoxy)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrolytic Decomposition
The primary and most common decomposition pathway for tetrakis(1-methoxy-2-propoxy)silane is hydrolysis, which occurs in the presence of water or atmospheric moisture. This reaction can be catalyzed by both acids and bases. The process involves the stepwise substitution of the 1-methoxy-2-propoxy groups with hydroxyl groups, leading to the formation of silanols and the liberation of 1-methoxy-2-propanol. The resultant silanols are often unstable and can undergo subsequent condensation reactions to form siloxane oligomers and polymers.
Key Hydrolysis Products:
| Product Name | Chemical Formula | Physical State (at STP) | Notes |
| 1-Methoxy-2-propanol | C₄H₁₀O₂ | Liquid | The primary alcohol released during hydrolysis.[1] |
| Silicic Acid / Silicon Dioxide | Si(OH)₄ / SiO₂ | Solid | The ultimate inorganic product of complete hydrolysis and condensation.[1] |
| Silanol Intermediates | (C₄H₉O₂)ₓSi(OH)₄₋ₓ | Variable | Transient species formed during the hydrolysis process. |
| Siloxane Oligomers/Polymers | [-Si(O-)(O-)-]ₙ | Solid | Formed from the self-condensation of silanol intermediates. |
| Organic Acid Vapors | Not specified | Gas | May develop during decomposition, particularly at elevated temperatures.[1] |
Proposed Hydrolytic Decomposition Pathway
The hydrolysis of this compound proceeds through a series of nucleophilic substitution reactions at the silicon center. The initial step is the protonation of an alkoxy oxygen (in acidic conditions) or nucleophilic attack by a hydroxide ion (in basic conditions), followed by the departure of a 1-methoxy-2-propanol molecule and the formation of a silanol group. This process can repeat until all four alkoxy groups are replaced.
Thermal Decomposition
In the absence of water, at elevated temperatures, this compound will undergo thermal decomposition (pyrolysis). The decomposition mechanism is expected to be complex, involving radical chain reactions and molecular rearrangements. Based on the pyrolysis of similar silicate esters, the likely products would include smaller volatile organic molecules, silicon dioxide, and potentially various organosilicon fragments. Irritating fumes and organic acid vapors may also be generated during this process.[1]
Potential Thermal Decomposition Products:
| Product Name | Chemical Formula | Physical State (at STP) | Notes |
| Propene | C₃H₆ | Gas | A likely product from the elimination of the propoxy chain. |
| Methane | CH₄ | Gas | From the fragmentation of the methoxy group. |
| Carbon Monoxide / Carbon Dioxide | CO / CO₂ | Gas | Products of oxidation if oxygen is present. |
| Silicon Dioxide | SiO₂ | Solid | A common end product of silane pyrolysis.[1] |
| Various Organosilicon Fragments | Variable | Variable | A complex mixture of smaller silicon-containing molecules. |
Proposed Thermal Decomposition (Pyrolysis) Pathway
A plausible initial step in the pyrolysis of this compound is a beta-hydride elimination from one of the propoxy groups, a common reaction for esters at high temperatures. This would lead to the formation of a silanol group and propene. Subsequent reactions would be more complex and radical-driven.
Experimental Protocols for Decomposition Analysis
To definitively identify and quantify the decomposition products of this compound, a combination of analytical techniques is required. Below are generalized protocols based on standard methods for analyzing similar compounds.
Analysis of Hydrolytic Decomposition Products
Objective: To identify and quantify the products of hydrolysis in an aqueous solution.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a deuterated solvent like D₂O for NMR analysis) at a known concentration. The reaction can be initiated by the addition of water, and the pH can be adjusted with an acid or base to study catalytic effects.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject an aliquot of the reaction mixture into a GC-MS system.
-
Use a suitable column for separating volatile organic compounds (e.g., a polar capillary column).
-
The mass spectrometer will fragment the eluting compounds, allowing for their identification by comparing the fragmentation patterns to a spectral library. This is ideal for identifying and quantifying 1-methoxy-2-propanol.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra of the reaction mixture at various time points.
-
¹H and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of 1-methoxy-2-propanol.
-
²⁹Si NMR is particularly useful for identifying the various silanol and siloxane species formed during hydrolysis and condensation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Monitor the reaction in situ using an ATR-FTIR probe.
-
Look for the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicative of silanol and alcohol formation, and changes in the Si-O-C stretching region (around 1000-1100 cm⁻¹).
-
Analysis of Thermal Decomposition Products
Objective: To identify the products of thermal decomposition in an inert atmosphere.
Methodology:
-
Thermogravimetric Analysis coupled with Mass Spectrometry or FTIR (TGA-MS / TGA-FTIR):
-
Place a small, accurately weighed sample of this compound in the TGA furnace.
-
Heat the sample at a controlled rate under an inert atmosphere (e.g., nitrogen or argon).
-
The TGA will record the mass loss as a function of temperature, indicating the decomposition temperature ranges.
-
The evolved gases are transferred to a mass spectrometer or an FTIR gas cell for real-time identification of the decomposition products.
-
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):
-
Introduce a small amount of the sample into a pyrolysis unit connected to a GC-MS system.
-
Rapidly heat the sample to a specific pyrolysis temperature.
-
The resulting volatile fragments are separated by the GC column and identified by the mass spectrometer. This technique is excellent for identifying the complex mixture of organic and organosilicon fragments produced.
-
Conclusion
The decomposition of this compound is primarily driven by hydrolysis and thermal degradation. Hydrolysis leads to the formation of 1-methoxy-2-propanol and various silanol and siloxane species, ultimately yielding silicon dioxide. Thermal decomposition is a more complex process that likely produces a mixture of volatile organic compounds, organosilicon fragments, and silicon dioxide. A thorough understanding of these decomposition pathways and the application of appropriate analytical methodologies are essential for the effective and safe use of this compound in research and development. Further experimental studies are warranted to provide quantitative data on the yields and kinetics of these decomposition reactions.
References
An In-depth Technical Guide to Handling and Storage of Tetrakis(1-methoxy-2-propoxy)silane
This guide provides comprehensive procedures for the safe handling and storage of Tetrakis(1-methoxy-2-propoxy)silane, geared towards researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical property databases to ensure adherence to safety standards.
Chemical Identification and Properties
This compound is a silicate ester recognized for its use as a chemical intermediate.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C16H36O8Si | [2][3][4] |
| Molecular Weight | 384.54 g/mol | [2][3][4] |
| CAS Number | 18407-95-9 | [1][2][5] |
| Physical State | Liquid | [1] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 350.2 ± 42.0 °C at 760 mmHg | [3] |
| Flash Point | 141.7 ± 28.3 °C | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
Hazard Identification and Classification
This chemical is classified as harmful if swallowed and causes serious eye irritation.[2][5] It is also a moderate fire hazard.[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
GHS Pictogram:
Signal Word: Warning[5]
Handling Procedures
Proper handling is crucial to minimize exposure and ensure safety.
3.1. Engineering Controls
-
Work in a well-ventilated place.[5]
-
Provide local exhaust or general room ventilation to prevent the accumulation of vapors.[1]
-
Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[1]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). Contact lenses should not be worn. | [1][5] |
| Skin Protection | Chemical impermeable gloves (Neoprene or nitrile rubber). Wear fire/flame resistant and impervious clothing. | [1][5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur. | [1][5] |
3.3. General Hygiene Practices
Storage Procedures
Correct storage conditions are vital to maintain the chemical's stability and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Incompatible Materials: Keep away from oxidizing agents.[1]
-
Storage Area: Store away from heat, sparks, and open flame.[1] Store apart from foodstuff containers.[5]
Accidental Release and First Aid Measures
In the event of a spill or exposure, immediate and appropriate action is critical.
5.1. Accidental Release Measures
-
Spill Containment: Prevent further leakage if it is safe to do so. Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[1] Do not let the chemical enter drains.[5]
-
Cleanup: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[5] Clean up any spills as soon as possible, using an absorbent material to collect it.[1]
-
Personnel Evacuation: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[5]
5.2. First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |
| Inhalation | If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, water fog, or alcohol-resistant foam.[1][5]
-
Fire Hazard: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[5] Do not enter the fire area without proper protective equipment, including respiratory protection.[1]
Logical Workflow for Handling and Storage
The following diagram illustrates the key decision points and procedures for safely handling and storing this compound.
References
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis Using Tetrakis(1-methoxy-2-propoxy)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sol-gel synthesis of silica-based materials using Tetrakis(1-methoxy-2-propoxy)silane as a precursor. The information is tailored for applications in research, particularly in the fields of materials science and drug development. While specific data for this precursor is limited in publicly available literature, the following protocols and data are based on established principles of sol-gel chemistry with similar alkoxysilane precursors and are intended to serve as a strong starting point for experimental design.
Introduction to this compound in Sol-Gel Synthesis
This compound is a silicon alkoxide precursor used in the sol-gel process to produce silica (SiO₂) materials. The sol-gel process is a versatile method for creating solid materials from a chemical solution (sol) that evolves into a gel-like network. This process involves two primary reactions: hydrolysis and condensation. The unique structure of this compound, with its four hydrolyzable 1-methoxy-2-propoxy groups, influences the kinetics of these reactions and the properties of the final silica product.
The resulting silica materials can be tailored to have specific properties such as high porosity, large surface area, and controlled particle size, making them highly suitable for a variety of biomedical applications, including controlled drug delivery, bioimaging, and tissue engineering.[1][2][3][4][5] The biocompatibility and the tunable nature of sol-gel derived silica make it an attractive platform for developing advanced therapeutic systems.[2][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the precursor is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₆O₈Si | [6] |
| Molecular Weight | 384.54 g/mol | [6] |
| Appearance | Liquid | [7] |
| CAS Number | 18407-95-9 | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of silica nanoparticles using this compound and their subsequent application for drug encapsulation.
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method Adaptation)
This protocol adapts the well-established Stöber method for the synthesis of monodisperse silica nanoparticles.[8][9]
Materials:
-
This compound (TMPS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a clean, dry flask, prepare a solution of ethanol and deionized water. A typical starting ratio is 4:1 (v/v).
-
Add ammonium hydroxide to the ethanol/water mixture to act as a catalyst. The amount of ammonia will influence the final particle size. A common concentration is in the range of 0.1 to 1.0 M in the final reaction mixture.
-
While vigorously stirring the solution, rapidly add the desired amount of this compound. The concentration of the silane precursor will also affect the particle size.[10]
-
Continue stirring the reaction mixture at room temperature for a specified period, typically ranging from 2 to 24 hours. The reaction progress can be monitored by observing the formation of a milky white suspension, indicating the precipitation of silica nanoparticles.
-
After the reaction is complete, collect the silica nanoparticles by centrifugation.
-
Wash the collected nanoparticles several times with ethanol and then with deionized water to remove any unreacted precursors and residual ammonia.
-
Dry the purified silica nanoparticles in an oven at 60-80°C or by lyophilization.
Diagram of the Sol-Gel Synthesis Workflow:
Caption: Workflow for sol-gel synthesis of silica nanoparticles.
Protocol 2: Drug Encapsulation in Silica Nanoparticles
This protocol describes a common method for encapsulating a therapeutic agent within the silica matrix during the sol-gel synthesis.[11][12]
Materials:
-
Silica nanoparticles synthesis reagents (from Protocol 1)
-
Therapeutic drug of interest (e.g., a small molecule drug)
-
Phosphate-buffered saline (PBS) or other appropriate release medium
Procedure:
-
Follow steps 1 and 2 of Protocol 1 to prepare the initial reaction mixture (ethanol, water, and catalyst).
-
Dissolve the therapeutic drug in the reaction mixture. The solubility of the drug in the ethanol/water mixture should be considered. If necessary, a co-solvent can be used.
-
Proceed with step 3 of Protocol 1 by adding this compound to the drug-containing solution.
-
Allow the sol-gel reaction to proceed as described in step 4 of Protocol 1. The drug molecules will be entrapped within the forming silica network.
-
Collect and wash the drug-loaded silica nanoparticles as described in steps 5 and 6 of Protocol 1. The washing steps are critical to remove any surface-adsorbed, non-encapsulated drug.
-
Dry the drug-loaded nanoparticles carefully to avoid degradation of the encapsulated drug.
-
To determine the drug loading efficiency, a known amount of the dried, drug-loaded nanoparticles can be dissolved in a suitable solvent (e.g., by using a method that dissolves the silica matrix) and the drug concentration can be quantified using techniques like UV-Vis spectroscopy or HPLC.
Quantitative Data Summary
The following table presents representative quantitative data that can be expected from sol-gel synthesis of silica nanoparticles, based on studies using similar alkoxysilane precursors. These values should be considered as a starting point for optimization.[9][10][13]
| Parameter | Typical Range | Factors Influencing the Parameter |
| Particle Size (Diameter) | 50 - 500 nm | Precursor concentration, water-to-alkoxide ratio, catalyst concentration, temperature |
| Surface Area (BET) | 100 - 1000 m²/g | Synthesis conditions, post-synthesis treatments (e.g., calcination) |
| Pore Volume | 0.2 - 1.5 cm³/g | Template usage (for mesoporous silica), synthesis parameters |
| Drug Loading Efficiency | 5 - 30% | Drug properties (solubility, interaction with silica), synthesis method |
| Zeta Potential | -20 to -50 mV (at neutral pH) | Surface functionalization, pH of the medium |
Characterization of Silica Nanoparticles
To evaluate the properties of the synthesized silica nanoparticles, a range of characterization techniques can be employed:
-
Morphology and Size: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[10]
-
Particle Size Distribution: Dynamic Light Scattering (DLS).
-
Surface Area and Porosity: Brunauer-Emmett-Teller (BET) analysis.
-
Chemical Composition and Structure: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of Si-O-Si bonds, and Energy-Dispersive X-ray Spectroscopy (EDX) for elemental analysis.[10]
-
Crystallinity: X-ray Diffraction (XRD) to confirm the amorphous nature of the silica.[10]
-
Drug Release Kinetics: In vitro release studies in a suitable medium (e.g., PBS) with quantification of the released drug over time using UV-Vis spectroscopy or HPLC.[11][14]
Visualization of Drug Delivery Mechanism
The following diagram illustrates a hypothetical signaling pathway for the release of a drug from a silica nanoparticle and its subsequent cellular uptake.
Caption: Cellular uptake and drug release from silica nanoparticles.
Applications in Drug Development
Silica nanoparticles synthesized from this compound hold significant promise for various applications in drug development:
-
Controlled and Sustained Release: The porous nature of the silica matrix allows for the encapsulation and subsequent sustained release of therapeutic agents, improving their pharmacokinetic profiles.[11][14]
-
Targeted Drug Delivery: The surface of the silica nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, enhancing efficacy and reducing side effects.[3]
-
Solubility Enhancement: For poorly water-soluble drugs, encapsulation within the hydrophilic silica matrix can improve their apparent solubility and bioavailability.[12]
-
Co-delivery of Multiple Drugs: The versatile platform allows for the co-encapsulation of multiple therapeutic agents for combination therapies.[15]
-
Theranostics: By co-encapsulating imaging agents and therapeutic drugs, these nanoparticles can be used for simultaneous diagnosis and therapy.[4]
Conclusion
The sol-gel synthesis using this compound offers a flexible and effective method for producing silica-based materials with tunable properties for advanced applications, particularly in the realm of drug delivery. While further research is needed to fully elucidate the specific characteristics of materials derived from this particular precursor, the provided protocols and information serve as a robust foundation for researchers and drug development professionals to explore its potential. The ability to control particle size, porosity, and surface chemistry opens up exciting possibilities for the design of next-generation therapeutic delivery systems.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silica Materials for Medical Applications [openbiomedicalengineeringjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 18407-95-9 [sigmaaldrich.com]
- 7. gelest.com [gelest.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of silica xerogels as carriers for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of mesoporous silica nanoparticles loaded with ibuprofen via the Sol-Gel method | Universitas Scientiarum [revistas.javeriana.edu.co]
- 14. Sol-gel processed porous silica carriers for the controlled release of diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Controlled Hydrolysis of Tetrakis(1-methoxy-2-propoxy)silane for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(1-methoxy-2-propoxy)silane is a tetraalkoxysilane that, upon hydrolysis and condensation, forms silica-based networks. The controlled hydrolysis of this precursor is critical for tuning the properties of the resulting materials, which have potential applications in drug delivery, biomaterial coatings, and as intermediates in organic synthesis. This application note provides a detailed experimental protocol for the hydrolysis of this compound under both acidic and basic conditions. It also presents illustrative quantitative data based on analogous tetraalkoxysilane systems to guide researchers in their experimental design.
Experimental Protocols
This section details the methodologies for the controlled hydrolysis of this compound. The protocols outline both acid- and base-catalyzed reactions.
Materials and Reagents:
-
Ethanol (absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Ammonium Hydroxide (NH₄OH), 0.1 M solution
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flasks, burettes, pipettes)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or heating mantle with temperature controller
-
pH meter
-
Gas Chromatograph (GC) or an NMR Spectrometer for analysis
Procedure:
1. Acid-Catalyzed Hydrolysis
-
In a 250 mL round-bottom flask, combine 100 mL of ethanol and a specific volume of deionized water to achieve the desired water-to-silane molar ratio (r-value).
-
Place the flask in a constant temperature bath set to the desired reaction temperature (e.g., 25°C).
-
Begin stirring the solution and purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Slowly add the desired amount of 0.1 M HCl to achieve the target pH (e.g., pH 3-4).
-
Introduce a known quantity of this compound to the stirred solution. The total concentration of the silane should be kept constant across experiments (e.g., 0.5 M).
-
Start a timer immediately after the addition of the silane.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture for analysis.
-
Analyze the aliquots using a suitable technique such as Gas Chromatography (GC) to determine the concentration of the unreacted silane and the formation of hydrolysis products.
2. Base-Catalyzed Hydrolysis
-
Follow steps 1-3 of the acid-catalyzed hydrolysis protocol.
-
Slowly add the desired amount of 0.1 M NH₄OH to achieve the target pH (e.g., pH 10-11).
-
Continue with steps 5-8 of the acid-catalyzed hydrolysis protocol.
Data Presentation
The following table summarizes illustrative quantitative data for the hydrolysis of a generic tetraalkoxysilane under different catalytic conditions. This data is provided for comparative purposes to demonstrate the expected trends in the hydrolysis of this compound. The rate of hydrolysis is significantly influenced by the pH of the reaction mixture.
| Catalyst Condition | pH | Temperature (°C) | Water:Silane Molar Ratio (r) | Apparent Rate Constant (k, min⁻¹) | Percent Conversion (at 60 min) |
| Acidic | 3.5 | 25 | 4 | 0.025 | 78% |
| Neutral | 7.0 | 25 | 4 | 0.002 | 11% |
| Basic | 10.5 | 25 | 4 | 0.015 | 60% |
Note: The data presented in this table is illustrative and based on typical values for tetraalkoxysilanes like TEOS. Actual experimental values for this compound may vary and should be determined empirically.
Signaling Pathways and Experimental Workflows
The hydrolysis of this compound proceeds through a series of nucleophilic substitution reactions at the silicon center. The general reaction scheme involves the stepwise replacement of the alkoxy groups (-OR) with hydroxyl groups (-OH), followed by condensation reactions to form siloxane (Si-O-Si) bonds.
Caption: General reaction pathway for the hydrolysis and condensation of a tetraalkoxysilane.
The experimental workflow for studying the hydrolysis of this compound is depicted in the following diagram.
Caption: A schematic of the experimental workflow for kinetic studies of silane hydrolysis.
References
Application Notes and Protocols for Thin Film Preparation using Tetrakis(1-methoxy-2-propoxy)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(1-methoxy-2-propoxy)silane is an alkoxysilane precursor that can be utilized in the preparation of silicon dioxide (SiO₂) thin films. While specific research articles detailing its use are limited, its application in forming silicon oxide layers is noted in patent literature, particularly for coatings on glass and in abrasion-resistant films. These notes provide an overview of its potential applications and detailed, representative protocols for thin film deposition based on the well-established chemistry of analogous tetra-alkoxysilane precursors such as tetraethylorthosilicate (TEOS).
The protocols provided below for sol-gel and chemical vapor deposition (CVD) are model procedures and may require optimization for specific applications and equipment.
Precursor Properties: this compound
A summary of the key physical and chemical properties of this compound, essential for designing deposition processes, is provided in the table below.
| Property | Value | Reference |
| CAS Number | 18407-95-9 | [1] |
| Molecular Formula | C₁₆H₃₆O₈Si | [2] |
| Molecular Weight | 384.54 g/mol | [2] |
| Appearance | Clear Liquid | [3] |
| Density | 1.008 g/cm³ | [3][4] |
| Boiling Point | 158 °C @ 1 mmHg | [3][5] |
| Flash Point | 153 °C | [3] |
| Solubility | Reacts with water. | [3] |
Application 1: Sol-Gel Deposition of SiO₂ Thin Films
The sol-gel process is a versatile wet-chemical technique for fabricating thin films. It involves the hydrolysis and condensation of the alkoxysilane precursor in a solution to form a colloidal suspension (sol), which then undergoes further condensation to form a gel and, ultimately, a solid thin film upon coating and heat treatment.
General Reaction Mechanism
The sol-gel process for a tetra-alkoxysilane like this compound proceeds in two main steps:
-
Hydrolysis: The alkoxy groups (-OR) are replaced with hydroxyl groups (-OH) through reaction with water, typically in the presence of an acid or base catalyst.
-
Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This polycondensation process leads to the formation of a three-dimensional SiO₂ network.
Figure 1: Generalized sol-gel reaction pathway for a tetra-alkoxysilane precursor.
Experimental Protocol: Sol-Gel Spin Coating
This protocol describes the preparation of a SiO₂ thin film on a silicon wafer using a spin-coating technique.
Materials:
-
This compound
-
Ethanol (or another suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution (as a catalyst)
-
Silicon wafers (or other substrates)
Equipment:
-
Spin coater
-
Hot plate
-
Tube furnace or rapid thermal annealing (RTA) system
-
Glassware (beakers, graduated cylinders)
-
Magnetic stirrer
Procedure:
-
Substrate Cleaning: Thoroughly clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Sol Preparation:
-
In a clean beaker, mix this compound with ethanol.
-
Separately, prepare an aqueous solution of the catalyst (e.g., dilute HCl in deionized water).
-
Slowly add the catalyst solution to the precursor-alcohol mixture while stirring continuously.
-
Continue stirring the solution for a specified period (e.g., 1-24 hours) at room temperature to allow for hydrolysis and initial condensation.
-
-
Spin Coating:
-
Place a cleaned silicon wafer on the spin coater chuck.
-
Dispense a small amount of the prepared sol onto the center of the wafer.
-
Spin the wafer at a defined speed for a specific duration to achieve the desired film thickness. A two-step process (a slow spread cycle followed by a high-speed spin cycle) is often used.
-
-
Soft Bake: Transfer the coated wafer to a hot plate and bake at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.
-
Hard Bake (Annealing): Place the wafer in a tube furnace or RTA system and anneal at a higher temperature to densify the film and remove residual organic components.
Representative Sol-Gel Deposition Parameters
The following table provides a range of typical experimental parameters for the sol-gel deposition of SiO₂ films from alkoxysilane precursors. These should be considered as a starting point for process optimization.
| Parameter | Typical Range |
| Precursor Concentration | 0.1 - 1.0 M in alcohol |
| Molar Ratio (Water:Precursor) | 1 - 10 |
| Catalyst (Acid or Base) | pH 1-3 or pH 10-11 |
| Stirring Time | 1 - 24 hours |
| Spin Speed | 1000 - 5000 rpm |
| Spin Time | 30 - 60 seconds |
| Soft Bake Temperature | 100 - 150 °C |
| Soft Bake Time | 1 - 5 minutes |
| Annealing Temperature | 400 - 800 °C |
| Annealing Time | 30 - 60 minutes |
Application 2: Chemical Vapor Deposition (CVD) of SiO₂ Thin Films
CVD is a process where a thin film is deposited onto a substrate through the chemical reaction of vapor-phase precursors. For this compound, this would typically involve its thermal decomposition at elevated temperatures to form SiO₂.
Figure 2: General workflow for a Chemical Vapor Deposition (CVD) process.
Experimental Protocol: Thermal CVD
This protocol outlines a general procedure for depositing SiO₂ thin films using a thermal CVD process.
Materials:
-
This compound
-
Inert carrier gas (e.g., Nitrogen, Argon)
-
Optional oxidant gas (e.g., Oxygen)
-
Silicon wafers (or other substrates)
Equipment:
-
CVD reactor with a heated substrate stage
-
Precursor delivery system (e.g., a bubbler or direct liquid injection system)
-
Mass flow controllers
-
Vacuum pump
-
Pressure gauge
Procedure:
-
Substrate Preparation: Clean the substrates as described in the sol-gel protocol.
-
System Setup:
-
Load the cleaned substrate into the CVD reactor.
-
Evacuate the reactor to a base pressure.
-
Heat the substrate to the desired deposition temperature.
-
-
Precursor Delivery:
-
Heat the this compound precursor in a bubbler to generate sufficient vapor pressure.
-
Use a mass flow controller to introduce a controlled flow of the carrier gas through the bubbler to transport the precursor vapor into the reactor.
-
-
Deposition:
-
Introduce the precursor vapor and any co-reactants (e.g., oxygen) into the reactor.
-
Maintain a constant pressure, temperature, and gas flow rates for the desired deposition time to achieve the target film thickness. The precursor will thermally decompose on the hot substrate surface to form a SiO₂ film.
-
-
Termination and Cool-down:
-
Stop the precursor flow and purge the reactor with the inert carrier gas.
-
Turn off the substrate heater and allow the substrate to cool down under the inert gas flow.
-
Vent the reactor to atmospheric pressure and unload the coated substrate.
-
Representative CVD Deposition Parameters
The following table provides typical parameter ranges for the thermal CVD of SiO₂ from alkoxysilane precursors. Specific values will depend on the reactor geometry and desired film properties.
| Parameter | Typical Range |
| Substrate Temperature | 400 - 750 °C |
| Reactor Pressure | 0.1 - 10 Torr |
| Precursor Bubbler Temperature | 50 - 150 °C |
| Carrier Gas Flow Rate | 10 - 200 sccm |
| Oxidant Gas Flow Rate (optional) | 10 - 500 sccm |
| Deposition Time | 5 - 60 minutes |
Disclaimer
The provided protocols and parameter ranges are illustrative and based on the general chemistry of alkoxysilane precursors. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, significant process development and optimization will likely be required for any specific application. Always consult the Safety Data Sheet (SDS) for this compound before handling and ensure that all experimental work is conducted in a safe and well-ventilated environment.
References
- 1. This compound | 18407-95-9 [chemicalbook.com]
- 2. 18407-95-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. gelest.com [gelest.com]
- 4. CAS#:18407-95-9 | Tetrakis(1-methoxy-2-propanyl) orthosilicate | Chemsrc [chemsrc.com]
- 5. AB111401 | CAS 18407-95-9 – abcr Gute Chemie [abcr.com]
Application Notes and Protocols for Catalyst Selection in Tetrakis(1-methoxy-2-propoxy)silane Sol-Gel Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process offers a versatile method for synthesizing silica-based materials with tunable properties. Tetrakis(1-methoxy-2-propoxy)silane (TMPS) is a silicon alkoxide precursor that, through hydrolysis and condensation reactions, forms a three-dimensional silica network. The selection of a suitable catalyst is a critical parameter that significantly influences the kinetics of the sol-gel process and the final properties of the resulting silica material, such as porosity, surface area, and particle size. This document provides detailed application notes and protocols for the selection and use of catalysts in the sol-gel synthesis of silica from this compound.
The sol-gel process fundamentally involves two key reactions: the hydrolysis of the alkoxide precursor to form silanol groups (Si-OH) and the subsequent condensation of these silanol groups to form siloxane bridges (Si-O-Si).[1] Catalysts, typically acids or bases, are employed to accelerate these reactions.[1]
Catalyst Selection: A Comparative Overview
The choice between an acid or a base catalyst dictates the dominant reaction pathway and, consequently, the structure of the final gel.
Acid Catalysis:
Under acidic conditions, the hydrolysis reaction is rapid, while the condensation reaction is the rate-limiting step. This leads to the formation of linear or randomly branched polymer chains. These chains entangle to form a gel network, which, upon drying, often results in materials with smaller pores and a higher density. Common acid catalysts include hydrochloric acid (HCl), nitric acid (HNO₃), and acetic acid (CH₃COOH).
Base Catalysis:
In contrast, base catalysis promotes a faster condensation reaction relative to hydrolysis. This results in the formation of more highly cross-linked, colloidal-like silica particles. These particles then aggregate to form the gel network. Base-catalyzed gels are typically more porous and have a larger particle size compared to their acid-catalyzed counterparts. Common base catalysts include ammonium hydroxide (NH₄OH) and sodium hydroxide (NaOH).
The following table summarizes the expected qualitative effects of different catalyst types on the sol-gel process of this compound, based on general principles of alkoxysilane chemistry.
| Catalyst Type | Catalyst Example | Gelation Time | Particle/Pore Size | Porosity | Resulting Structure |
| Strong Acid | Hydrochloric Acid (HCl) | Fast | Small | Low | Densely cross-linked, microporous |
| Weak Acid | Acetic Acid (CH₃COOH) | Moderate | Small to Medium | Low to Moderate | Polymeric network |
| Strong Base | Sodium Hydroxide (NaOH) | Very Fast | Large | High | Particulate, macroporous |
| Weak Base | Ammonium Hydroxide (NH₄OH) | Moderate to Fast | Medium to Large | High | Colloidal aggregates, mesoporous |
Experimental Protocols
The following are generalized protocols for the acid- and base-catalyzed sol-gel synthesis of silica from this compound. Researchers should consider these as starting points and may need to optimize the conditions for their specific application.
Protocol 1: Acid-Catalyzed Sol-Gel Synthesis
This protocol is designed to produce a dense, microporous silica gel.
Materials:
-
This compound (TMPS)
-
Ethanol (or another suitable alcohol)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1 M solution)
Procedure:
-
In a clean, dry reaction vessel, combine this compound and ethanol in a 1:4 molar ratio. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
In a separate vessel, prepare an aqueous solution of hydrochloric acid. The molar ratio of water to TMPS should be 4:1.
-
Slowly add the acidic aqueous solution to the TMPS/ethanol mixture under vigorous stirring.
-
Continue stirring the sol at room temperature. Gelation time will vary depending on the exact concentrations but is expected to be in the range of hours to a day.
-
Once the gel has formed, age it at room temperature for 24-48 hours in a sealed container to allow for further cross-linking.
-
The wet gel can then be dried under controlled conditions (e.g., at 60°C) to obtain the final silica material.
Protocol 2: Base-Catalyzed Sol-Gel Synthesis
This protocol is designed to produce a porous, particulate silica gel.
Materials:
-
This compound (TMPS)
-
Ethanol (or another suitable alcohol)
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH, 28-30% solution)
Procedure:
-
In a reaction vessel, mix this compound and ethanol in a 1:4 molar ratio. Stir for 15 minutes.
-
In a separate beaker, prepare an aqueous solution of ammonium hydroxide. The molar ratio of water to TMPS should be 4:1.
-
Add the basic aqueous solution dropwise to the TMPS/ethanol mixture while stirring vigorously.
-
A milky-white precipitate or a rapid increase in viscosity, indicating particle formation and gelation, should be observed. Gelation is typically faster than in the acid-catalyzed process.
-
After the gel has set, age it for 24 hours at room temperature in a sealed container.
-
Dry the gel, for example, at 60-80°C, to remove the solvent and obtain the porous silica material.
Visualizations
The following diagrams illustrate the key processes in the sol-gel synthesis of silica from this compound.
Caption: Experimental workflow for the sol-gel synthesis of silica.
Caption: Key chemical reactions in the sol-gel process.
References
Application Notes and Protocols for Tetrakis(1-methoxy-2-propoxy)silane in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Tetrakis(1-methoxy-2-propoxy)silane in the formulation of protective and functional coatings. The information is targeted towards professionals in research and development who are exploring advanced material synthesis for various applications, including the encapsulation and protection of sensitive substrates.
Introduction
This compound is a tetraalkoxysilane that serves as a precursor in the formation of silicon dioxide (silica) networks through a sol-gel process. This process involves hydrolysis and condensation reactions, which can be controlled to produce coatings with tailored properties such as thickness, density, and porosity. These coatings are valuable for creating protective barriers, improving surface properties, and as matrices for the controlled release of active compounds. The 1-methoxy-2-propoxy leaving group offers different hydrolysis kinetics compared to more common methoxy or ethoxy silanes, which can be advantageous in specific applications.
Core Principles: Hydrolysis and Condensation
The formation of a silica-based coating from this compound proceeds in two fundamental steps:
-
Hydrolysis: The four 1-methoxy-2-propoxy groups react with water to form silanol (Si-OH) groups and 1-methoxy-2-propanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups react with each other to form siloxane (Si-O-Si) bridges, releasing water. This polymerization process results in the formation of a three-dimensional silica network, which constitutes the coating.
The rates of these reactions are influenced by several factors, including the pH of the solution, the concentration of the silane and water, the type and concentration of the catalyst, the solvent system, and the reaction temperature.
Experimental Protocols
The following protocols provide a starting point for the development of coatings using this compound. Researchers should consider these as foundational methods to be optimized for their specific applications.
Protocol 1: Basic Sol-Gel Coating Formulation
This protocol outlines the preparation of a basic silica coating on a substrate.
Materials:
-
This compound (TMPS)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst
-
Substrates for coating (e.g., glass slides, silicon wafers)
Procedure:
-
Sol Preparation:
-
In a clean, dry reaction vessel, prepare a solution of TMPS in ethanol. A typical starting concentration is 0.1 to 1.0 M.
-
In a separate vessel, prepare an aqueous solution of the catalyst. For acid catalysis, a pH of 2-4 is often effective. For base catalysis, a pH of 10-11 can be used.
-
Slowly add the aqueous catalyst solution to the TMPS/ethanol solution while stirring vigorously. The molar ratio of water to TMPS is a critical parameter and typically ranges from 1:1 to 4:1 for complete hydrolysis.
-
Continue stirring the solution at room temperature for a period of 1 to 24 hours to allow for hydrolysis and partial condensation. The "sol" is now ready for application.
-
-
Coating Application:
-
Clean the substrates thoroughly to ensure good adhesion of the coating.
-
Apply the sol to the substrate using a suitable technique such as dip-coating, spin-coating, or spray-coating.
-
Dip-coating: Immerse the substrate in the sol and withdraw it at a constant speed.
-
Spin-coating: Dispense the sol onto the center of the substrate and spin at a high speed (e.g., 1000-4000 rpm) for 30-60 seconds.
-
-
-
Curing:
-
After application, the coated substrate is typically subjected to a heat treatment to complete the condensation process and densify the coating.
-
A common curing protocol involves an initial drying step at a lower temperature (e.g., 80-120°C) for 10-30 minutes to remove the solvent, followed by a higher temperature cure (e.g., 150-500°C) for 1-2 hours. The optimal curing temperature and time will depend on the substrate and the desired coating properties.
-
Data Presentation: Reaction Condition Parameters
The following table summarizes key experimental parameters and their typical ranges for the formulation of coatings with this compound.
| Parameter | Typical Range | Notes |
| TMPS Concentration | 0.1 - 1.0 M | Higher concentrations can lead to thicker coatings but may also result in faster gelation of the sol. |
| Solvent | Ethanol, Isopropanol | The choice of solvent can affect the rate of hydrolysis and the evaporation rate during coating application. |
| Water to TMPS Molar Ratio | 1:1 to 4:1 | A stoichiometric amount (4:1) is required for complete hydrolysis. Lower ratios can be used to control the degree of cross-linking. |
| Catalyst | HCl, HNO₃, Acetic Acid (Acid) | Acid catalysis generally leads to more linear polymer chains and slower gelation. |
| NH₃, Amines (Base) | Base catalysis promotes the formation of more highly branched, particulate structures and faster gelation. | |
| Catalyst Concentration | pH 2-4 (Acid), pH 10-11 (Base) | The pH has a significant impact on the rates of hydrolysis and condensation. |
| Hydrolysis Time | 1 - 24 hours | Longer hydrolysis times allow for more complete reaction before coating application. |
| Curing Temperature | 80 - 500 °C | Higher temperatures lead to denser, more mechanically robust coatings. |
| Curing Time | 1 - 2 hours | The duration of the cure affects the final properties of the coating. |
Visualizations
Hydrolysis and Condensation Pathway
The following diagram illustrates the general chemical pathway for the formation of a silica network from a tetraalkoxysilane precursor like this compound.
Caption: Sol-gel reaction pathway for silica coating formation.
Experimental Workflow
This diagram outlines the typical experimental workflow for preparing a sol-gel coating.
Caption: Experimental workflow for sol-gel coating preparation.
Logical Relationship of Reaction Parameters
This diagram illustrates the relationship between key reaction parameters and the final coating properties.
Caption: Influence of reaction parameters on coating properties.
Disclaimer: The provided protocols and data are intended as a starting point for research and development. The optimal conditions for a specific application will need to be determined experimentally. Always follow appropriate laboratory safety procedures when handling chemicals.
Application Notes and Protocols for the Characterization of Tetrakis(1-methoxy-2-propoxy)silane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrakis(1-methoxy-2-propoxy)silane (CAS No. 18407-95-9) is a tetraalkoxysilane with growing interest in materials science and as a potential precursor in pharmaceutical and chemical synthesis. Its molecular structure, consisting of a central silicon atom bonded to four 1-methoxy-2-propoxy groups, imparts unique properties that necessitate thorough characterization for quality control, reaction monitoring, and understanding its behavior in various applications. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Thermogravimetric Analysis (TGA).
Analytical Techniques Overview
A multi-faceted approach is essential for the comprehensive characterization of this compound. The following techniques provide complementary information regarding its structure, purity, and thermal stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed information about the molecular structure, confirming the presence and connectivity of the 1-methoxy-2-propoxy ligands and the silicon core.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as Si-O-C and C-O-C bonds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates the compound from volatile impurities and provides information on its molecular weight and fragmentation pattern, which is crucial for purity assessment and identification.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the compound by measuring its weight loss as a function of temperature.
Data Presentation
The following tables summarize the expected quantitative data from the characterization of high-purity this compound.
Table 1: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~3.9 - 4.2 | Multiplet | -O-CH (CH₃)- |
| ¹H | ~3.3 - 3.5 | Singlet | -O-CH₃ |
| ¹H | ~3.2 - 3.4 | Multiplet | -CH₂-O- |
| ¹H | ~1.1 - 1.3 | Doublet | -CH(CH₃ )- |
| ¹³C | ~75 - 80 | CH | -O-CH (CH₃)- |
| ¹³C | ~70 - 75 | CH₂ | -CH₂ -O- |
| ¹³C | ~55 - 60 | CH₃ | -O-CH₃ |
| ¹³C | ~15 - 20 | CH₃ | -CH(CH₃ )- |
| ²⁹Si | ~ -80 to -85 | Singlet | Si -(O-R)₄ |
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2850 | Strong | C-H stretching (alkyl) |
| 1470 - 1440 | Medium | C-H bending (alkyl) |
| 1190 - 1000 | Strong | Si-O-C stretching |
| 1120 - 1085 | Strong | C-O-C stretching (ether) |
| 950 - 850 | Medium | Si-O stretching |
Table 3: GC-MS and TGA Data
| Parameter | Expected Value |
| GC Retention Time | Dependent on column and method, but should be a single major peak |
| Mass Spectrum (m/z) | Molecular Ion (M⁺): 384.2 (low intensity or absent). Key fragments corresponding to the loss of methoxypropoxy groups. |
| TGA Onset of Decomposition | > 150 °C in an inert atmosphere. The exact temperature will depend on the heating rate. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
¹H NMR Protocol:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 - 10 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-5 s
¹³C NMR Protocol:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 - 150 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 s
²⁹Si NMR Protocol:
-
Pulse Program: Inverse-gated proton-decoupled single-pulse experiment (e.g., 'zgig30') to suppress the Nuclear Overhauser Effect (NOE) for quantitative measurements, if required.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -60 to -100 ppm
-
Number of Scans: 256 or more.
-
Relaxation Delay (d1): 10-30 s (²⁹Si has a long relaxation time).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of liquid this compound directly onto the ATR crystal.
Experimental Protocol:
-
Mode: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and confirm the molecular weight of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).
-
Capillary GC column suitable for the analysis of medium to high boiling point nonpolar compounds (e.g., DB-5ms, HP-5ms, or equivalent).
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or ethyl acetate.
Experimental Protocol:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 500.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation:
-
Thermogravimetric Analyzer.
-
Alumina or platinum crucibles.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a TGA crucible.
Experimental Protocol:
-
Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp: 10 °C/min to 600 °C.
-
-
Data Collection: Continuously monitor and record the sample weight as a function of temperature.
Visualizations
Caption: Analytical workflow for the characterization of this compound.
Caption: Relationship between analytical techniques and compound properties.
Application Notes and Protocols for Spin Coating of Tetrakis(1-methoxy-2-propoxy)silane Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of silica (silicon dioxide, SiO₂) thin films using a sol-gel solution of Tetrakis(1-methoxy-2-propoxy)silane. The procedures outlined below are based on established principles of alkoxysilane chemistry and are intended as a starting point for process development. Optimization of specific parameters may be necessary to achieve desired film characteristics.
Introduction
This compound is a liquid silicate ester precursor used in the formation of silicon dioxide films.[1] Through a sol-gel process, this precursor undergoes hydrolysis and condensation reactions to form a stable sol, which can then be deposited as a thin film onto a substrate via spin coating. Subsequent thermal treatment (annealing) completes the conversion to a dense and stable silica layer. These films are of interest for a variety of applications, including as dielectric layers, barrier coatings, and for surface modification. The chemical structure of the precursor influences the hydrolysis and condensation rates, and thus the final properties of the film.
Health and Safety
This compound may cause skin and eye irritation.[1] It is harmful if swallowed or inhaled.[1] The material decomposes in the presence of moisture to liberate methoxypropanol.[1] All handling should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, is mandatory.[1]
Experimental Protocols
This section details the preparation of the precursor solution and the subsequent spin coating and annealing processes.
Materials and Equipment
Materials:
-
This compound (CAS: 18407-95-9)
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) as a catalyst
-
Substrates (e.g., silicon wafers, glass slides)
-
Nitrogen gas for purging
Equipment:
-
Spin coater
-
Hot plate or tube furnace for annealing
-
Glass vials or beakers
-
Magnetic stirrer and stir bars
-
Micropipettes
-
Syringe filters (0.2 µm, PTFE or other solvent-resistant membrane)
-
Ultrasonic bath
Solution Preparation (Sol-Gel Process)
The preparation of the sol involves the controlled hydrolysis and condensation of the this compound precursor. The molar ratio of precursor to water and the concentration of the catalyst are critical parameters that influence the reaction kinetics and the properties of the resulting sol.
Representative Protocol:
-
In a clean, dry glass vial, add anhydrous ethanol (or isopropanol).
-
While stirring, add a specific volume of this compound to the solvent to achieve the desired precursor concentration (e.g., 0.1 to 1.0 M).
-
In a separate vial, prepare an aqueous solution of the acid catalyst by adding the acid to deionized water. A typical catalyst concentration is in the range of 0.01 to 0.1 M in the final solution.
-
Slowly add the acidic water solution dropwise to the stirred precursor-alcohol mixture. The molar ratio of water to the silane precursor is a key variable, with typical ratios ranging from 1:1 to 4:1.
-
After the addition is complete, cap the vial and continue stirring at room temperature for a period of 1 to 24 hours. This "aging" step allows for the hydrolysis and condensation reactions to proceed, leading to the formation of a stable sol.
-
Prior to use, filter the sol through a 0.2 µm syringe filter to remove any particulate matter.
Logical Relationship of Solution Preparation
Caption: Workflow for the sol-gel preparation of the coating solution.
Spin Coating Deposition
-
Ensure the substrate is clean. A common cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun. A final oxygen plasma or UV-ozone treatment can be used to render the surface hydrophilic and improve wetting.
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense an adequate amount of the prepared sol onto the center of the substrate to cover a significant portion of the surface.
-
Initiate the spin coating program. A typical two-step program is often used:
-
Step 1 (Spread): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly distribute the solution across the substrate.
-
Step 2 (Thinning): A higher spin speed (e.g., 2000-5000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
After the spin cycle is complete, carefully remove the coated substrate from the chuck.
Experimental Workflow for Thin Film Deposition
Caption: Overall experimental workflow from substrate preparation to final film.
Annealing
-
A "soft bake" on a hotplate at a low temperature (e.g., 100-150 °C) for a few minutes can be performed immediately after spin coating to evaporate residual solvent and stabilize the film.
-
The final annealing step is crucial for densifying the film and removing organic byproducts. Place the coated substrates in a furnace and ramp the temperature to the desired annealing temperature (typically between 300 °C and 500 °C) in air or an inert atmosphere.
-
Hold at the annealing temperature for a specific duration (e.g., 30-60 minutes).
-
Allow the substrates to cool down slowly to room temperature to prevent cracking due to thermal shock.
Data Presentation
The following tables provide illustrative examples of how experimental parameters can be varied and the expected qualitative outcomes. Specific quantitative values will need to be determined experimentally.
Table 1: Illustrative Solution Compositions
| Parameter | Composition A | Composition B | Composition C |
| Precursor Conc. (M) | 0.2 | 0.5 | 0.8 |
| Solvent | Ethanol | Isopropanol | Ethanol |
| H₂O:Precursor Ratio | 2:1 | 4:1 | 2:1 |
| Catalyst (HCl) Conc. (M) | 0.05 | 0.1 | 0.05 |
| Aging Time (hours) | 12 | 24 | 12 |
| Expected Outcome | Lower viscosity, slower gelation | Higher hydrolysis rate, potentially faster gelation | Higher viscosity, potentially thicker films |
Table 2: Illustrative Spin Coating Parameters and Expected Film Thickness
| Solution | Spin Speed (rpm) | Spin Time (s) | Expected Film Thickness |
| Composition A | 2000 | 30 | Thicker |
| Composition A | 4000 | 30 | Thinner |
| Composition C | 2000 | 30 | Thickest |
| Composition C | 4000 | 30 | Thinnest |
Table 3: Illustrative Annealing Parameters and Film Properties
| Annealing Temp. (°C) | Atmosphere | Expected Film Density | Expected Refractive Index |
| 150 | Air | Low | Lower |
| 300 | Air | Medium | Intermediate |
| 500 | Air | High | Higher (approaching dense SiO₂) |
| 500 | Nitrogen | High | Higher (may prevent some surface oxidation) |
Concluding Remarks
The protocols described provide a comprehensive framework for the preparation of silica thin films from this compound. The key to achieving high-quality, reproducible films lies in the systematic control of the sol-gel reaction parameters and the spin coating deposition process. The provided tables and diagrams serve as a guide for experimental design and process optimization.
References
Application Notes and Protocols for Particle Size Control using Tetrakis(1-methoxy-2-propoxy)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for controlling the size of silica-based nanoparticles synthesized using Tetrakis(1-methoxy-2-propoxy)silane (TMPS) via the sol-gel method. The ability to precisely control particle size is critical in various applications, including drug delivery, diagnostics, and catalysis.
Introduction
This compound is an alkoxysilane precursor used in the synthesis of silica (SiO₂) nanoparticles. The sol-gel process, a versatile and widely used method, allows for the formation of these particles from TMPS through a series of hydrolysis and condensation reactions. The final size of the resulting nanoparticles is highly dependent on several key reaction parameters. By carefully controlling these parameters, it is possible to tune the particle size to meet the specific requirements of a given application.
The fundamental mechanism of silica nanoparticle formation in the sol-gel process involves two main reactions:
-
Hydrolysis: The alkoxy groups of the silane precursor react with water to form silanol groups (Si-OH).
-
Condensation: The silanol groups react with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si), leading to the growth of the silica network and the formation of particles.
The relative rates of these two reactions are crucial in determining the final particle size and morphology.
Key Parameters Influencing Particle Size
The size of silica nanoparticles synthesized via the sol-gel method using TMPS can be controlled by manipulating the following parameters:
-
TMPS Concentration: The concentration of the silane precursor influences the nucleation and growth rates of the particles.
-
Catalyst Concentration: A catalyst, typically a base like ammonium hydroxide, is used to control the rates of hydrolysis and condensation.
-
Water-to-Precursor Molar Ratio (R): The amount of water available for the hydrolysis reaction directly impacts the formation of silanol groups.
-
Solvent System: The choice of solvent affects the solubility of the reactants and the stability of the forming particles.
-
Temperature: The reaction temperature influences the kinetics of both the hydrolysis and condensation reactions.
Data Presentation: Expected Trends in Particle Size Control
While specific quantitative data for TMPS is not widely published, the following tables summarize the expected trends based on extensive studies of similar alkoxysilane precursors like Tetraethyl Orthosilicate (TEOS) in the Stöber method.[1][2][3][4][5] These trends provide a strong starting point for optimizing particle size with TMPS.
Table 1: Effect of TMPS and Catalyst Concentration on Particle Size
| TMPS Concentration (mol/L) | Catalyst (NH₃) Conc. (mol/L) | Expected Particle Size (nm) |
| Low | Low | Small |
| Low | High | Medium |
| High | Low | Medium-Large |
| High | High | Large |
Table 2: Effect of Water-to-Precursor Ratio (R) and Temperature on Particle Size
| Water-to-Precursor Molar Ratio (R) | Temperature (°C) | Expected Particle Size (nm) |
| Low | Low | Small |
| Low | High | Very Small |
| High | Low | Large |
| High | High | Medium |
Experimental Protocols
The following are detailed protocols for the synthesis of silica nanoparticles with controlled particle sizes using TMPS. These protocols are based on the well-established Stöber method and adapted for TMPS.
Materials and Equipment
-
This compound (TMPS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30% NH₃ in H₂O)
-
Deionized water
-
Glass reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., oil bath)
-
Equipment for particle size analysis (e.g., Dynamic Light Scattering, Scanning Electron Microscopy)
General Synthesis Protocol
This protocol describes a general procedure for synthesizing silica nanoparticles. The final particle size can be tuned by varying the concentrations of reactants as outlined in the subsequent specific protocols.
-
In a clean, dry reaction vessel, prepare a solution of ethanol and deionized water.
-
Place the reaction vessel on a magnetic stirrer and begin stirring at a constant rate.
-
Add the ammonium hydroxide solution to the ethanol-water mixture and allow it to mix thoroughly.
-
Rapidly add the desired amount of TMPS to the stirring solution.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a constant temperature.
-
After the reaction is complete, the resulting nanoparticle suspension can be purified by centrifugation and washing with ethanol and/or water to remove unreacted reagents.
Specific Protocols for Targeted Particle Sizes
Protocol A: Synthesis of Small Silica Nanoparticles (~50-100 nm)
This protocol aims to produce smaller nanoparticles by using a lower concentration of TMPS and a moderate catalyst concentration.
| Reagent | Volume/Amount | Molar Concentration (Final) |
| Ethanol | 80 mL | - |
| Deionized Water | 10 mL | - |
| Ammonium Hydroxide (28%) | 2.0 mL | ~0.3 M |
| TMPS | 2.0 mL | ~0.05 M |
| Reaction Conditions | ||
| Temperature | 25 °C | |
| Stirring Speed | 500 rpm | |
| Reaction Time | 12 hours |
Protocol B: Synthesis of Medium Silica Nanoparticles (~200-300 nm)
This protocol is designed to produce medium-sized nanoparticles by increasing the concentration of both TMPS and the catalyst.
| Reagent | Volume/Amount | Molar Concentration (Final) |
| Ethanol | 70 mL | - |
| Deionized Water | 15 mL | - |
| Ammonium Hydroxide (28%) | 5.0 mL | ~0.75 M |
| TMPS | 5.0 mL | ~0.12 M |
| Reaction Conditions | ||
| Temperature | 25 °C | |
| Stirring Speed | 500 rpm | |
| Reaction Time | 12 hours |
Protocol C: Synthesis of Large Silica Nanoparticles (~400-500 nm)
This protocol aims for larger particles by further increasing the reactant concentrations.
| Reagent | Volume/Amount | Molar Concentration (Final) |
| Ethanol | 60 mL | - |
| Deionized Water | 20 mL | - |
| Ammonium Hydroxide (28%) | 8.0 mL | ~1.2 M |
| TMPS | 8.0 mL | ~0.2 M |
| Reaction Conditions | ||
| Temperature | 25 °C | |
| Stirring Speed | 500 rpm | |
| Reaction Time | 12 hours |
Visualizations
Sol-Gel Process for Silica Nanoparticle Formation
The following diagram illustrates the key steps in the sol-gel synthesis of silica nanoparticles from TMPS.
Caption: Sol-gel synthesis of silica nanoparticles from TMPS.
Experimental Workflow for Particle Size Control
This diagram outlines the logical workflow for controlling nanoparticle size based on the adjustment of key reaction parameters.
Caption: Workflow for controlling silica nanoparticle size.
References
Application Notes and Protocols: Tetrakis(1-methoxy-2-propoxy)silane in Mesoporous Silica Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area, tunable pore size, and a highly ordered pore structure.[1][2] These properties make them ideal candidates for a variety of applications, particularly in drug delivery, where they can encapsulate and protect therapeutic agents, enhance their solubility, and facilitate targeted delivery.[1][2][3][4] The synthesis of MSNs typically involves the hydrolysis and condensation of silica precursors in the presence of a structure-directing agent (surfactant). While common precursors include tetraethoxysilane (TEOS) and tetramethyl orthosilicate (TMOS), the use of alternative alkoxysilanes such as Tetrakis(1-methoxy-2-propoxy)silane (C16H36O8Si) offers potential for modifying the resulting silica framework and its surface properties.
This document provides a generalized protocol for the synthesis of mesoporous silica nanoparticles. Due to a lack of specific literature detailing the use of this compound, this protocol is based on well-established methods using analogous silica precursors. The principles outlined here should be adaptable for the use of this compound with appropriate empirical optimization.
Generalized Synthesis of Mesoporous Silica Nanoparticles: A Protocol
This protocol describes a typical sol-gel synthesis of mesoporous silica nanoparticles using a cationic surfactant as a template.
Materials:
-
Silica Precursor: Tetraethoxysilane (TEOS) is used as a model. This compound could potentially be substituted.
-
Surfactant (Structure-Directing Agent): Cetyltrimethylammonium bromide (CTAB) or Cetyltrimethylammonium chloride (CTAC).
-
Solvent: Deionized water and Ethanol.
-
Catalyst: Sodium hydroxide (NaOH) or ammonia solution (NH4OH).
-
Hydrochloric acid (for template removal).
Experimental Protocol:
-
Surfactant Solution Preparation: Dissolve a specific amount of CTAB in deionized water and ethanol under stirring.
-
Catalyst Addition: Add the basic catalyst (e.g., NaOH solution) to the surfactant solution and stir until a clear solution is obtained. The temperature of the solution is typically maintained at a specific value (e.g., 80°C) to facilitate the self-assembly of surfactant micelles.
-
Silica Precursor Addition: Add the silica precursor (e.g., TEOS or this compound) dropwise to the surfactant solution under vigorous stirring. The hydrolysis and condensation of the silica precursor will begin to occur around the surfactant micelles.
-
Aging: Continue stirring the mixture for a set period (e.g., 2-4 hours) to allow for the complete formation of the silica framework.
-
Particle Collection and Washing: Collect the synthesized particles by centrifugation or filtration. Wash the particles thoroughly with deionized water and ethanol to remove any unreacted reagents.
-
Template Removal (Calcination or Solvent Extraction):
-
Calcination: Heat the as-synthesized particles in a furnace at a high temperature (e.g., 550°C) for several hours to burn off the organic surfactant template.
-
Solvent Extraction: Resuspend the as-synthesized particles in an acidic ethanol solution (e.g., ethanolic HCl) and reflux for several hours to extract the surfactant. This method is often preferred when the silica surface is functionalized with organic groups that are sensitive to high temperatures.
-
-
Final Product: The resulting white powder is the mesoporous silica nanoparticles.
Quantitative Data Summary
The following table summarizes typical experimental parameters and resulting properties for the synthesis of mesoporous silica nanoparticles based on literature for common precursors. These values can serve as a starting point for optimization when using a new precursor like this compound.
| Parameter | Typical Range | Resulting Property | Typical Values |
| Reagents | Material Characteristics | ||
| Silica Precursor Concentration | 0.1 - 1.0 M | Pore Size | 2 - 10 nm |
| Surfactant Concentration | 0.01 - 0.1 M | Surface Area | 700 - 1200 m²/g[1] |
| Catalyst (NaOH) Concentration | 0.01 - 0.2 M | Particle Size | 50 - 200 nm[1] |
| Reaction Conditions | Pore Volume | 0.6 - 1.0 cm³/g[1] | |
| Temperature | 25 - 80 °C | ||
| Reaction Time | 2 - 24 hours | ||
| Post-Synthesis Treatment | |||
| Calcination Temperature | 500 - 600 °C | ||
| Solvent Extraction Reflux Time | 6 - 24 hours |
Visualizing the Workflow and Application
Diagram 1: General Synthesis Workflow of Mesoporous Silica Nanoparticles
Caption: General workflow for the synthesis of mesoporous silica nanoparticles.
Diagram 2: Drug Delivery Application of Mesoporous Silica Nanoparticles
Caption: Conceptual pathway for targeted drug delivery using MSNs.
Conclusion
References
- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. Mesoporous Silica Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of mesoporous silica nanoparticles as drug delivery carriers for chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tetrakis(1-methoxy-2-propoxy)silane as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(1-methoxy-2-propoxy)silane (TMOPS) is a tetra-alkoxy silane that functions as a versatile crosslinking agent in various polymer systems. Its unique structure, featuring four 1-methoxy-2-propoxy groups attached to a central silicon atom, offers a balance of reactivity and stability, making it a subject of interest for applications in silicone elastomers, organic-inorganic hybrid materials, and specialized coatings.
These application notes provide a comprehensive overview of the chemistry, potential applications, and representative experimental protocols for utilizing TMOPS as a crosslinking agent. The information is intended to serve as a foundational guide for researchers and professionals in materials science and drug development.
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| CAS Number | 18407-95-9 | [1][2] |
| Molecular Formula | C16H36O8Si | [1][2] |
| Molecular Weight | 384.54 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Purity | Typically >95% | [3] |
Mechanism of Action: Hydrolysis and Condensation
The crosslinking action of this compound is a two-step process involving hydrolysis and condensation. This mechanism is characteristic of many alkoxysilane crosslinking agents.[4]
-
Hydrolysis: In the presence of water, the four 1-methoxy-2-propoxy groups undergo hydrolysis to form silanol (Si-OH) groups and liberate 1-methoxy-2-propanol as a byproduct. This reaction can be catalyzed by acids or bases.[4] The rate of hydrolysis is influenced by factors such as pH, water concentration, and temperature. The branched nature of the propoxy group suggests a slower hydrolysis rate compared to methoxy or ethoxy silanes.[5]
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other or with hydroxyl groups on other molecules (e.g., polymer chains with hydroxyl end-groups) to form stable siloxane bridges (Si-O-Si). This condensation reaction results in the formation of a three-dimensional crosslinked network, leading to changes in the material's properties, such as increased viscosity, modulus, and solvent resistance.[4]
The overall crosslinking process is a versatile method for curing polymers at room temperature or with gentle heating.
Signaling Pathways and Logical Relationships
The primary role of this compound in the context of these applications is as a structural component, forming a crosslinked network. It does not directly participate in biological signaling pathways. However, the resulting crosslinked materials, such as silicone elastomers or hydrogels, can be designed for biomedical applications where their physical and chemical properties are critical.
Applications
Based on the chemistry of tetra-alkoxy silanes, this compound is a promising candidate for the following applications:
Crosslinking Agent for Room-Temperature-Vulcanizing (RTV) Silicone Elastomers
TMOPS can be used as a crosslinking agent in both one-component (RTV-1) and two-component (RTV-2) silicone sealant and adhesive formulations. In these systems, it reacts with hydroxyl-terminated polydimethylsiloxanes (PDMS) in the presence of a catalyst (often a tin compound) and atmospheric moisture to form a durable and flexible elastomer.[5][6]
Potential Advantages:
-
Controlled Cure Rate: The sterically hindered propoxy groups are expected to provide a slower, more controlled cure compared to methoxy- or ethoxy-based silanes, potentially offering a longer working time.[5]
-
Byproduct Profile: The liberation of 1-methoxy-2-propanol, a relatively low-odor and low-toxicity alcohol, can be advantageous in certain applications compared to the byproducts of other crosslinkers.
Modifier for Organic Resins and Coatings
TMOPS can be incorporated into organic resin systems, such as acrylics, epoxies, and polyurethanes, to improve their properties. By undergoing hydrolysis and condensation within the organic polymer matrix, it can form an interpenetrating network of polysiloxane, leading to:[7]
-
Improved adhesion to inorganic substrates.
-
Enhanced thermal stability and weather resistance.
-
Increased surface hardness and scratch resistance.
Precursor for Sol-Gel Synthesis of Hybrid Materials
In the field of drug development and advanced materials, TMOPS can serve as a precursor in sol-gel processes to create organic-inorganic hybrid materials. These materials can be tailored for applications such as:
-
Controlled Drug Delivery: The porous silica network formed from the hydrolysis and condensation of TMOPS can be used to encapsulate and control the release of therapeutic agents.
-
Biocompatible Coatings: Sol-gel derived coatings can be applied to medical devices to improve their biocompatibility and reduce protein fouling.
Experimental Protocols
The following are representative, non-optimized protocols for the use of this compound as a crosslinking agent. Researchers should perform their own optimization studies to achieve desired material properties.
Protocol for Preparation of a Two-Component RTV Silicone Elastomer
Objective: To formulate a simple two-component RTV silicone elastomer using TMOPS as the crosslinker.
Materials:
-
Part A: Hydroxyl-terminated polydimethylsiloxane (PDMS), viscosity 1000-5000 cSt
-
Part B: this compound (TMOPS)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Optional: Fumed silica (for reinforcement)
Experimental Workflow:
Procedure:
-
Part A Preparation:
-
In a suitable mixing vessel, weigh the desired amount of hydroxyl-terminated PDMS.
-
If reinforcement is desired, gradually add fumed silica (e.g., 5-20% by weight of PDMS) to the PDMS under high-shear mixing until a homogeneous paste is formed.
-
-
Part B Preparation:
-
In a separate, dry container, weigh the TMOPS. A typical starting concentration is 5-10 parts by weight per 100 parts of PDMS.
-
Add the DBTDL catalyst. A typical starting concentration is 0.1-0.5% by weight of the PDMS. Mix thoroughly.
-
-
Mixing and Curing:
-
Add Part B to Part A and mix vigorously until the mixture is uniform.
-
Degas the mixture in a vacuum chamber to remove entrapped air bubbles.
-
Pour the mixture into a mold or onto a substrate.
-
Allow the mixture to cure at room temperature (20-25°C) and controlled humidity (e.g., 50% RH) for 24-72 hours, or until a tack-free, fully cured elastomer is obtained.
-
Quantitative Data (Illustrative):
| Parameter | Range | Effect |
| TMOPS Concentration (phr) | 5 - 15 | Higher concentration increases crosslink density, leading to higher hardness and modulus, but may reduce elongation. |
| Catalyst Concentration (wt%) | 0.1 - 1.0 | Higher concentration accelerates the cure rate but may reduce the working time. |
| Cure Time (hours) | 24 - 72 | Dependent on temperature, humidity, and formulation. |
| Hardness (Shore A) | 20 - 60 | Dependent on PDMS viscosity, filler loading, and crosslink density. |
| Tensile Strength (MPa) | 1 - 5 | Highly dependent on reinforcement with fillers. |
| Elongation at Break (%) | 100 - 500 | Inversely related to crosslink density. |
phr: parts per hundred parts of resin (PDMS)
Protocol for Sol-Gel Synthesis of a Hybrid Organic-Inorganic Coating
Objective: To prepare a simple hybrid coating on a glass substrate using TMOPS.
Materials:
-
This compound (TMOPS)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (as a catalyst)
-
Glass slides
Procedure:
-
Sol Preparation:
-
In a clean, dry beaker, mix TMOPS and ethanol in a 1:4 molar ratio.
-
In a separate beaker, prepare an acidic water solution by adding HCl or acetic acid to deionized water to achieve a pH of 2-3. The molar ratio of water to TMOPS should be between 2 and 4.
-
Slowly add the acidic water solution to the TMOPS/ethanol mixture while stirring continuously.
-
Continue stirring the sol at room temperature for 1-4 hours to allow for hydrolysis and partial condensation.
-
-
Coating Deposition:
-
Clean the glass slides thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry them.
-
Deposit the sol onto the glass slides using a suitable technique such as dip-coating, spin-coating, or spray-coating.
-
-
Curing:
-
Allow the coated slides to air-dry for 30-60 minutes.
-
Transfer the slides to an oven and cure at a temperature between 80°C and 120°C for 1-2 hours to complete the condensation and form a stable coating.
-
Quantitative Data (Illustrative):
| Parameter | Range | Effect |
| Water:TMOPS Molar Ratio | 2 - 4 | Affects the rate of hydrolysis and the structure of the resulting silica network. |
| pH of Sol | 2 - 4 | Catalyzes the hydrolysis reaction; lower pH generally leads to faster hydrolysis. |
| Curing Temperature (°C) | 80 - 150 | Higher temperatures accelerate the condensation and densification of the coating. |
| Coating Thickness (nm) | 50 - 500 | Dependent on the sol concentration and deposition method. |
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[3] It is sensitive to moisture and will hydrolyze upon exposure to air.[3] Store in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer
The information, protocols, and data presented in these application notes are for guidance purposes only and are based on general principles of silane chemistry. They are not based on extensive experimental validation for this compound specifically. Researchers and developers are strongly encouraged to conduct their own experiments and optimization to determine the suitability of this product for their specific applications. No warranty, express or implied, is made concerning the accuracy or completeness of the information provided herein.
References
- 1. Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinszta ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00872B [pubs.rsc.org]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Characterization of Organic-Inorganic Hybrid Materials f" by Paige M. Huzyak [digitalcommons.wku.edu]
- 4. Item - Kinetics of alkoxysilanes hydrolysis: An empirical approach - Figshare [manara.qnl.qa]
- 5. Gelest SIT7288.0 - Gelest Inc. - 18407-95-9 - Silanes - Knowde [knowde.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. thenanoholdings.com [thenanoholdings.com]
Application Notes and Protocols for Tetrakis(1-methoxy-2-propoxy)silane Sol-Gel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process is a versatile method for synthesizing inorganic networks from molecular precursors. This technique is widely employed in materials science, chemistry, and nanotechnology for the creation of glasses, ceramics, and hybrid organic-inorganic materials at mild processing temperatures. The process involves the hydrolysis and subsequent condensation of metal alkoxide precursors to form a colloidal suspension (sol), which then undergoes gelation to form a continuous network in a liquid phase (gel).
"Tetrakis(1-methoxy-2-propoxy)silane" is a silicon alkoxide precursor that can be used to produce silica-based materials through the sol-gel process. The resulting silica network can be tailored for various applications, including as matrices for drug delivery, coatings for biomedical devices, and platforms for catalysts. The physicochemical properties of the final material, such as pore size, surface area, and network density, are highly dependent on the synthesis parameters.
This document provides a comprehensive, step-by-step guide for the sol-gel synthesis of silica using this compound as the precursor. It includes a generalized protocol, a summary of key experimental parameters, and a visual representation of the experimental workflow.
General Principles of Alkoxysilane Sol-Gel Chemistry
The sol-gel process for alkoxysilanes, such as this compound, proceeds through two main reactions: hydrolysis and condensation.[1]
-
Hydrolysis: The alkoxy groups (-OR) of the silane precursor are replaced with hydroxyl groups (-OH) through reaction with water. This reaction is typically catalyzed by an acid or a base.[2][3]
≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH
-
Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional network.[1]
≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O or ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH
The rates of these reactions are significantly influenced by factors such as the pH of the solution, the water-to-alkoxide ratio, the type of solvent and catalyst, and the reaction temperature.[2][3] Acidic conditions generally lead to faster hydrolysis and slower condensation, resulting in weakly branched polymers, while basic conditions promote faster condensation, leading to more highly branched, particulate sols.[2]
Experimental Protocol: A Generalized Step-by-Step Guide
This protocol provides a general framework for the sol-gel synthesis of silica from this compound. Note: As specific literature on this precursor is limited, the following parameters are based on established protocols for other common alkoxysilanes like tetraethoxysilane (TEOS). Optimization of these parameters is crucial to achieve the desired material properties.
Materials:
-
This compound (Si(OCH(CH₃)CH₂OCH₃)₄)
-
Ethanol (or another suitable alcohol as a co-solvent)
-
Deionized water
-
Acid catalyst (e.g., Hydrochloric acid, HCl) or Base catalyst (e.g., Ammonium hydroxide, NH₄OH)
-
Reaction vessel (e.g., glass beaker or flask)
-
Magnetic stirrer and stir bar
-
Equipment for aging and drying (e.g., sealed container, oven)
Procedure:
-
Precursor Solution Preparation:
-
In a clean reaction vessel, combine this compound with a co-solvent, typically an alcohol like ethanol. The solvent helps to homogenize the otherwise immiscible alkoxide and water.
-
Stir the mixture gently using a magnetic stirrer to ensure homogeneity.
-
-
Hydrolysis:
-
Prepare a separate solution of water, the same co-solvent, and the chosen catalyst (acid or base).
-
Slowly add the water-solvent-catalyst solution to the stirred precursor solution. The rate of addition can influence the initial hydrolysis rate.
-
-
Sol Formation and Gelation:
-
Continue stirring the mixture. The solution will initially be clear (the "sol").
-
Over time, as hydrolysis and condensation reactions proceed, the viscosity of the sol will increase until a rigid, porous network forms, entrapping the solvent. This point is known as the gelation point. The time to gelation can range from minutes to days depending on the reaction conditions.
-
-
Aging:
-
Once the gel has formed, it is typically aged in its mother liquor (the solvent it was formed in) for a period of time (hours to days) in a sealed container.
-
Aging allows for further condensation reactions to occur, strengthening the silica network and influencing the final pore structure.
-
-
Drying:
-
The solvent must be removed from the gel to obtain the final solid material. The drying method significantly impacts the final properties of the material.
-
Conventional Drying (Xerogel): Evaporation of the solvent at or above ambient temperature. This often leads to significant shrinkage and cracking of the gel due to large capillary stresses.
-
Supercritical Drying (Aerogel): The solvent is removed above its critical point, avoiding the liquid-vapor interface and thus minimizing shrinkage. This results in highly porous, low-density materials called aerogels.
-
Freeze Drying (Cryogel): The solvent is frozen and then sublimated under vacuum.
-
-
Key Experimental Parameters and Their Effects
The properties of the resulting silica gel are highly dependent on the synthesis conditions. The following table summarizes key parameters and their typical ranges, based on general sol-gel chemistry.
| Parameter | Typical Range | Effect on the Sol-Gel Process and Final Material |
| Water to Alkoxide Molar Ratio (r) | 1 to 50 | A low 'r' value leads to incomplete hydrolysis and a more organic-like gel. High 'r' values favor more complete hydrolysis and a denser silica network. |
| Catalyst (pH) | Acidic (pH 1-3) or Basic (pH 10-12) | Acidic: Promotes rapid hydrolysis and slow condensation, leading to linear or weakly branched polymers and a longer gelation time. Basic: Promotes rapid condensation, leading to highly branched clusters or discrete particles and a shorter gelation time.[2] |
| Solvent | Alcohols (e.g., Ethanol, Methanol) | Acts as a co-solvent for the alkoxide and water. The type and amount of solvent affect the concentration of reactants and the viscosity of the sol. |
| Temperature | Room Temperature to 80°C | Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to shorter gelation times. |
| Aging Time | Hours to Days | Allows for further strengthening of the gel network through continued condensation, and can lead to changes in pore size and surface area. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the step-by-step workflow of the this compound sol-gel process.
Caption: Workflow for the sol-gel synthesis of silica from this compound.
Applications in Drug Development
Silica-based materials synthesized via the sol-gel method offer several advantages for drug development:
-
Controlled Release: The porous nature of silica gels can be tailored to control the release kinetics of encapsulated drugs.[4]
-
Biocompatibility: Silica is generally considered biocompatible and has been used in various biomedical applications.
-
High Surface Area: The high surface area of sol-gel derived silica allows for high drug loading capacities.
-
Surface Functionalization: The surface of the silica can be easily modified with various functional groups to enhance drug loading, targeting, and biocompatibility.
The choice of sol-gel synthesis parameters will directly influence the suitability of the resulting material for a specific drug delivery application. For instance, a one-step acid-catalyzed process may not be suitable for all drugs, while a two-step process (acidic hydrolysis followed by basic condensation) can create materials with different microstructures and release profiles.[4]
Safety Precautions
-
This compound may cause eye and skin irritation.[5]
-
The sol-gel process often involves flammable solvents and corrosive catalysts.
-
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[5]
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of silica xerogels as carriers for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
Applications of Tetrakis(1-methoxy-2-propoxy)silane in Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(1-methoxy-2-propoxy)silane (TMOPS) is a tetra-alkoxysilane that serves as a versatile precursor in material science, primarily for the formation of silicon dioxide (silica) networks through sol-gel processes and chemical vapor deposition (CVD). Its branched alkoxy groups influence its hydrolysis and condensation kinetics, offering potential advantages in controlling the structure and properties of the resulting silica-based materials. This document provides an overview of its applications, particularly in the formulation of abrasion-resistant coatings, and presents generalized experimental protocols for its use.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 18407-95-9 |
| Molecular Formula | C16H36O8Si |
| Molecular Weight | 384.54 g/mol |
| Appearance | Colorless liquid |
| Density | 1.01 g/cm³ |
| Boiling Point | 158 °C |
| Flash Point | >110 °C |
Applications in Material Science
The primary application of this compound in material science is as a precursor for silica-based coatings, particularly for enhancing the surface properties of various substrates.
Abrasion-Resistant Coatings for Organic Glass
This compound is a key component in the formulation of primer-less, abrasion-resistant coatings for organic glass, such as polycarbonate. These coatings are crucial for improving the durability of materials that are inherently soft and prone to scratching. In these formulations, TMOPS is typically co-hydrolyzed and condensed with other organosilanes, such as glycidoxy-functional silanes, to create a cross-linked organic-inorganic hybrid network. The concentration of this compound in such coating formulations can range from 20% to 80% by weight of the total solid content.
Sol-Gel Derived Silica Films
TMOPS can be used as a precursor in sol-gel processes to deposit thin silica films on various substrates. The sol-gel method involves the hydrolysis of the silane precursor in the presence of a catalyst (acid or base) and a solvent, followed by the condensation of the resulting silanol groups to form a silica network. The properties of the final film, such as porosity, refractive index, and mechanical strength, can be tailored by controlling the reaction conditions.
Chemical Vapor Deposition (CVD) Precursor
This compound has been identified as a potential precursor for the deposition of silicon oxide films via Chemical Vapor Deposition (CVD). In a CVD process, the volatile silane precursor is introduced into a reaction chamber where it thermally decomposes or reacts with other gases to form a thin film on a heated substrate. This method is suitable for producing high-purity, uniform coatings on complex geometries.
Experimental Protocols
The following are generalized protocols for the use of this compound in the preparation of silica-based coatings. Researchers should optimize these protocols for their specific applications and substrates.
Protocol 1: Preparation of an Abrasion-Resistant Coating Solution for Polycarbonate
This protocol is a generalized procedure based on formulations described in the patent literature for creating a primer-less abrasion-resistant coating on polycarbonate substrates.
Materials:
-
This compound (TMOPS)
-
Glycidoxypropyltrimethoxysilane (GPTMS)
-
Deionized water
-
Isopropanol (or other suitable solvent)
-
Acetic acid (or other suitable acid catalyst)
-
Tertiary amine catalyst (e.g., triethylamine), optional
-
Polycarbonate substrate
Procedure:
-
Pre-hydrolysis of Silanes:
-
In a clean, dry reaction vessel, combine this compound and Glycidoxypropyltrimethoxysilane in a desired molar ratio (e.g., 1:1). The total silane concentration should be adjusted to achieve the desired final solids content in the coating solution (typically 20-40 wt%).
-
Add isopropanol to the silane mixture with stirring to act as a co-solvent.
-
In a separate vessel, prepare an acidic water solution by adding a catalytic amount of acetic acid to deionized water (e.g., to achieve a pH of 4-5).
-
Slowly add the acidic water to the silane/isopropanol mixture with vigorous stirring. The amount of water should be sufficient to achieve the desired degree of hydrolysis (e.g., a molar ratio of H₂O:Si of 1.5:1).
-
Allow the mixture to stir at room temperature for 24 hours to facilitate partial hydrolysis and condensation.
-
-
Coating Deposition:
-
Clean the polycarbonate substrate thoroughly with isopropanol and dry it with a stream of nitrogen.
-
Apply the coating solution to the substrate using a suitable technique such as dip-coating, spin-coating, or flow-coating.
-
Allow the coated substrate to air-dry for 15-30 minutes to evaporate the bulk of the solvent.
-
-
Curing:
-
Transfer the coated substrate to an oven and cure at a temperature compatible with the substrate (e.g., 120-130 °C for polycarbonate) for 1-4 hours.
-
Protocol 2: General Sol-Gel Procedure for Silica Film Deposition
This protocol outlines a general method for preparing a silica sol from this compound and depositing a thin film.
Materials:
-
This compound (TMOPS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst
-
Substrate (e.g., glass, silicon wafer)
Procedure:
-
Sol Preparation:
-
In a reaction vessel, mix this compound with ethanol in a 1:4 molar ratio.
-
Prepare a water/ethanol mixture containing the catalyst. For acid catalysis, use a dilute HCl solution (e.g., 0.1 M). For base catalysis, use a dilute ammonia solution.
-
Slowly add the water/ethanol/catalyst mixture to the TMOPS/ethanol solution with constant stirring. The final molar ratio of Si:H₂O:catalyst should be controlled to tailor the sol properties. A typical starting point is 1:4:0.01.
-
Age the sol at room temperature for a period of time (e.g., 1-24 hours) to allow for hydrolysis and initial condensation. The aging time will influence the viscosity and particle size within the sol.
-
-
Film Deposition:
-
Clean the substrate thoroughly.
-
Deposit the sol onto the substrate using spin-coating or dip-coating. The thickness of the film can be controlled by the withdrawal speed (dip-coating) or the rotation speed (spin-coating) and the viscosity of the sol.
-
-
Drying and Densification:
-
Dry the coated substrate at a low temperature (e.g., 60-80 °C) to remove the solvent.
-
For densification and removal of residual organics, heat the film at a higher temperature. The final temperature will depend on the substrate and the desired film properties, but can range from 200 °C to 500 °C.
-
Visualizations
Hydrolysis and Condensation Pathway
The fundamental chemical reactions involved in the sol-gel process using this compound are hydrolysis and condensation.
Troubleshooting & Optimization
troubleshooting "Tetrakis(1-methoxy-2-propoxy)silane" gelation issues
Welcome to the technical support center for "Tetrakis(1-methoxy-2-propoxy)silane". This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for issues related to the gelation of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the gelation of "this compound" in a question-and-answer format.
FAQs
Q1: What is the basic mechanism of "this compound" gelation?
A1: The gelation of "this compound" occurs through a two-step sol-gel process:
-
Hydrolysis: The methoxypropoxy groups on the silicon atom react with water to form silanol groups (Si-OH) and 1-methoxy-2-propanol as a byproduct.[1][2] This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups react with each other or with remaining methoxypropoxy groups to form siloxane bridges (Si-O-Si), releasing water or 1-methoxy-2-propanol.[1][2] This process builds a three-dimensional network, leading to the formation of a gel.
Q2: Why is my gelation process so slow compared to other alkoxysilanes like TEOS or TMOS?
A2: The 1-methoxy-2-propoxy groups are significantly bulkier than the methoxy or ethoxy groups in TMOS and TEOS, respectively. This steric hindrance makes it more difficult for water and catalyst molecules to access the silicon center, thereby slowing down both the hydrolysis and condensation steps.[3][4]
Q3: What catalysts can be used to speed up the gelation process?
A3: Both acid and base catalysts can be used to accelerate the reaction.
-
Acid catalysts (e.g., HCl, acetic acid) primarily accelerate the hydrolysis step.[2]
-
Base catalysts (e.g., NH₄OH, NaOH) are more effective at promoting the condensation step.[2] The choice of catalyst will influence the final structure of the gel.
Q4: How does pH affect the gelation process?
A4: The pH of the reaction mixture has a profound effect on the rates of hydrolysis and condensation:
-
Hydrolysis: The rate is fastest at low pH (acid-catalyzed) and high pH (base-catalyzed), and slowest around neutral pH (pH 7).[5][6]
-
Condensation: The rate is generally slowest at low pH and increases as the pH becomes more basic.[5] This interplay allows for control over the gelation process. For example, initiating the reaction at a low pH can promote hydrolysis while minimizing condensation, allowing for a more homogeneous sol to form before raising the pH to induce gelation.
Troubleshooting Common Problems
Problem 1: The solution remains clear and does not form a gel.
-
Possible Cause 1: Insufficient Water. Water is a necessary reactant for hydrolysis.
-
Solution: Ensure the correct molar ratio of water to silane is used. For complete hydrolysis of a tetra-alkoxysilane, a molar ratio of at least 4:1 (water:silane) is stoichiometrically required, though higher ratios are often used.[1]
-
-
Possible Cause 2: Neutral pH. The reaction is extremely slow at neutral pH.
-
Solution: Adjust the pH of the solution by adding an acid or base catalyst.
-
-
Possible Cause 3: Low Temperature. Lower temperatures decrease the reaction rate.
-
Solution: Gently warm the reaction mixture. Be cautious, as excessive heat can lead to rapid, uncontrolled gelation and a non-homogeneous gel.
-
Problem 2: A white precipitate forms instead of a uniform gel.
-
Possible Cause 1: Rapid Condensation. If condensation occurs much faster than hydrolysis, or if the hydrolyzed species are not soluble in the reaction medium, they can precipitate. This is more common under strongly basic conditions.
-
Solution:
-
Lower the pH to slow down the condensation rate.
-
Use a co-solvent (e.g., ethanol, isopropanol) to improve the solubility of all components.
-
Add the catalyst slowly and with vigorous stirring to ensure even distribution.
-
-
-
Possible Cause 2: Insufficient Mixing. Poor mixing can lead to localized areas of high catalyst concentration, causing rapid, localized precipitation.
-
Solution: Ensure continuous and efficient stirring throughout the initial stages of the reaction.
-
Problem 3: The resulting gel is cloudy or opaque.
-
Possible Cause: The formation of large, light-scattering particles during the condensation process. This can be due to a reaction pathway that favors particle growth over the formation of a fine, interconnected network.
-
Solution:
-
Two-step catalysis: Start the reaction under acidic conditions to promote the formation of a sol of small, linear or loosely branched polymers. Then, add a base to catalyze the condensation and gelation of this sol. This often results in a more transparent gel.
-
Control the water-to-silane ratio: Lower water ratios can sometimes lead to more transparent gels, although this will also affect the gelation time.
-
-
Problem 4: The gel cracks during drying.
-
Possible Cause: High capillary stress during the evaporation of the solvent from the pores of the gel network.
-
Solution:
-
Slow drying: Dry the gel slowly in a controlled environment (e.g., a sealed container with small openings) to minimize capillary stress.
-
Solvent exchange: Exchange the original solvent with one that has a lower surface tension before drying.
-
Use of drying control chemical additives (DCCAs): Additives like formamide can help to control the drying process.
-
-
Data Presentation
Table 1: General Influence of Key Parameters on Gelation
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Impact on Gel Time |
| Increasing Temperature | Increases | Increases | Decreases |
| Increasing Water:Silane Ratio | Increases (up to a point) | Can increase or decrease | Generally Decreases |
| Acid Catalyst (decreasing pH) | Increases significantly | Decreases | Variable |
| Base Catalyst (increasing pH) | Increases | Increases significantly | Generally Decreases |
| Increasing Steric Hindrance | Decreases | Decreases | Increases |
This table provides a qualitative summary based on general principles of alkoxysilane chemistry.[1][2][4]
Table 2: Comparison of Alkoxy Group Size and Relative Hydrolysis Rate
| Alkoxysilane | Alkoxy Group | Relative Size | Expected Relative Hydrolysis Rate |
| Tetramethoxysilane (TMOS) | Methoxy (-OCH₃) | Small | Fastest |
| Tetraethoxysilane (TEOS) | Ethoxy (-OCH₂CH₃) | Medium | Intermediate |
| This compound | 1-methoxy-2-propoxy | Large | Slowest |
This table illustrates the expected trend due to steric effects.[3][4]
Experimental Protocols
General Protocol for the Gelation of "this compound"
This protocol is a starting point and may require optimization depending on the desired gel properties.
Materials:
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
Acid catalyst (e.g., 1M HCl) or Base catalyst (e.g., 1M NH₄OH)
-
Reaction vessel (e.g., glass beaker or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Silane Solution: In the reaction vessel, combine "this compound" with the co-solvent (e.g., a 1:1 volume ratio is a good starting point). Stir the mixture until homogeneous.
-
Preparation of the Aqueous Solution: In a separate container, mix the deionized water and the chosen catalyst. The molar ratio of water to silane should be at least 4:1. The amount of catalyst will need to be optimized, but a good starting point is to adjust the pH of the water to between 2-3 for acid catalysis or 10-11 for base catalysis.
-
Initiation of Hydrolysis: Slowly add the aqueous catalyst solution to the stirring silane solution. It is crucial to add it dropwise to prevent localized, rapid reactions.
-
Hydrolysis and Condensation: Continue stirring the solution. The time required for gelation will depend on the specific conditions (temperature, catalyst concentration, etc.) and can range from minutes to many hours or even days for this sterically hindered silane. The solution will gradually increase in viscosity until it forms a solid gel.
-
Aging: Once the gel has solidified, it is often beneficial to let it age in the mother liquor for a period (e.g., 24-48 hours). This allows for further condensation reactions to occur, strengthening the gel network.
-
Drying: If a dry gel (xerogel or aerogel) is desired, the solvent must be removed from the pores. For a xerogel, this is typically done by slow evaporation in a controlled environment.
Mandatory Visualizations
Caption: The two-step sol-gel process of "this compound".
Caption: A logical workflow for troubleshooting common gelation issues.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]
Technical Support Center: Tetrakis(1-methoxy-2-propoxy)silane Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis rate of Tetrakis(1-methoxy-2-propoxy)silane.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | Neutral pH: The hydrolysis rate of alkoxysilanes is slowest at a neutral pH (around 7).[1] | Adjust the pH of the reaction mixture. Acidic (pH 3-5) or basic conditions will catalyze and accelerate the hydrolysis reaction.[1] For non-amino silanes, acid catalysis is generally preferred.[1] |
| Low Temperature: Chemical reaction rates, including hydrolysis, are positively correlated with temperature.[1] | Increase the reaction temperature. The optimal temperature will depend on the solvent and desired reaction time. | |
| Inadequate Mixing: If the silane is not well-dispersed in the aqueous solution, the hydrolysis rate will be limited by poor contact between reactants.[1] | Ensure vigorous and continuous stirring throughout the reaction to maintain a homogenous mixture.[1] | |
| Inappropriate Solvent: The choice of solvent can significantly impact the hydrolysis rate. | Use a co-solvent like an alcohol (e.g., ethanol) to improve the solubility of the silane in water. However, be aware that adding alcohol can also slow down the hydrolysis reaction, so optimization is key.[1] | |
| Precipitate Formation / Gelation | Rapid Condensation: The same conditions that catalyze hydrolysis (acid or base) also promote the subsequent condensation of the formed silanols (Si-OH) into siloxane (Si-O-Si) networks, leading to precipitation or gelation.[2][3] | Carefully control the pH and temperature to balance the rates of hydrolysis and condensation. Lower temperatures can help to slow down the condensation reaction. |
| High Silane Concentration: Higher concentrations of the silane can lead to a faster rate of self-polymerization and gelation.[1] | Reduce the initial concentration of this compound in the reaction mixture. | |
| Excessive Water: While water is necessary for hydrolysis, a very high water-to-silane ratio can sometimes accelerate condensation. | Optimize the water-to-silane molar ratio. Stoichiometrically, four moles of water are required for the complete hydrolysis of one mole of this compound. | |
| Inconsistent Results | Variable pH: Small fluctuations in pH can lead to significant changes in the hydrolysis rate. | Use a buffer to maintain a stable pH throughout the experiment. |
| Atmospheric Moisture: Uncontrolled exposure to atmospheric moisture can lead to premature hydrolysis and affect reproducibility. | Conduct experiments under a controlled atmosphere (e.g., dry nitrogen or argon) if high precision is required. | |
| Purity of Reagents: Impurities in the silane, water, or solvent can act as unintended catalysts or inhibitors. | Use high-purity reagents to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of this compound?
A1: The hydrolysis of this compound is a multi-step process where the four alkoxy groups (-O-CH(CH₃)-CH₂-O-CH₃) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by either an acid or a base. The resulting silanol groups are reactive and can then undergo condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a polymer network.[4]
Q2: How does pH affect the hydrolysis rate?
A2: The hydrolysis rate of alkoxysilanes is highly dependent on pH. The rate is at its minimum at a neutral pH of around 7. Both acidic and basic conditions significantly accelerate the reaction.[1] Under acidic conditions (pH 3-5), the reaction is generally faster than under basic conditions.[5]
Q3: What catalysts can be used to speed up the hydrolysis?
A3: Besides acids (like hydrochloric acid or acetic acid) and bases (like sodium hydroxide or ammonia), various other catalysts can be employed.[6] These include organotin compounds (e.g., dibutyltin dilaurate), titanates, and certain metal salts.[6][7] The choice of catalyst will depend on the desired reaction rate and the specific application.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: Several analytical techniques can be used to monitor the hydrolysis process in situ. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can track the disappearance of the alkoxy protons and the appearance of alcohol protons. ²⁹Si NMR can be used to identify the different silicon species (unhydrolyzed, partially hydrolyzed, and condensed).[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of Si-O-C stretching bands and the appearance of Si-OH and O-H stretching bands can be monitored.[3]
-
Raman Spectroscopy: This technique can also provide information about the hydrolysis and condensation reactions.[9]
Q5: What is the role of the solvent in the hydrolysis of this compound?
A5: A co-solvent, typically an alcohol like ethanol, is often used to improve the solubility of the alkoxysilane in the aqueous solution, ensuring a homogeneous reaction mixture.[1] However, the alcohol produced as a byproduct of the hydrolysis can, in high concentrations, slow down the forward reaction. The choice and ratio of the solvent are therefore important parameters to optimize for a desired hydrolysis rate.[1]
Experimental Protocols
General Protocol for Catalyzed Hydrolysis
-
Preparation of the Silane Solution: In a clean, dry reaction vessel, dissolve a known concentration of this compound in a suitable solvent (e.g., ethanol).
-
Preparation of the Aqueous Solution: In a separate vessel, prepare an aqueous solution with the desired pH by adding an acid (e.g., 0.1 M HCl) or base to deionized water. A buffer can be used for better pH control.
-
Initiation of Hydrolysis: While stirring vigorously, add the aqueous solution to the silane solution. The order of addition may be varied depending on the desired reaction kinetics.
-
Reaction Monitoring: Maintain a constant temperature and continue stirring. At regular intervals, withdraw aliquots of the reaction mixture for analysis by a suitable technique (e.g., NMR, FTIR) to monitor the extent of hydrolysis.
-
Quenching (if necessary): If the reaction needs to be stopped at a specific point, it can be quenched by neutralizing the catalyst.
Data Presentation
The following tables summarize the expected qualitative effects of different parameters on the hydrolysis rate of this compound, based on general principles for alkoxysilanes.
Table 1: Effect of pH on Hydrolysis Rate
| pH Range | Relative Hydrolysis Rate |
| < 3 | Very Fast |
| 3 - 5 | Fast |
| 6 - 8 | Slow |
| > 9 | Fast |
Table 2: Effect of Temperature on Hydrolysis Rate
| Temperature | Relative Hydrolysis Rate |
| Low (e.g., 10°C) | Slow |
| Room Temperature (e.g., 25°C) | Moderate |
| High (e.g., 50°C) | Fast |
Table 3: Common Catalysts and Their Relative Effectiveness
| Catalyst Type | Example | Relative Effectiveness |
| Acid | Hydrochloric Acid (HCl) | High |
| Base | Sodium Hydroxide (NaOH) | High |
| Organotin | Dibutyltin dilaurate (DBTDL) | Very High |
| Metal Salt | Europium (III) triflate | High |
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for slow hydrolysis of this compound.
References
- 1. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing precipitation in "Tetrakis(1-methoxy-2-propoxy)silane" solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(1-methoxy-2-propoxy)silane. The information provided is designed to help prevent and resolve issues related to precipitation in solutions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a tetraalkoxysilane, a compound with a central silicon atom bonded to four alkoxy groups (-O-R).[1][2] Precipitation is most often the result of a two-step chemical process: hydrolysis followed by condensation.[3]
-
Hydrolysis: In the presence of water, even atmospheric moisture, the methoxypropoxy groups can be replaced by hydroxyl (-OH) groups, forming silanols.[1][4]
-
Condensation: These silanol intermediates are highly reactive and can condense with each other (or with unreacted alkoxysilanes) to form stable silicon-oxygen-silicon (Si-O-Si) bonds.[3] As this process continues, a network of these bonds forms, creating larger, insoluble polysiloxane oligomers or polymers that precipitate out of the solution or form a gel.
Q2: What are the primary factors that trigger precipitation in my experiments?
Precipitation is almost always triggered by the initiation of hydrolysis and condensation. The key factors that accelerate this process are:
-
Presence of Water: Water is the essential reactant for the initial hydrolysis step. Solutions prepared with non-anhydrous solvents or exposed to ambient air are at high risk.[1]
-
pH of the Solution: Both acidic and basic conditions catalyze the hydrolysis and condensation reactions. The reaction rate is slowest at a neutral pH.[3]
-
Temperature: Higher temperatures increase the rates of both hydrolysis and condensation.[4]
-
Solvent Choice: Using protic solvents (like alcohols or water) or solvents that are not properly dried can introduce the necessary reactants for precipitation.
-
Storage Conditions: Improperly sealed containers allow atmospheric moisture to enter, leading to gradual degradation and precipitation over time.[1]
Q3: How should I store this compound and its solutions to ensure stability?
Proper storage is critical to maintaining the integrity of the compound.
-
Neat Compound: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from heat or ignition sources.[1] A desiccator or a dry box with an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.
-
Solutions: Solutions should be prepared using anhydrous solvents under an inert atmosphere. They should be stored in tightly sealed containers, preferably with a septum, to allow for the withdrawal of the solution without introducing moist air. For extended storage, refrigeration can slow down potential degradation, but ensure the compound remains soluble at lower temperatures.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution becomes cloudy or hazy immediately upon preparation. | 1. Wet Solvent: The solvent used contains an unacceptable amount of water, initiating rapid hydrolysis. 2. Contaminated Glassware: Residual moisture or acidic/basic residues on the glassware are catalyzing the reaction. | 1. Use a fresh bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation). 2. Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under an inert gas stream. |
| A precipitate forms in the solution after a few hours or days. | 1. Exposure to Atmosphere: The container is not properly sealed, allowing gradual ingress of atmospheric moisture. 2. Slow Hydrolysis: Even in seemingly dry solvents, trace amounts of water can lead to a slow hydrolysis and condensation process over time. | 1. Ensure the container is tightly sealed. For frequent use, consider transferring the solution to a flask with a rubber septum to allow for sampling with a dry syringe. 2. Prepare fresh solutions as needed and avoid long-term storage of dilute solutions. If storage is necessary, use a high-quality anhydrous solvent and store under an inert atmosphere. |
| A gel forms instead of a precipitate. | High Concentration and/or High Water Content: Gelation is favored when the hydrolysis and condensation reactions proceed rapidly throughout the solution, often due to higher concentrations of the silane and/or water. | 1. Work with more dilute solutions. 2. Strictly control the amount of water in the system. If a controlled hydrolysis is intended, the water-to-silane molar ratio is a critical parameter to control.[3] |
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent Class | Recommended Solvents | Comments |
| Aprotic & Non-polar | Toluene, Hexanes, Cyclohexane | Excellent choice for preparing stable stock solutions. Ensure the use of anhydrous grades. |
| Aprotic & Polar | Tetrahydrofuran (THF), Dichloromethane (DCM) | Good for many applications. Ensure the solvent is anhydrous, as these can be hygroscopic. |
| Alcohols | 2-Propanol, Ethanol | Use with caution. While alkoxysilanes are often soluble in alcohols, there is a risk of transesterification (exchange of the alkoxy groups).[4] If used, the alcohol should be anhydrous. |
Note: The principle of "like dissolves like" suggests that solvents with similar polarity to this compound will be most effective.[5]
Table 2: Influence of pH on the Rate of Hydrolysis and Condensation for a Typical Tetraalkoxysilane (e.g., TEOS)
This table provides a qualitative and quantitative overview of how pH affects the stability of tetraalkoxysilane solutions, based on data for tetraethoxysilane (TEOS), which serves as a model.
| pH Range | Relative Rate of Hydrolysis | Relative Rate of Condensation | Observed Outcome | Hydrolysis Rate Constant (k) Example |
| Acidic (pH < 4) | Fast | Slow | Formation of weakly branched polymers. | High (e.g., 10⁻¹ to 10⁻³ min⁻¹) |
| Near Neutral (pH 6-7) | Very Slow | Slow | Solutions can be stable for extended periods if water is limited. | Minimum rate at this pH. |
| Basic (pH > 8) | Slow | Fast | Formation of highly branched, colloidal particles, leading to rapid precipitation or gelation. | Increases with pH (e.g., 10⁻² to 10⁻⁴ min⁻¹) |
Data is generalized from studies on TEOS and other alkoxysilanes and is intended to be illustrative.[3]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a stock solution of this compound with minimal risk of precipitation.
-
Glassware Preparation: Place all necessary glassware (e.g., volumetric flask, stirrer bar) in an oven at 120°C for at least 4 hours. Allow the glassware to cool to room temperature inside a desiccator.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous toluene (or another recommended aprotic solvent).
-
Inert Atmosphere: Assemble the glassware and flush the system with a dry, inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the procedure.
-
Dispensing the Silane: Using a dry syringe, carefully measure the required volume of this compound and add it to the flask containing the anhydrous solvent.
-
Mixing: Stir the solution until it is homogeneous.
-
Storage: Store the solution in the sealed flask, under the inert atmosphere. For added protection, wrap the stopper or cap with Parafilm.
Protocol 2: Monitoring Hydrolysis via FT-IR Spectroscopy
This protocol allows for the qualitative monitoring of the hydrolysis process.
-
Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., THF) in a moisture-free environment.
-
Acquire Initial Spectrum: Record the FT-IR spectrum of the freshly prepared solution. Note the characteristic peaks for the Si-O-C bonds.
-
Initiate Hydrolysis: Introduce a controlled amount of water to the solution and mix.
-
Time-Resolved Spectra: Record FT-IR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of the Si-O-C peaks and the appearance and growth of a broad peak corresponding to the O-H stretch of the silanol (Si-OH) groups, typically in the region of 3200-3700 cm⁻¹.
Visualizations
References
Technical Support Center: Improving Silica Film Uniformity with Tetrakis(1-methoxy-2-propoxy)silane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the uniformity of silica films derived from the precursor Tetrakis(1-methoxy-2-propoxy)silane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a silica precursor?
This compound is a tetra-alkoxysilane precursor used in the sol-gel process to form silica (silicon dioxide, SiO₂) films. Its chemical formula is Si(OCH(CH₃)CH₂OCH₃)₄. Compared to more common precursors like Tetraethyl Orthosilicate (TEOS), its bulkier alkoxy groups can influence the hydrolysis and condensation rates, potentially offering advantages in controlling the final film structure and properties.
Q2: What are the key stages of forming a silica film from this compound?
The formation of a silica film from this precursor via the sol-gel method involves three main stages:
-
Hydrolysis: The alkoxy groups (-OR) of the silane react with water to form silanol groups (Si-OH) and the corresponding alcohol (1-methoxy-2-propanol). This reaction is typically catalyzed by an acid or a base.
-
Condensation: The silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si), creating a network.
-
Deposition and Densification: The resulting sol (a colloidal suspension of silica particles) is deposited onto a substrate, often by spin coating. The film is then typically subjected to a heat treatment (annealing) to remove residual organic compounds and densify the silica network, leading to a stable film.
Q3: What are the most critical parameters affecting silica film uniformity?
Several factors significantly impact the uniformity of the final silica film. These include:
-
Sol Preparation: The molar ratio of precursor to water and catalyst, the type of solvent, and the aging time of the sol are crucial.
-
Spin Coating Parameters: The spin speed, acceleration, and duration of the spinning process directly influence the film thickness and evenness.
-
Annealing Conditions: The temperature ramp rate, final annealing temperature, and duration of the heat treatment affect the removal of organic residues, film densification, and stress, all of which can impact uniformity.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the preparation of silica films using this compound.
| Problem | Potential Causes | Recommended Solutions |
| Cracked Film | - High residual stress due to rapid solvent evaporation.- Excessive film thickness.- Inappropriate annealing profile (too rapid heating or cooling).- Mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. | - Decrease the spin coating speed to reduce film thickness.- Use a slower, more controlled annealing ramp rate (e.g., 1-5 °C/min).- Introduce intermediate temperature holds during annealing to allow for gradual stress relaxation.- Consider using a solvent with a higher boiling point to slow down evaporation.- If possible, choose a substrate with a CTE closer to that of silica. |
| Hazy or Opaque Film | - Incomplete hydrolysis or condensation, leading to phase separation.- Precipitation of silica particles in the sol before or during deposition.- Contamination of the sol or substrate. | - Ensure the sol is properly aged to allow for sufficient hydrolysis and condensation before use.- Filter the sol through a sub-micron filter (e.g., 0.2 µm) immediately before deposition.- Use high-purity solvents and precursor.- Thoroughly clean the substrate using a standard cleaning procedure (e.g., Piranha solution, RCA clean) to remove organic and particulate contaminants. |
| Non-uniform Thickness (e.g., "comet tails", streaks) | - Incomplete wetting of the substrate by the sol.- Particulate contamination on the substrate or in the sol.- Inappropriate dispensing of the sol during spin coating. | - Pre-treat the substrate to make it more hydrophilic (e.g., with an oxygen plasma or UV-ozone treatment).- Filter the sol before use.- Dispense the sol at the center of the substrate while it is static, then start the spinning process.- Ensure a sufficient volume of sol is dispensed to cover the entire substrate. |
| Pinholes in the Film | - Bubbles in the sol during deposition.- Particulate contamination on the substrate. | - Degas the sol before use, for example, by gentle sonication.- Avoid introducing bubbles when dispensing the sol onto the substrate.- Ensure the substrate is meticulously cleaned. |
Section 3: Experimental Protocols
While specific experimental conditions should be optimized for each application, the following provides a general starting point for preparing silica films from this compound.
Sol Preparation (Acid-Catalyzed)
-
Mixing: In a clean, dry container, mix this compound with a suitable solvent, such as ethanol or isopropanol. A typical starting molar ratio of precursor to solvent is 1:10.
-
Hydrolysis: While stirring, add an acidic aqueous solution (e.g., 0.1 M HCl in deionized water). A common molar ratio of precursor to water is 1:4.
-
Aging: Cover the container and allow the sol to age at room temperature with continuous stirring for a period of 1 to 24 hours. The aging time will influence the viscosity and the degree of polymerization of the sol.
Spin Coating
-
Substrate Preparation: Clean the substrate thoroughly. For silicon wafers, a standard RCA-1 and RCA-2 cleaning procedure is recommended.
-
Deposition: Dispense the aged sol onto the center of the static substrate. Use enough sol to cover the surface.
-
Spinning: Ramp up the spin coater to the desired speed (e.g., 2000-4000 rpm) and hold for a set time (e.g., 30-60 seconds). Higher spin speeds will result in thinner films.
-
Soft Bake: Transfer the coated substrate to a hotplate and bake at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent.
Annealing
-
Ramping: Place the soft-baked substrate in a tube furnace or rapid thermal annealing (RTA) system.
-
Heating: Ramp the temperature to the desired final annealing temperature (e.g., 400-600 °C) at a controlled rate (e.g., 5 °C/min).
-
Holding: Hold at the final temperature for a specific duration (e.g., 1-2 hours) to ensure complete densification and removal of organic residues.
-
Cooling: Allow the substrate to cool down slowly to room temperature to minimize thermal stress.
Section 4: Visualizing Experimental Workflows
Sol-Gel Process Workflow
Caption: Workflow for silica film fabrication using the sol-gel method.
Troubleshooting Logic for Cracked Films
Caption: Decision tree for troubleshooting cracked silica films.
Technical Support Center: The Effect of pH on Tetrakis(1-methoxy-2-propoxy)silane Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(1-methoxy-2-propoxy)silane. The information provided is based on the established principles of alkoxysilane chemistry.
Disclaimer: While the fundamental principles outlined here are broadly applicable to alkoxysilanes, specific quantitative data for this compound is limited in publicly available literature. The provided data is generalized from common alkoxysilanes like TEOS (tetraethoxysilane) and TMOS (tetramethoxysilane). Researchers should use this information as a guide and perform specific experimental optimization for this compound.
General Principles of pH Effects
The condensation of this compound is a two-step process: hydrolysis followed by condensation. Both steps are significantly influenced by the pH of the reaction medium.
-
Hydrolysis: The methoxy-propoxy groups are replaced by hydroxyl groups (silanols).
-
Condensation: The silanol groups react with each other or with remaining alkoxy groups to form siloxane (Si-O-Si) bonds, leading to the formation of larger oligomers, polymers, or particles.
The rates of both hydrolysis and condensation are catalyzed by either acid or base, with the slowest reaction rates generally observed around neutral pH.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause (pH-related) | Suggested Solution |
| Slow or no gelation/condensation | Reaction pH is near neutral (pH 6-8), where both hydrolysis and condensation rates are at a minimum. | Adjust the pH to either an acidic (pH 2-4) or basic (pH 9-11) range to catalyze the reaction. Acid catalysis generally leads to slower gelation and more linear polymers, while base catalysis results in faster gelation and more particulate structures.[4] |
| Immediate precipitation or uncontrolled, rapid gelation | The pH is strongly basic (pH > 11), leading to a very high condensation rate. | Lower the pH to a moderately basic range (pH 9-10) to slow down the condensation. Alternatively, use a two-step process where hydrolysis is initiated under acidic conditions, followed by a pH increase to promote controlled condensation. |
| Formation of cloudy suspension instead of a clear sol | Under basic conditions, rapid condensation can lead to the formation of large, discrete particles that scatter light. | For applications requiring a clear sol, acid catalysis (pH < 4) is generally preferred as it favors the formation of smaller, less-branched polymers over large particles.[1] |
| Incomplete hydrolysis | Insufficient water or catalyst (acid or base) to drive the hydrolysis to completion before condensation becomes dominant. | Ensure a sufficient stoichiometric amount of water is present. Adjust the pH to a range where the hydrolysis rate is significantly faster than the condensation rate (typically acidic conditions).[5] |
| Poor adhesion or film formation on a substrate | The pH may not be optimal for the interaction between the hydrolyzed silane and the substrate surface. The surface charge of both the silica species and the substrate are pH-dependent. | Optimize the pH to ensure appropriate surface charges for electrostatic interaction and covalent bond formation. The isoelectric point of silica is around pH 2-3.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the condensation of this compound?
A1: There is no single "optimal" pH; it depends on the desired outcome. For forming extended, polymer-like networks and achieving slower gelation, acidic conditions (pH 2-4) are generally preferred.[4] For producing discrete, spherical particles and achieving rapid gelation, basic conditions (pH 9-11) are typically used.[4] The reaction is slowest around neutral pH.[1][2]
Q2: How does pH affect the particle size of the resulting silica?
A2: Generally, basic conditions favor the growth of larger particles through aggregation, while acidic conditions lead to smaller particles or polymeric networks.[3][7] Under basic conditions, the condensation rate is high, leading to the rapid formation and growth of particles.[3]
Q3: Can I run the reaction at a neutral pH?
A3: While possible, the reaction rates for both hydrolysis and condensation are at their minimum around neutral pH, leading to very slow reaction kinetics.[1][2] For most practical applications, either an acid or base catalyst is used to achieve a reasonable reaction time.
Q4: Why is my solution turning cloudy under basic conditions?
A4: Cloudiness, or turbidity, is due to the formation of silica particles that are large enough to scatter light. This is a common outcome under basic catalysis, which promotes the growth of discrete particles.[1]
Q5: How can I control the reaction rate?
A5: The primary way to control the reaction rate is by adjusting the pH.[4] Lowering the pH into the acidic range or raising it into the basic range will increase the reaction rate compared to neutral conditions. Fine-tuning the pH within these ranges allows for more precise control. Temperature and reactant concentrations also play a role.[3]
Quantitative Data Summary
The following tables summarize the general trends in reaction rates, gelation times, and particle sizes as a function of pH for common alkoxysilanes. These should be used as a qualitative guide for this compound.
Table 1: Relative Rates of Hydrolysis and Condensation vs. pH
| pH Range | Hydrolysis Rate | Condensation Rate | Dominant Product Structure |
| < 2 | Very Fast | Slow | Linear or randomly branched polymers |
| 2 - 4 | Fast | Slowest | Extended, polymer-like networks |
| 4 - 6 | Moderate | Slow | Weakly branched polymers |
| 6 - 8 | Slowest | Slow | Very slow reaction, minimal product |
| 8 - 10 | Moderate | Fast | Discrete, spherical particles |
| > 10 | Fast | Very Fast | Highly cross-linked particles, rapid gelation |
Table 2: Effect of pH on Gelation Time and Particle Size
| pH Range | Typical Gelation Time | Resulting Particle Size |
| Acidic (pH < 4) | Long | Small particles or polymeric network |
| Near Neutral (pH 6-8) | Very Long | - |
| Basic (pH > 8) | Short | Larger, discrete particles |
Experimental Protocols
Generic Protocol for Studying the Effect of pH on Condensation
This protocol provides a general framework for investigating the influence of pH on the hydrolysis and condensation of this compound.
Materials:
-
This compound
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (for acidic conditions)
-
Ammonium hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) (for basic conditions)
-
pH meter or pH indicator strips
-
Stir plate and stir bars
-
Reaction vessels (e.g., glass beakers or flasks)
Procedure:
-
Preparation of the Silane Solution:
-
In a reaction vessel, prepare a solution of this compound in ethanol. A typical concentration is 0.1 M to 1 M.
-
-
Preparation of Aqueous Solutions with Different pH:
-
Prepare a series of aqueous solutions with the desired pH values (e.g., pH 2, 4, 7, 10, 12) using deionized water and small amounts of HCl/acetic acid or NH₄OH/NaOH.
-
-
Initiation of Hydrolysis and Condensation:
-
While stirring the silane solution, add the pH-adjusted aqueous solution. The molar ratio of water to silane is a critical parameter and should be controlled (e.g., 4:1).
-
Start a timer immediately upon addition of the water.
-
-
Monitoring the Reaction:
-
Observe the solution for changes in viscosity, turbidity (cloudiness), and gelation.
-
Record the gelation time , which is the time it takes for the solution to become a solid gel that does not flow when the vessel is tilted.
-
If particle formation is expected, samples can be taken at different time points for analysis by techniques such as Dynamic Light Scattering (DLS) to measure particle size.
-
-
Characterization:
-
After the reaction is complete (e.g., after gelation or a set amount of time), the resulting material can be dried and characterized using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of Si-O-Si bonds, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology of the particles or gel network.
-
Visualizations
Signaling Pathways
Caption: Acid-catalyzed hydrolysis and condensation pathway for alkoxysilanes.
Caption: Base-catalyzed hydrolysis and condensation pathway for alkoxysilanes.
Experimental Workflow
Caption: General experimental workflow for studying the effect of pH.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. jresm.org [jresm.org]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tetrakis(1-methoxy-2-propoxy)silane Reaction Parameter Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for Tetrakis(1-methoxy-2-propoxy)silane.
Troubleshooting Guide
Synthesis Issues
Q1: My synthesis of this compound is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of sterically hindered alkoxysilanes like this compound are common and can often be attributed to several factors. The reaction of a silicon halide (e.g., SiCl₄) with a bulky alcohol (1-methoxy-2-propanol) is often slow and incomplete.
-
Incomplete Reaction: The steric bulk of 1-methoxy-2-propanol can hinder its approach to the silicon center. Consider increasing the reaction temperature and prolonging the reaction time to drive the reaction to completion.
-
Side Reactions: The presence of moisture can lead to the formation of siloxanes, reducing the yield of the desired tetraalkoxysilane. Ensure all reactants and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient HCl Removal: In syntheses starting from silicon tetrachloride, the removal of the HCl byproduct is crucial to shift the equilibrium towards the product. The use of a nitrogen purge or a non-reactive base (like pyridine, though this can complicate purification) can be effective.
-
Catalyst Issues: For direct synthesis from metallic silicon, the choice and amount of catalyst are critical. Copper-based catalysts are often used, and their activity can be influenced by particle size and the presence of promoters.[1]
Q2: I am observing the formation of a gel or precipitate during the synthesis reaction. What is happening and how can I prevent it?
A2: Gel or precipitate formation during synthesis is a strong indicator of premature hydrolysis and condensation reactions. This is typically caused by the presence of water in the reaction mixture.
-
Moisture Contamination: Rigorously dry all glassware, solvents, and reactants before use. Use of molecular sieves in the reaction solvent can help to scavenge any trace amounts of water.
-
Reaction Temperature: While higher temperatures can improve the rate of the main reaction, excessively high temperatures might also promote side reactions, especially if trace moisture is present. Optimize the temperature to find a balance between reaction rate and selectivity.
Hydrolysis and Sol-Gel Process Issues
Q3: The hydrolysis of my this compound is extremely slow, and the sol is not gelling. What can I do?
A3: The slow hydrolysis is an expected consequence of the steric hindrance from the 1-methoxy-2-propoxy groups.[2] Several strategies can be employed to accelerate this process:
-
Catalyst Choice and Concentration: The rate of hydrolysis is highly dependent on the pH of the solution.[3][4]
-
Acid Catalysis (e.g., HCl, Acetic Acid): Generally promotes a faster hydrolysis rate compared to condensation, leading to more linear or lightly branched polymers.[5] Increasing the concentration of the acid catalyst will increase the hydrolysis rate.
-
Base Catalysis (e.g., NH₄OH, NaOH): Tends to accelerate the condensation reaction more than hydrolysis, resulting in more highly cross-linked, particle-like structures.[5]
-
-
Water-to-Silane Ratio (r): Increasing the molar ratio of water to the silane precursor can increase the rate of hydrolysis, up to a point. However, excessive water can lead to phase separation, as this compound is hydrophobic.
-
Co-solvent: Using a co-solvent like ethanol or isopropanol can improve the miscibility of the silane and water, facilitating the hydrolysis reaction.
Q4: My sol-gel process is resulting in an opaque or white gel instead of a clear one. Why is this happening?
A4: Opacity in the final gel is usually due to macroscopic phase separation and the formation of large, light-scattering particles. This is common when the condensation rate is much faster than the rate at which a uniform network can form.
-
High pH: Base-catalyzed reactions often lead to the rapid formation and aggregation of silica particles, resulting in an opaque gel. Consider using an acid catalyst or a two-step acid-base catalysis to better control the structure.
-
Concentration: High concentrations of the silane precursor can also lead to uncontrolled precipitation. Try reducing the initial concentration of the silane.
-
Solvent Effects: The choice of solvent can influence the solubility of the growing silica network. A solvent that is a good solvent for the silane but a poor solvent for the growing oligomers can induce precipitation.
Frequently Asked Questions (FAQs)
Synthesis
Q: What are the typical starting materials for synthesizing this compound? A: The most common laboratory-scale synthesis involves the reaction of a silicon halide, typically silicon tetrachloride (SiCl₄), with 1-methoxy-2-propanol. Industrial processes might involve the direct reaction of metallic silicon with the alcohol in the presence of a catalyst.[1]
Q: Is a catalyst always necessary for the synthesis? A: For the reaction of SiCl₄ with an alcohol, a catalyst is not typically required, but the reaction may be slow. For the direct synthesis from elemental silicon and an alcohol, a catalyst, usually based on copper, is essential to achieve a reasonable reaction rate and yield.[1]
Hydrolysis and Sol-Gel Applications
Q: How does the structure of this compound affect its hydrolysis rate compared to TEOS (Tetraethoxysilane)? A: The branched and bulkier 1-methoxy-2-propoxy groups provide significant steric hindrance around the silicon atom. This makes it more difficult for water to attack the silicon center, resulting in a much slower hydrolysis rate compared to the linear and less bulky ethoxy groups of TEOS.[2][4]
Q: Can I use this compound for drug delivery applications? A: Yes, like other tetraalkoxysilanes, it can be used as a precursor in a sol-gel process to create a silica matrix for encapsulating drugs.[6][7] The slower hydrolysis and condensation rates can be advantageous for achieving a more controlled and potentially more uniform network structure, which may be beneficial for tuning drug release kinetics.
Q: What is the role of pH in the sol-gel process using this silane? A: The pH is a critical parameter that controls the relative rates of hydrolysis and condensation.
-
Acidic conditions (pH < 7): Hydrolysis is generally faster than condensation. This leads to the formation of long, polymer-like chains with less cross-linking.
-
Basic conditions (pH > 7): Condensation is typically faster than hydrolysis. This results in the formation of more compact, highly branched clusters that aggregate into particles.[5] The isoelectric point for silica is around pH 2-3. At this pH, the rates of both hydrolysis and condensation are at a minimum.
Data Presentation: Parameter Effects
Table 1: Qualitative Effects of Parameters on the Synthesis of Sterically Hindered Tetraalkoxysilanes
| Parameter | Effect on Reaction Rate | Effect on Yield | Potential Issues |
| Temperature | Increases | Generally increases up to an optimal point | Too high can promote side reactions |
| Reaction Time | Increases conversion | Increases with time, plateaus | Longer times may lead to byproduct formation |
| Reactant Purity | No direct effect | Decreases if moisture is present | Moisture leads to siloxane formation |
| Inert Atmosphere | No direct effect | Increases by preventing side reactions | Essential to prevent hydrolysis by ambient moisture |
Table 2: Qualitative Effects of Parameters on the Hydrolysis and Condensation of this compound
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Gel Structure |
| pH (Acidic) | Increases | Slower than hydrolysis | More linear, less cross-linked |
| pH (Basic) | Increases | Faster than hydrolysis | Particulate, highly cross-linked |
| Water/Silane Ratio | Increases (up to a point) | Increases | Can lead to phase separation if too high |
| Temperature | Increases | Increases | Can lead to faster, less controlled gelation |
| Co-solvent | Increases miscibility, can increase rate | Can influence final pore structure | Depends on the solvent used |
Experimental Protocols
Protocol 1: General Synthesis of this compound from SiCl₄
-
Disclaimer: This is a generalized procedure. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reactants:
-
Charge the flask with anhydrous 1-methoxy-2-propanol (4.2 molar equivalents).
-
Dilute with an anhydrous solvent (e.g., toluene or hexane).
-
Fill the dropping funnel with silicon tetrachloride (SiCl₄, 1.0 molar equivalent), diluted in the same anhydrous solvent.
-
-
Reaction:
-
Cool the flask containing the alcohol solution in an ice bath.
-
Add the SiCl₄ solution dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction is exothermic and will produce HCl gas, which should be vented through a bubbler or a trap.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours to drive the reaction to completion. The reaction progress can be monitored by techniques like GC-MS.
-
-
Workup and Purification:
-
Purge the reaction mixture with dry nitrogen to remove residual HCl.
-
Filter the mixture to remove any solid byproducts (e.g., pyridinium hydrochloride if a base was used).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain the final this compound.
-
Protocol 2: Sol-Gel Encapsulation of a Model Drug
-
Disclaimer: This protocol is a starting point. The optimal conditions will depend on the drug being encapsulated and the desired release profile.
-
Sol Preparation:
-
In a suitable container, mix this compound, ethanol (or another suitable co-solvent), and deionized water. A typical starting molar ratio might be 1:4:4 (silane:water:ethanol).
-
Add an acid catalyst (e.g., 0.1 M HCl) dropwise while stirring to initiate hydrolysis.
-
Allow the mixture to stir at room temperature for several hours (or even days, due to the slow hydrolysis rate) until the solution becomes clear, indicating that the silane has hydrolyzed and is miscible with the aqueous-alcoholic phase.
-
-
Drug Incorporation:
-
Dissolve the drug of interest in the sol. Ensure the drug is soluble and stable under the pH conditions of the sol.
-
-
Gelation:
-
If a base-catalyzed gelation is desired for a different network structure, a base (e.g., NH₄OH) can be added at this stage to raise the pH and induce rapid condensation.
-
Pour the sol into a mold or container of the desired shape.
-
Seal the container and allow it to sit at a constant temperature (e.g., room temperature or slightly elevated) for gelation to occur. This may take several days.
-
-
Aging and Drying:
-
Once the gel has set, it should be aged in its mother liquor for a period (e.g., 24-48 hours) to strengthen the silica network.
-
The wet gel (an alcogel) is then dried. Slow drying at ambient temperature and pressure is the simplest method but can cause cracking. Supercritical drying can be used to produce low-density aerogels with high porosity.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Acid- and base-catalyzed hydrolysis and condensation pathways.
Caption: Troubleshooting common issues in the sol-gel process.
References
- 1. Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gelest.com [gelest.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. The interaction of encapsulated pharmaceutical drugs with a silica matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cracks in Tetrakis(1-methoxy-2-propoxy)silane Derived Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(1-methoxy-2-propoxy)silane derived films. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, specifically addressing the issue of crack formation during the film fabrication process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My film is cracking upon drying. What are the most likely causes?
A1: Film cracking is a common issue in sol-gel processes and is primarily caused by stress accumulation during solvent evaporation and film shrinkage. The primary factors influencing this stress are:
-
High Shrinkage: As the solvent evaporates, the gel network is forced to contract. If this contraction is constrained by the substrate, significant tensile stress develops.
-
Rapid Evaporation: Fast drying rates create large capillary stresses in the pores of the gel, leading to a higher likelihood of cracking.
-
Film Thickness: Thicker films are more prone to cracking because the stress gradient through the film's thickness is larger.
-
High Water Content in the Sol: A higher concentration of water can lead to a more cross-linked and rigid gel network, which is less able to accommodate shrinkage stresses without fracturing.
-
Low Environmental Humidity: A dry environment accelerates solvent evaporation, exacerbating stress.
-
Inadequate Thermal Treatment: Rapid heating or cooling during curing can induce thermal stresses due to a mismatch in the thermal expansion coefficients of the film and the substrate.
Troubleshooting Workflow for Film Cracking
Caption: Troubleshooting workflow for addressing film cracking.
Q2: How does the water-to-silane ratio in the sol-gel formulation affect film cracking?
A2: The molar ratio of water to this compound is a critical parameter. A higher water ratio generally leads to a faster hydrolysis and condensation rate, resulting in a more highly cross-linked and stiffer gel network. While this can be desirable for film hardness, a very rigid network is less able to relax stress during drying, making it more susceptible to cracking. Conversely, a lower water ratio can result in a more flexible, less branched polymer network that can accommodate more strain before fracturing.
Q3: Can the choice of solvent influence crack formation?
A3: Yes, the solvent system plays a significant role. Solvents with higher boiling points and lower vapor pressures will evaporate more slowly, reducing the capillary stress during drying and thus minimizing the tendency to crack. For this compound, co-solvents such as isopropanol or ethanol are often used. Experimenting with the solvent composition can be a key strategy to control the drying dynamics.
Experimental Protocols
Protocol 1: Basic Sol-Gel Formulation for this compound Films
This protocol provides a starting point for creating a silica-based film. The parameters should be optimized for your specific application.
-
Precursor Solution Preparation:
-
In a clean, dry glass vial, add this compound.
-
Add a solvent, such as ethanol or isopropanol, to the silane. A common starting point is a 1:1 volume ratio of silane to solvent.
-
Stir the mixture gently for 5-10 minutes.
-
-
Hydrolysis:
-
Prepare an acidic water solution (e.g., 0.1 M HCl).
-
Add the acidic water solution dropwise to the silane/solvent mixture while stirring. A typical starting molar ratio of water to silane is 2:1.
-
Continue stirring for at least 1 hour to allow for hydrolysis and partial condensation. The solution should remain clear.
-
-
Film Deposition (Spin Coating):
-
Clean your substrate thoroughly (e.g., with piranha solution, followed by DI water rinse and nitrogen drying).
-
Dispense the sol-gel solution onto the center of the substrate.
-
Spin coat at a speed between 1000-3000 rpm for 30-60 seconds. Higher speeds will result in thinner films.
-
-
Drying and Curing:
-
Soft Bake: Heat the coated substrate on a hotplate at 80-120°C for 5-10 minutes to remove the bulk of the solvent.
-
Hard Bake (Curing): Transfer the substrate to a furnace or oven. Heat to the desired final temperature (e.g., 200-400°C) with a slow ramp rate (e.g., 1-5°C/minute). Hold at the peak temperature for 1-2 hours, then cool down slowly to room temperature.
-
Logical Relationship between Formulation and Processing for Crack Prevention
Caption: Interplay of formulation and processing to achieve crack-free films.
Quantitative Data Summary
| Parameter | Low Cracking Tendency | High Cracking Tendency |
| Film Thickness | < 500 nm | > 1 µm |
| Water:Silane Molar Ratio | 1-2 | > 4 |
| Curing Ramp Rate | 1-2 °C/minute | > 10 °C/minute |
| Relative Humidity during Drying | 50-70% | < 20% |
| Solvent Boiling Point | High (>100 °C) | Low (<80 °C) |
Disclaimer: The information provided is intended as a general guide. Optimal conditions are highly dependent on the specific substrate, equipment, and desired film properties. Systematic experimentation is recommended to achieve the best results for your application.
Technical Support Center: The Sol-Gel Process of Tetrakis(1-methoxy-2-propoxy)silane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the sol-gel process of Tetrakis(1-methoxy-2-propoxy)silane. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the solvent influence for this compound is limited in publicly available literature. Therefore, the following guidance is based on the general principles of sol-gel chemistry for tetra-alkoxysilanes and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the role of a solvent in the sol-gel process of this compound?
A1: The solvent in the sol-gel process serves several critical functions:
-
Homogenization: this compound and water are immiscible. The solvent, typically an alcohol, acts as a mutual solvent to create a homogeneous solution, which is essential for the hydrolysis reaction to proceed.[1]
-
Control of Reaction Rates: The choice of solvent can significantly influence the rates of both the hydrolysis and condensation reactions.[2][3] Factors such as solvent polarity, proticity (ability to donate protons), and viscosity play a role.[2][3][4]
-
Influence on Gel Properties: The solvent affects the structure and properties of the final gel, including pore size, surface area, and morphology.[1]
Q2: Which solvents are commonly used for the sol-gel process with alkoxysilanes?
A2: Alcohols are the most common solvents for the sol-gel processing of alkoxysilanes.[1][4] Ethanol and methanol are frequently used.[3] Other solvents like isopropanol, butanol, and even non-alcoholic solvents like acetone or THF can be used, but their effects on the reaction kinetics and gel properties will differ.[5]
Q3: How does the type of alcohol (e.g., methanol vs. ethanol vs. isopropanol) affect the sol-gel process?
A3: The chain length and structure of the alcohol can have a significant impact:
-
Hydrolysis Rate: Generally, the hydrolysis rate decreases as the alkyl chain length of the alcohol solvent increases.[4] Methanol, being the smallest and most polar alcohol, often leads to the fastest hydrolysis rates.[4]
-
Particle Size: The use of longer-chain alcohols can lead to the formation of larger silica particles.[4]
-
Steric Hindrance: Bulkier alcohols like isopropanol can slow down the reaction rates due to steric hindrance.[4]
Q4: What is the difference between using a protic and an aprotic solvent?
A4:
-
Protic Solvents (e.g., alcohols, water): These solvents have a hydrogen atom bound to an electronegative atom (like oxygen) and can form hydrogen bonds. They can participate in the hydrolysis reaction and can stabilize the transition states in both acid and base-catalyzed reactions.[2][3] Protic solvents are generally preferred for promoting hydrolysis.
-
Aprotic Solvents (e.g., THF, acetone): These solvents lack an acidic proton and cannot donate hydrogen bonds.[2] While they can be used as co-solvents to control evaporation or dissolve other components, they play a different role in the reaction mechanism compared to protic solvents. In some cases, aprotic solvents can accelerate condensation in base-catalyzed systems.[3]
Q5: What are the safety precautions I should take when working with this compound?
A5: According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and causes serious eye irritation.[6] Always handle this chemical in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid inhaling vapors and direct contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation instead of gelation | The condensation rate is too fast relative to the hydrolysis rate. This can be influenced by the solvent, pH, and water concentration. | - Use a solvent that slows down the condensation rate, such as a longer-chain alcohol. - Adjust the pH. Acidic conditions generally favor hydrolysis over condensation, leading to more linear polymers and a more uniform gel.[8] - Reduce the concentration of the silane precursor or the catalyst. |
| Very long gelation time | The hydrolysis or condensation rates are too slow. | - Use a solvent that accelerates the reaction, such as a shorter-chain alcohol (e.g., methanol).[4] - Increase the concentration of the catalyst (acid or base). - Increase the reaction temperature.[9] |
| Cloudy or opaque gel | Phase separation or uncontrolled precipitation of large particles. | - Ensure a homogeneous starting solution by using a sufficient amount of a suitable co-solvent. - Control the water-to-silane ratio. A lower water ratio can sometimes lead to more uniform gels.[1] - Vigorously stir the solution during the initial stages of the reaction. |
| Cracked gel after drying | High capillary stress during solvent evaporation. | - Use a solvent with a lower surface tension to reduce capillary pressure. - Consider solvent exchange with a lower surface tension solvent before drying. - Employ a controlled drying process, such as slow evaporation or supercritical drying. |
| Incomplete hydrolysis | Insufficient water or catalyst, or a non-optimal solvent. | - Ensure the correct molar ratio of water to silane is used. A ratio of at least 4:1 is stoichiometrically required for complete hydrolysis of a tetra-alkoxysilane. - Confirm the activity and concentration of your catalyst. - Use a solvent that promotes miscibility and hydrolysis, like ethanol or methanol. |
Data Presentation
Table 1: Qualitative Influence of Solvent Properties on the Sol-Gel Process of Tetra-alkoxysilanes
| Solvent Property | Influence on Hydrolysis Rate | Influence on Condensation Rate | Typical Effect on Gelation Time |
| Increasing Alcohol Chain Length | Decreases[4] | Generally decreases | Increases |
| Increasing Solvent Polarity | Generally increases | Can increase or decrease depending on the reaction mechanism | Varies |
| Hydrogen Bond Donor Ability (Proticity) | Generally increases | Can stabilize intermediates, influencing the rate | Varies |
| Increasing Solvent Viscosity | Decreases | Decreases | Increases |
Experimental Protocols
Representative Experimental Protocol for the Sol-Gel Synthesis of a Silica Gel using a Tetra-alkoxysilane
This is a general protocol that can be adapted for this compound. The specific molar ratios and solvent choice will need to be optimized for your application.
Materials:
-
This compound (precursor)
-
Ethanol (solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) (catalyst)
Procedure:
-
In a clean beaker, combine this compound and ethanol in a 1:4 molar ratio. Stir the mixture until a homogeneous solution is formed.
-
In a separate beaker, prepare the hydrolysis solution by mixing deionized water, ethanol, and the catalyst (e.g., 0.1 M HCl). A typical molar ratio of silane:water:ethanol:catalyst might be 1:4:4:0.001.
-
Slowly add the hydrolysis solution to the silane solution dropwise while stirring vigorously.
-
Continue stirring the mixture for 1 hour at room temperature to ensure complete hydrolysis and the initiation of condensation.
-
Pour the sol into a suitable mold and seal it to allow for gelation and aging. Monitor the sol until gelation occurs.
-
After gelation, the gel is typically aged for a period (e.g., 24-48 hours) to strengthen the silica network.
-
The gel is then dried under controlled conditions (e.g., slow evaporation or solvent exchange followed by drying) to obtain the final xerogel or aerogel.
Visualizations
Caption: Experimental workflow for a typical sol-gel process.
References
- 1. webbut.unitbv.ro [webbut.unitbv.ro]
- 2. Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films [mdpi.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
common side reactions with "Tetrakis(1-methoxy-2-propoxy)silane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(1-methoxy-2-propoxy)silane. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be aware of when using this compound?
A1: The most common side reaction is hydrolysis. This compound is sensitive to moisture and will react with water from the atmosphere or residual water in your solvents. This reaction breaks down the silane, releasing 1-methoxy-2-propanol and forming silanol groups (Si-OH).[1] These silanols are reactive and can undergo further condensation reactions.
Q2: What happens after hydrolysis?
A2: Following hydrolysis, the newly formed silanol groups are prone to condensation reactions. This involves the formation of siloxane bonds (Si-O-Si), which can lead to the oligomerization or polymerization of the silane. This process can result in an increase in viscosity, gelation, or the formation of solid silica or polysiloxane precipitates in your reaction mixture.
Q3: My solution of this compound has become cloudy/viscous. What is happening?
A3: Cloudiness or increased viscosity is a strong indicator that hydrolysis and condensation have occurred. The formation of larger polysiloxane oligomers or nanoparticles can lead to insolubility in the original solvent, causing the solution to appear cloudy or even form a gel over time.
Q4: Are there any hazardous byproducts from these side reactions?
A4: The primary byproduct of hydrolysis is 1-methoxy-2-propanol.[1] While not highly toxic, it is a flammable liquid and an irritant. At elevated temperatures, thermal decomposition can produce irritating fumes, organic acid vapors, and silicon dioxide.[1]
Q5: The technical grade of this product is 95% pure. What are the likely impurities?
A5: While a specific analysis for this product is not publicly available, impurities in similar technical-grade alkoxysilanes can include:
-
Residual starting materials: Depending on the synthesis route, this could include silicon tetrachloride or other precursors.
-
Partially substituted products: Silanes with one, two, or three 1-methoxy-2-propoxy groups instead of four.
-
Oligomeric species: Small siloxane oligomers formed during synthesis or storage.
-
Residual catalyst: Traces of catalysts used during the manufacturing process.
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Gel Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| A clear solution becomes cloudy or hazy over time. | Hydrolysis and Condensation: The silane is reacting with trace amounts of water in your solvents or from the atmosphere. | 1. Use Anhydrous Solvents: Ensure all solvents are freshly dried and have a low water content. 2. Inert Atmosphere: Conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture. 3. Fresh Reagent: Use a fresh bottle of this compound or a freshly opened one. Older bottles may have been exposed to moisture. |
| The reaction mixture rapidly forms a gel or solid precipitate upon addition of other reagents. | Catalyzed Hydrolysis: Your reagents may contain acidic or basic components that are catalyzing the hydrolysis and condensation of the silane. | 1. pH Control: If possible, buffer your reaction mixture to a neutral pH. Alkoxysilane hydrolysis is catalyzed by both acids and bases. 2. Order of Addition: Consider adding the silane last to a well-stirred solution to ensure rapid mixing and avoid localized high concentrations that can lead to rapid polymerization. |
Issue 2: Inconsistent Experimental Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Batch-to-batch variability in reaction outcomes (e.g., coating thickness, particle size). | Variable Hydrolysis Rates: The extent of pre-hydrolysis of the silane may differ between experiments due to variations in ambient humidity or solvent water content. | 1. Controlled Pre-hydrolysis: For applications like sol-gel synthesis, a controlled pre-hydrolysis step with a defined amount of water can lead to more consistent results. 2. Standardize Conditions: Ensure that experimental conditions such as temperature, humidity, and mixing speed are kept consistent between batches. |
| Poor adhesion or film formation in coating applications. | Incomplete Hydrolysis or Premature Condensation: For surface modification, proper hydrolysis to form reactive silanols is necessary for bonding to the substrate. If condensation and polymerization occur before the silane can interact with the surface, adhesion will be poor. | 1. Optimize Water Content: The amount of water available for hydrolysis can be critical. You may need to systematically vary the water concentration to find the optimal level for your application. 2. Use a Catalyst: In some cases, a catalyst (e.g., a weak acid) can be used to promote controlled hydrolysis at the substrate interface. |
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Hydrolysis
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and cool in a desiccator before use.
-
Solvents: Use anhydrous solvents with low water content (e.g., < 50 ppm).
-
Inert Atmosphere: Purge the reaction vessel with a dry, inert gas (e.g., nitrogen or argon). Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Transfer: Use dry syringes or cannulas to transfer this compound and other reagents.
-
Storage: Store this compound in its original container, tightly sealed, under a blanket of inert gas if possible.
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting logic for common issues.
References
Technical Support Center: Refining the Purification of Tetrakis(1-methoxy-2-propoxy)silane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of "Tetrakis(1-methoxy-2-propoxy)silane" products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical-grade this compound?
A1: Technical-grade this compound, often available at approximately 95% purity, can contain several types of impurities arising from its synthesis and handling. These include:
-
Starting Material Residues: Unreacted silicon tetrachloride (SiCl₄) and excess 1-methoxy-2-propanol are common.
-
Byproducts of Synthesis: Partially substituted alkoxysilanes, where not all four chloride atoms on the silicon have been replaced by the alkoxy group.
-
Hydrolysis and Condensation Products: The product is sensitive to moisture and can slowly decompose. This hydrolysis process liberates 1-methoxy-2-propanol and can lead to the formation of siloxanes through condensation reactions.[1]
Q2: What is the primary method for purifying this compound?
A2: The most effective and widely used method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation) . This technique is suitable for separating the desired product from less volatile impurities and more volatile components like residual starting materials.
Q3: Why is vacuum distillation necessary for the purification of this compound?
A3: this compound has a high boiling point at atmospheric pressure (350.2 ± 42.0 °C)[2]. Distilling at such high temperatures can lead to thermal decomposition of the product. Vacuum distillation allows the boiling point to be significantly lowered (e.g., 158 °C at 1 mm Hg)[1], minimizing the risk of degradation and improving the purity of the final product.
Q4: How can I monitor the purity of my this compound product?
A4: The purity of this compound can be effectively monitored using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities. The mass spectrometer can help in the identification of unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide detailed structural information and help in quantifying the purity of the product by comparing the integration of signals from the main compound to those of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity After a Single Distillation
| Possible Cause | Suggested Solution |
| Inefficient Fractional Distillation Setup | Ensure your distillation column has a sufficient number of theoretical plates to separate components with close boiling points. Use a column with appropriate packing material (e.g., Raschig rings, Vigreux indentations). |
| Improper Distillation Parameters | Optimize the vacuum pressure and heating mantle temperature. A slow and steady distillation rate is crucial for good separation. Collect fractions at narrow boiling point ranges. |
| Presence of Azeotropes | While not commonly reported for this specific mixture, azeotropes can sometimes form. Consider using a different purification technique, such as preparative chromatography, if distillation proves ineffective. |
| Thermal Decomposition | If the distillation temperature is too high, even under vacuum, decomposition can occur. Ensure the vacuum is stable and as low as practically possible to minimize the required temperature. |
Problem 2: Product Decomposes During Storage
| Possible Cause | Suggested Solution |
| Exposure to Moisture | This compound is sensitive to hydrolysis.[1] Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The use of a desiccator is also recommended. |
| Presence of Acidic or Basic Impurities | Residual catalysts from the synthesis can promote decomposition. Ensure the product is neutral before storage. This can be checked with pH paper on a moistened sample. If necessary, wash the crude product with a neutral aqueous solution and dry it thoroughly before distillation. |
Data Presentation
The following table summarizes the key physical properties relevant to the purification of this compound and its common impurities.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 18407-95-9 | 384.54 | 158 @ 1 mm Hg[1], 350.2 ± 42.0 @ 760 mmHg[2] |
| Silicon Tetrachloride (impurity) | 10026-04-7 | 169.90 | 57.65 @ 760 mmHg[3] |
| 1-Methoxy-2-propanol (impurity/hydrolysis product) | 107-98-2 | 90.12 | 118-119 @ 760 mmHg[4] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To purify crude this compound to ≥99% purity.
Materials:
-
Crude this compound (tech-grade, ~95%)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and collection flask(s)
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Inert gas source (Nitrogen or Argon)
-
Dry ice/acetone cold trap
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis. Connect the vacuum pump with a cold trap in between the apparatus and the pump to protect the pump from corrosive vapors.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., ~1 mm Hg).
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Fore-run: Collect the initial, lower-boiling point fraction. This will primarily contain volatile impurities such as residual silicon tetrachloride and 1-methoxy-2-propanol. The head temperature will be significantly lower than the boiling point of the product.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at the working pressure (approx. 158 °C at 1 mm Hg), switch to a clean collection flask to collect the pure product.
-
End Fraction: As the distillation nears completion, the temperature may rise or become unstable. Stop the distillation before the flask is completely dry to avoid the concentration of non-volatile impurities.
-
-
Cooling and Storage: Allow the system to cool down to room temperature under vacuum or after backfilling with an inert gas. Transfer the purified product to a clean, dry, and inert gas-flushed container for storage.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the distilled this compound and identify any remaining impurities.
Instrumentation and Parameters (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 30-500 amu
Sample Preparation:
-
Dilute a small amount of the purified product in a suitable dry solvent (e.g., hexane or dichloromethane). A typical concentration is 1 mg/mL.
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the main peak corresponding to this compound to determine the purity.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Tetrakis(1-methoxy-2-propoxy)silane Sols
Welcome to the technical support center for "Tetrakis(1-methoxy-2-propoxy)silane" sols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and troubleshooting of sols prepared from this precursor. The information provided is based on the general principles of alkoxysilane chemistry and sol-gel science.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound sols.
Issue 1: Rapid Gelation or Precipitation of the Sol
Q1: My this compound sol is gelling or forming precipitates much faster than expected. What could be the cause and how can I prevent it?
A1: Rapid gelation or precipitation is typically a result of uncontrolled and rapid condensation reactions. Several factors can contribute to this:
-
Incorrect pH: The rates of hydrolysis and condensation of alkoxysilanes are highly pH-dependent. Condensation is generally fastest in the neutral to slightly basic pH range (pH 7-8).[1] For this compound, the bulky 1-methoxy-2-propoxy groups may sterically hinder condensation to some extent compared to smaller alkoxides, but the general pH dependency remains.
-
High Concentration: A higher concentration of the silane precursor increases the proximity of hydrolyzed intermediates (silanols), leading to a faster condensation rate.
-
Elevated Temperature: Higher temperatures increase the kinetic energy of the molecules, accelerating both hydrolysis and condensation reactions.
-
Presence of Contaminants: Certain metal ions, particularly Fe³⁺, can act as catalysts for the condensation of Si-OH groups, leading to premature gelation.[1][2]
Troubleshooting Steps:
-
pH Adjustment: Adjust the pH of your sol to a mildly acidic range (pH 2-4). In this range, the hydrolysis rate is typically faster than the condensation rate, allowing for a more controlled reaction.[3] Use dilute acids like HCl or acetic acid for adjustment.
-
Lower Concentration: Try reducing the initial concentration of this compound in your solvent.
-
Temperature Control: Conduct your experiments at a lower temperature (e.g., in an ice bath) to slow down the reaction kinetics.[4]
-
Use High-Purity Reagents: Ensure all your reagents (solvents, water, catalysts) and glassware are free from metal ion contamination.
Issue 2: Sol Remains Clear and Does Not Form a Gel (Inhibited Gelation)
Q2: I have prepared my this compound sol, but it is not gelling even after a long time. What could be wrong?
A2: Inhibited or significantly delayed gelation can be caused by several factors that slow down the condensation process:
-
Highly Acidic Conditions: At very low pH values (e.g., < 2), the condensation rate is significantly reduced. While hydrolysis is fast, the resulting silanols are relatively stable and condense slowly.
-
Insufficient Water: Hydrolysis is the first step in the sol-gel process and requires water. If the molar ratio of water to the silane precursor is too low, hydrolysis will be incomplete, and there will not be enough silanol groups to form a cross-linked network.
-
Low Temperature: As mentioned, lower temperatures slow down reaction rates. If your experimental temperature is too low, gelation may take an impractically long time.
-
Steric Hindrance: The bulky 1-methoxy-2-propoxy groups on the silicon atom can cause significant steric hindrance, which may slow down the condensation rate compared to smaller alkoxysilanes like TEOS (Tetraethoxysilane).
Troubleshooting Steps:
-
Adjust pH towards Neutral: If your sol is highly acidic, you can slowly increase the pH towards the neutral range to promote condensation. Be cautious, as a rapid increase can cause uncontrolled precipitation.
-
Increase Water Content: Ensure the molar ratio of water to this compound is sufficient for complete hydrolysis. A common starting point is a 4:1 molar ratio, but this can be varied.
-
Increase Temperature: Gently warming the sol can accelerate the condensation process. Monitor the viscosity closely to avoid overly rapid gelation.
-
Allow for Longer Reaction Times: Due to the steric hindrance of the alkoxy groups, sols of this compound may inherently require longer gelation times.
Issue 3: Inhomogeneous Gel or Film Formation
Q3: The gel I formed from my this compound sol is cloudy and appears inhomogeneous. If I use it for coating, the resulting film is not uniform. Why is this happening?
A3: Inhomogeneity in the final gel or film often points to issues with the sol preparation and the balance between hydrolysis and condensation rates.
-
Localized High Concentrations: If the silane precursor is not well-dispersed in the solvent during addition, localized high concentrations can lead to rapid, uncontrolled reactions and the formation of larger, less uniform particles.
-
Insufficient Mixing: Inadequate stirring during the hydrolysis and condensation stages can lead to a non-uniform distribution of catalyst, water, and silane, resulting in an inhomogeneous sol.
-
Aging of the Sol: An aged sol, where condensation has already started to form larger particles, can lead to inhomogeneous materials.[2]
Troubleshooting Steps:
-
Controlled Addition of Precursor: Add the this compound dropwise to the solvent/water/catalyst mixture under vigorous stirring to ensure immediate and uniform dispersion.
-
Continuous and Efficient Stirring: Maintain consistent and adequate stirring throughout the sol preparation process.
-
Use a Freshly Prepared Sol: For applications like film coating, it is often best to use a freshly prepared sol where the particle size is small and uniform.
-
Consider a Co-solvent: Using a mutual solvent like an alcohol can help to homogenize the reaction mixture, as alkoxysilanes are often not readily soluble in water.[5]
Frequently Asked Questions (FAQs)
Q4: What is the role of the 1-methoxy-2-propoxy group in the stability of the sol?
A4: The 1-methoxy-2-propoxy group is a relatively bulky alkoxy group. Compared to smaller groups like methoxy or ethoxy, this bulkiness can have two main effects:
-
Slower Hydrolysis and Condensation: The steric hindrance from these large groups can slow down the rate at which water molecules can attack the silicon center (hydrolysis) and the rate at which silanol groups can come together to form siloxane bonds (condensation). This may lead to longer gelation times.
-
Different Gel Properties: The organic nature of the alkoxy groups, which are released as 1-methoxy-2-propanol upon hydrolysis, can influence the properties of the sol and the final gel.
Q5: How does pH affect the hydrolysis and condensation of this compound?
A5: The effect of pH on this compound is expected to follow the general trend for alkoxysilanes. Both hydrolysis and condensation are catalyzed by acids and bases.[6][7]
-
Acidic Conditions (pH < 7): Hydrolysis is generally faster than condensation. This leads to the formation of more linear or weakly branched polymers.[5] The hydrolysis rate is lowest around pH 7 and increases in both acidic and basic conditions.[3]
-
Basic Conditions (pH > 7): Condensation is typically faster than hydrolysis, leading to the formation of more highly cross-linked, particle-like structures.[5]
Q6: What are the ideal storage conditions for a this compound sol?
A6: To prolong the shelf-life of a prepared sol and prevent premature gelation, it should be stored under conditions that minimize the condensation rate.[4]
-
Low Temperature: Store the sol at a low temperature (e.g., in a refrigerator at ~4°C).
-
Acidic pH: Maintain the sol at a mildly acidic pH (e.g., pH 2-3).
-
Sealed Container: Keep the container tightly sealed to prevent solvent evaporation and contamination.
Q7: What are the decomposition products of this compound in the presence of water?
A7: In the presence of water, this compound undergoes hydrolysis. The material decomposes slowly in contact with moist air or water.[8] The primary decomposition products are silicon dioxide (silica) and 1-methoxy-2-propanol.[8]
Experimental Protocols
Protocol 1: General Procedure for the Preparation of a this compound Sol
This is a general starting protocol that may require optimization for your specific application.
Materials:
-
This compound
-
Ethanol (or another suitable alcohol as a co-solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (CH₃COOH) as a catalyst
-
Beaker and magnetic stirrer
Procedure:
-
In a clean beaker, prepare a mixture of ethanol, deionized water, and the acid catalyst. A typical starting molar ratio of Silane:Ethanol:Water:HCl might be 1:4:4:0.001.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add the this compound dropwise to the stirring solution.
-
Continue stirring the solution for a set period (e.g., 1-24 hours) at a controlled temperature. The sol is now ready for use or further aging.
Protocol 2: Monitoring Sol Stability and Gelation Time
Materials:
-
Prepared this compound sol
-
Viscometer (optional)
-
Sealed vials
Procedure:
-
Pour a known volume of the freshly prepared sol into a sealed vial.
-
At regular time intervals, tilt the vial to a 90-degree angle. The gel point is reached when the sol no longer flows.
-
(Optional) If a viscometer is available, measure the viscosity of the sol at regular intervals. The gel point is often characterized by a sharp increase in viscosity.
-
Repeat this process for sols prepared under different conditions (e.g., different pH, temperature, concentration) to determine the effect of these parameters on stability.
Quantitative Data Summary
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Impact on Sol Stability (Gel Time) |
| Increasing pH (from acidic to neutral) | Decreases, then increases | Increases | Decreases (faster gelation) |
| Increasing Temperature | Increases | Increases | Decreases (faster gelation) |
| Increasing Silane Concentration | No direct effect | Increases | Decreases (faster gelation) |
| Increasing Water:Silane Ratio | Increases (up to a point) | Can increase or decrease | Complex effect, needs optimization |
| Presence of Metal Ion Contaminants (e.g., Fe³⁺) | Minimal effect | Significantly increases | Decreases (faster gelation)[1][2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sol-gel process for this compound.
Caption: Troubleshooting flowchart for sol stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Key factors influencing the stability of silane solution during long-term surface treatment on carbon steel (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. journalcsij.com [journalcsij.com]
- 8. gelest.com [gelest.com]
Technical Support Center: Tetrakis(1-methoxy-2-propoxy)silane Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Tetrakis(1-methoxy-2-propoxy)silane" solutions. The information is designed to address common challenges encountered during experimental work, with a focus on adjusting solution viscosity.
Troubleshooting Guide: Viscosity Adjustment
Unforeseen viscosity changes in "this compound" solutions can impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving common viscosity-related issues.
dot
Caption: Troubleshooting workflow for viscosity issues.
Frequently Asked Questions (FAQs)
Q1: What is the viscosity of pure "this compound"?
A1: Currently, there is no publicly available data on the specific viscosity of "this compound".[1][2] However, a related compound, Tetrakis(methoxyethoxy)silane, has a viscosity of 4.9 cSt at 25°C, which may provide a rough order of magnitude.[3]
Q2: How does water affect the viscosity of "this compound" solutions?
A2: "this compound" reacts with water.[2] This hydrolysis leads to the formation of silanols, which can then condense to form larger siloxane networks. This process will significantly increase the viscosity of the solution and can eventually lead to gelation. Therefore, it is crucial to control moisture content during solution preparation and storage.
Q3: What solvents are recommended for dissolving "this compound"?
Q4: How can I decrease the viscosity of my "this compound" solution?
A4: To decrease the viscosity, you can:
-
Dilute the solution: Adding more of a compatible anhydrous solvent will lower the concentration of the silane and therefore reduce the overall viscosity.
-
Increase the temperature: For many silicate solutions, viscosity decreases as the temperature increases.[5] However, be mindful of the solvent's boiling point and the potential for increased reaction rates if contaminants are present.
Q5: My solution's viscosity is increasing over time. What is happening and how can I prevent it?
A5: An increase in viscosity over time is likely due to gradual hydrolysis and condensation of the silane, caused by exposure to atmospheric moisture. To prevent this:
-
Work under an inert atmosphere: Use a glove box or a Schlenk line with an inert gas like nitrogen or argon.
-
Use anhydrous solvents and glassware: Ensure all solvents are rated as anhydrous and that glassware is thoroughly dried before use.
-
Store solutions properly: Keep solutions in tightly sealed containers with a headspace filled with an inert gas.
Experimental Protocols
Protocol 1: Preparation of a Standard "this compound" Solution
This protocol describes the preparation of a standard solution in an anhydrous solvent.
Materials:
-
This compound (CAS 18407-95-9)
-
Anhydrous methanol
-
Dry, clean glassware (e.g., volumetric flask, graduated cylinder, syringe)
-
Inert atmosphere (optional, but recommended for stability)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
If working under an inert atmosphere, transfer all materials and equipment into a glove box.
-
Using a clean, dry syringe or graduated cylinder, measure the desired volume of "this compound".
-
Transfer the silane to a volumetric flask.
-
Slowly add the anhydrous methanol to the flask, swirling gently to mix.
-
Continue adding the solvent until the final desired volume is reached.
-
Stopper the flask and invert several times to ensure a homogeneous solution.
-
Store the solution in a tightly sealed container, preferably under an inert atmosphere.
Protocol 2: General Method for Viscosity Adjustment
This protocol provides a general framework for systematically adjusting the viscosity of your "this compound" solution.
Materials:
-
Pre-prepared "this compound" solution
-
Anhydrous solvent (the same as used in the initial solution)
-
Viscometer
-
Temperature-controlled bath (optional)
Procedure for Decreasing Viscosity:
-
Measure the initial viscosity of your solution at a controlled temperature.
-
Calculate the amount of anhydrous solvent needed to reach the target lower viscosity. This may require creating a calibration curve by preparing several solutions at different concentrations and measuring their viscosities.
-
In a controlled manner (e.g., using a burette or syringe pump), slowly add the calculated volume of anhydrous solvent to your solution while stirring gently.
-
Allow the solution to equilibrate to the controlled temperature.
-
Measure the final viscosity to confirm it is within the desired range.
Procedure for Increasing Viscosity (by increasing concentration): Note: Increasing viscosity by adding more silane is generally more straightforward than by inducing controlled, partial hydrolysis, which can be difficult to manage.
-
Measure the initial viscosity of your solution at a controlled temperature.
-
Calculate the mass of "this compound" needed to achieve the target higher viscosity. This may also require a calibration curve.
-
Carefully add the calculated amount of the silane to your solution and mix thoroughly until it is fully dissolved.
-
Allow the solution to equilibrate to the controlled temperature.
-
Measure the final viscosity.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18407-95-9 | [1][2] |
| Molecular Formula | C16H36O8Si | [2] |
| Molecular Weight | 384.54 g/mol | [2] |
| Appearance | Clear liquid | [2] |
| Density | ~1.008 g/cm³ | [4] |
| Boiling Point | 158 °C @ 1 mm Hg | [2] |
| Flash Point | 153 °C | [2] |
| Solubility | Reacts with water | [2] |
| Viscosity | No data available | [1][2] |
Table 2: Factors Influencing the Viscosity of Silicate Ester Solutions
| Factor | Effect on Viscosity | Rationale |
| Increasing Concentration | Increase | Higher concentration of solute molecules leads to increased intermolecular friction. |
| Decreasing Temperature | Increase | Lower thermal energy results in stronger intermolecular forces and reduced molecular mobility.[5] |
| Presence of Water | Significant Increase | Hydrolysis and condensation reactions form larger molecules and networks, drastically increasing viscosity.[2] |
References
Validation & Comparative
A Comparative Analysis of Alkoxysilane Hydrolysis Rates for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate alkoxysilane is critical for controlling reaction kinetics and final product properties in various applications, including surface modification, sol-gel processes, and as coupling agents. The rate of hydrolysis is a key parameter influencing the performance of these compounds. This guide provides an objective comparison of the hydrolysis rates of different alkoxysilanes, supported by experimental data, to aid in the selection of the most suitable agent for your research needs.
Comparative Hydrolysis Rates of Common Alkoxysilanes
The rate of hydrolysis of alkoxysilanes is significantly influenced by the number of alkoxy groups and the steric hindrance of the organic substituent attached to the silicon atom. Generally, a higher number of alkoxy groups leads to a slower initial hydrolysis rate under acidic conditions. Conversely, increased organic substitution tends to enhance the hydrolysis rate.
A study by Li et al. (2014) provides a direct comparison of the initial hydrolysis rate constants (k_h_) for tetraethoxysilane (TEOS), methyltriethoxysilane (MTES), and dimethyldiethoxysilane (DMDEOS) under acidic conditions at 25 °C. The results clearly demonstrate the impact of methyl substitution on the hydrolysis kinetics.
| Alkoxysilane | Chemical Formula | Number of Ethoxy Groups | Initial Hydrolysis Rate Constant (k_h_) at [H₃O⁺] = 3.689 × 10⁻⁴ mol·L⁻¹ (L·mol⁻¹·min⁻¹)[1] |
| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | 4 | 0.08 |
| Methyltriethoxysilane (MTES) | CH₃Si(OC₂H₅)₃ | 3 | 0.15 |
| Dimethyldiethoxysilane (DMDEOS) | (CH₃)₂Si(OC₂H₅)₂ | 2 | 0.35 |
As the data indicates, the hydrolysis rate increases as the number of methyl groups increases and the number of ethoxy groups decreases. DMDEOS, with two methyl groups and two ethoxy groups, exhibits the fastest hydrolysis rate among the three, while TEOS, with four ethoxy groups, has the slowest rate. This trend is attributed to the electron-donating nature of the methyl groups, which stabilizes the transition state of the hydrolysis reaction.
Factors Influencing Alkoxysilane Hydrolysis
Several factors play a crucial role in determining the rate of alkoxysilane hydrolysis:
-
Steric Bulk of Alkoxy Groups: The size of the alkoxy group significantly affects the hydrolysis rate. Methoxysilanes, for instance, hydrolyze 6-10 times faster than the corresponding ethoxysilanes due to the smaller steric hindrance of the methoxy group compared to the ethoxy group.[2]
-
pH of the Solution: Alkoxysilane hydrolysis is catalyzed by both acids and bases. The rate is slowest at a neutral pH of around 7 and increases significantly under acidic or basic conditions.[2][3]
-
Number of Alkoxy Groups: Under acidic conditions, an increase in the number of alkoxy groups generally leads to a decrease in the hydrolysis rate.[2]
-
Organic Substituents: The nature of the organic group attached to the silicon atom influences the electronic environment at the silicon center, thereby affecting the hydrolysis rate.[2]
Experimental Protocols
The determination of alkoxysilane hydrolysis rates is crucial for understanding and optimizing processes that utilize these compounds. Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a powerful and rapid method for these kinetic studies.[1][4][5]
Experimental Protocol for Measuring Alkoxysilane Hydrolysis Rate by FT-NIR Spectroscopy
This protocol outlines the steps for determining the hydrolysis rate constant of an alkoxysilane in an acidic ethanol solution.
1. Materials and Reagents:
- Alkoxysilane (e.g., TEOS, MTES, DMDEOS)
- Ethanol (anhydrous)
- Deionized water
- Acid catalyst (e.g., HCl solution of known concentration)
- Cuvette (e.g., 2 mm optical path length)
- Finnpipette or similar precision liquid handling device
2. Instrumentation:
- Fourier Transform Near-Infrared (FT-NIR) Spectrometer
3. Preparation of Standard Solutions:
- Prepare a series of standard solutions with known concentrations of the alkoxysilane, water, and ethanol covering the expected concentration range during the hydrolysis reaction.
- Acquire the FT-NIR spectra of these standard solutions to build a partial least-squares (PLS) calibration model. This model will be used to predict the concentrations of water and ethanol in the reaction mixture from their NIR spectra.
4. Hydrolysis Reaction and Data Acquisition:
- Equilibrate the alkoxysilane, acidic ethanol solution, and water to the desired reaction temperature (e.g., 25 °C).
- In a cuvette, rapidly mix the pre-determined volumes of the alkoxysilane, acidic ethanol, and water to initiate the hydrolysis reaction.[1] The initial concentrations should be accurately known.
- Immediately place the cuvette in the FT-NIR spectrometer and begin acquiring spectra at regular time intervals (e.g., every minute).[1] The high scanning speed of FT-NIR allows for real-time monitoring of the rapid changes in reactant and product concentrations.[1][4][5][6]
5. Data Analysis:
- Use the previously developed PLS model to determine the concentrations of water and ethanol at each time point from the acquired NIR spectra.
- The hydrolysis of an alkoxysilane can be described by the following second-order rate equation: rate = k_h [R_nSi(OR'){4-n}] [H₂O] where k_h is the hydrolysis rate constant.
- By plotting the appropriate function of concentration versus time, the initial hydrolysis rate constant (k_h_) can be determined from the slope of the line.
Experimental Workflow
The following diagram illustrates the general workflow for determining the hydrolysis rate of an alkoxysilane using FT-NIR spectroscopy.
Caption: Workflow for determining alkoxysilane hydrolysis rates via FT-NIR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gelest.com [gelest.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinetic Study of Alkoxysilane Hydrolysis under Acidic Conditions by Fourier Transform Near Infrared Spectroscopy Combined with Partial Least-Squares Model [agris.fao.org]
A Comparative Guide to Silica Derived from Tetrakis(1-methoxy-2-propoxy)silane and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of silica synthesized from various precursors, with a focus on Tetrakis(1-methoxy-2-propoxy)silane (TMPS). Due to the limited availability of specific experimental data for silica derived from TMPS in publicly accessible literature, this guide leverages data from common alternative precursors, namely Tetraethoxysilane (TEOS) and Tetramethoxysilane (TMOS), to provide a comparative framework. The information presented is intended to assist researchers in selecting appropriate silica precursors for applications in drug delivery, catalysis, and materials science.
Introduction to Silica Precursors
Silica (SiO₂) nanoparticles are widely utilized in various scientific and industrial fields due to their tunable particle size, high surface area, porous structure, and biocompatibility. The properties of silica nanoparticles are significantly influenced by the choice of the silicon alkoxide precursor used in their synthesis, typically via the sol-gel method. This process involves the hydrolysis and subsequent condensation of the precursor in a controlled manner.
This compound (TMPS) is a tetraalkoxysilane with the chemical formula C₁₆H₃₆O₈Si. While less common in the literature for silica nanoparticle synthesis compared to other precursors, its molecular structure suggests it can undergo hydrolysis and condensation reactions to form a silica network.
Tetraethoxysilane (TEOS) and Tetramethoxysilane (TMOS) are the most extensively studied and utilized silica precursors. Their well-documented reaction kinetics and the resulting properties of the silica make them the benchmarks for comparison.
Other alternative precursors include sodium silicate and various "green" sources like rice husk ash, which are gaining attention for their cost-effectiveness and sustainability.
Comparative Data on Silica Properties
The following tables summarize the typical range of properties for silica nanoparticles synthesized from TEOS and TMOS. This data is compiled from various studies and serves as a reference for what might be expected from a silica precursor.
Table 1: Comparison of Physicochemical Properties of Silica Nanoparticles from Different Precursors
| Property | Silica from TEOS | Silica from TMOS | Silica from Sodium Silicate |
| Particle Size (nm) | 20 - 500[1][2] | 50 - 400 | 10 - 100 |
| BET Surface Area (m²/g) | 100 - 800[3] | 150 - 900[4] | 50 - 200 |
| Pore Volume (cm³/g) | 0.2 - 1.5 | 0.3 - 2.0 | 0.1 - 0.8 |
| Pore Size (nm) | 2 - 20 | 2 - 25 | 2 - 15 |
| Zeta Potential (mV) at pH 7 | -20 to -50 | -20 to -50 | -15 to -40 |
| Hydrolysis Rate | Slower than TMOS | Faster than TEOS | Rapid |
| Condensation Rate | Slower than TMOS | Faster than TEOS | Rapid |
Note: The properties of silica nanoparticles are highly dependent on the synthesis conditions (e.g., catalyst, solvent, temperature, and concentration).
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
The Stöber method is a widely used sol-gel process for synthesizing monodisperse silica nanoparticles.
Materials:
-
Silica precursor (e.g., TEOS, TMOS)
-
Ethanol (or other alcohol)
-
Ammonium hydroxide (catalyst)
-
Deionized water
Procedure:
-
Prepare a solution of ethanol, deionized water, and ammonium hydroxide in a reaction vessel.
-
Stir the solution vigorously at a constant temperature.
-
Add the silica precursor dropwise to the solution while maintaining stirring.
-
Continue stirring for a specified period (e.g., 2-24 hours) to allow for hydrolysis and condensation to occur, resulting in the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them multiple times with ethanol and deionized water to remove unreacted precursors and catalyst.
-
Dry the silica nanoparticles in an oven or by lyophilization.
Characterization Techniques
-
Particle Size and Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the size, shape, and morphology of the silica nanoparticles.
-
Surface Area and Porosity: Brunauer-Emmett-Teller (BET) analysis of nitrogen adsorption-desorption isotherms is employed to determine the specific surface area, pore volume, and pore size distribution.
-
Chemical Composition and Functional Groups: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the chemical bonds present in the silica, such as Si-O-Si and Si-OH groups.
-
Surface Charge: Zeta potential measurements are conducted to determine the surface charge of the nanoparticles in a colloidal suspension, which is crucial for their stability and interaction with biological systems.
Visualizing the Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of silica nanoparticles.
Caption: Experimental workflow for the synthesis and characterization of silica nanoparticles.
Cellular Uptake and Signaling Pathways of Silica Nanoparticles
In the context of drug delivery, understanding the interaction of silica nanoparticles with cells is paramount. The cellular uptake of these nanoparticles is a complex process influenced by their size, surface charge, and surface functionalization.
Cellular Uptake Mechanisms:
-
Endocytosis: This is the primary mechanism for the cellular entry of nanoparticles. It can be further categorized into:
-
Clathrin-mediated endocytosis: For smaller nanoparticles.
-
Caveolae-mediated endocytosis: Also for smaller nanoparticles, often involving lipid rafts.
-
Macropinocytosis: For larger nanoparticles and aggregates.
-
-
Passive Penetration: In some cases, very small nanoparticles may directly penetrate the cell membrane.
The following diagram illustrates the major endocytic pathways for silica nanoparticle uptake.
Caption: Major cellular uptake pathways for silica nanoparticles.
Signaling Pathways: Upon cellular uptake, silica nanoparticles can interact with various cellular components and trigger signaling pathways. Research has shown that silica nanoparticles can influence pathways related to:
-
Inflammation: Activation of pro-inflammatory pathways.
-
Oxidative Stress: Generation of reactive oxygen species (ROS).
-
Apoptosis: Programmed cell death.
A deeper understanding of these interactions is crucial for designing safe and effective silica-based drug delivery systems.
Conclusion and Future Outlook
While TEOS and TMOS remain the workhorses for silica nanoparticle synthesis with well-characterized outcomes, the exploration of alternative precursors like TMPS is warranted. The larger and more complex alkoxy groups of TMPS compared to TEOS and TMOS may influence its hydrolysis and condensation kinetics, potentially leading to silica with different structural and surface properties. However, without specific experimental data, any comparison remains speculative.
Future research should focus on the systematic synthesis and characterization of silica from TMPS to establish a clear understanding of its properties. This would enable a direct and objective comparison with established precursors and could open up new possibilities for designing silica nanoparticles with tailored characteristics for advanced applications in drug development and beyond. Researchers are encouraged to publish such data to enrich the materials science database and facilitate innovation in this field.
References
Performance Showdown: A Comparative Guide to Tetrakis(1-methoxy-2-propoxy)silane and Tetraethoxysilane (TEOS) Coatings
For researchers, scientists, and professionals in drug development, the selection of appropriate surface coatings is a critical factor in ensuring the performance and longevity of materials and devices. This guide provides a comparative analysis of coatings derived from two tetraalkoxysilanes: Tetrakis(1-methoxy-2-propoxy)silane and the more extensively studied Tetraethoxysilane (TEOS).
Data Presentation: Performance Metrics of TEOS-Based Silane Coatings
The following tables summarize key performance data for coatings formulated with Tetraethoxysilane (TEOS), often in combination with other silanes or nanoparticles to enhance specific properties. These values provide a baseline for what can be achieved with tetraalkoxysilane-based coatings.
| Performance Metric | Test Method | Substrate | Coating Composition | Result |
| Adhesion Strength | Pull-off Test | Mild Steel | Epoxy coating on TEOS/APS treated surface | 5.3 MPa[1] |
| Hydrophobicity | Contact Angle | Marble | TEOS and 1H,1H,2H,2H-perfluorooctyl triethoxysilane (FAS) | >170°[2] |
| Contact Angle | Mild Steel | TEOS and Methyltrimethoxysilane (MTMS) | 87.6°[3] | |
| Corrosion Resistance | Electrochemical Impedance Spectroscopy (EIS) | Mild Steel | TEOS and Trimethoxymethylsilane (TMOMS) | High corrosion resistance in 3.5% NaCl solution[4] |
| Electrochemical Impedance Spectroscopy (EIS) | Galvanized Steel | Siloxane-PMMA hybrid with varying TEOS content | Increased corrosion protection with higher TEOS content |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of typical protocols used to deposit and characterize silane coatings.
Silane Coating Deposition (Sol-Gel Process)
The sol-gel process is a common method for preparing silane coatings.
-
Hydrolysis: The alkoxysilane precursor (e.g., TEOS) is hydrolyzed in a solvent (typically an alcohol) with the presence of water and a catalyst (acid or base).
-
Condensation: The hydrolyzed silane molecules undergo condensation to form a sol of silica particles.
-
Coating Application: The sol is applied to the substrate surface via dip-coating, spin-coating, or spray-coating.
-
Curing: The coated substrate is cured at a specific temperature to promote further condensation and the formation of a dense, cross-linked silica network.
Adhesion Testing (Pull-off Test)
-
Standard: Based on ASTM D4541.
-
Procedure:
-
A loading fixture (dolly) is bonded to the surface of the coating using an adhesive.
-
After the adhesive has cured, a portable pull-off adhesion tester is attached to the dolly.
-
A tensile force is applied perpendicular to the surface and is increased until the dolly is pulled off.
-
The force required to detach the dolly is recorded as the adhesion strength.
-
Hydrophobicity Measurement (Contact Angle)
-
Standard: Based on ASTM D7334.
-
Procedure:
-
A small droplet of a liquid (typically deionized water) is placed on the coated surface.
-
A goniometer is used to measure the angle formed between the liquid droplet and the surface.
-
A higher contact angle indicates greater hydrophobicity (lower wettability).
-
Corrosion Resistance Assessment (Electrochemical Impedance Spectroscopy - EIS)
-
Procedure:
-
The coated substrate is immersed in a corrosive electrolyte (e.g., 3.5% NaCl solution).
-
A three-electrode electrochemical cell is used, with the coated sample as the working electrode, a reference electrode, and a counter electrode.
-
A small amplitude AC voltage is applied across a range of frequencies.
-
The impedance of the coating is measured. A higher impedance value generally indicates better corrosion protection.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for silane coating deposition and characterization.
Caption: Experimental workflow for silane coating deposition and characterization.
Caption: Logical relationship from precursor to coating properties.
References
Tetrakis(1-methoxy-2-propoxy)silane: An In-Depth Comparative Analysis for Advanced Material Synthesis
For researchers, scientists, and professionals in drug development, the selection of precursor materials is a critical decision that significantly influences the properties and performance of the final product. In the realm of silicon-based materials, Tetrakis(1-methoxy-2-propoxy)silane (TMPS) has emerged as a noteworthy precursor. This guide provides a comprehensive comparison of TMPS with other common silicon precursors, supported by available data and theoretical considerations.
While direct, extensive experimental comparisons of this compound with widely used precursors like Tetraethoxysilane (TEOS) are limited in publicly accessible literature, its molecular structure suggests potential advantages in specific applications. These theoretical benefits are primarily centered around its thermal properties, reactivity, and the potential for lower-temperature processing.
Molecular Structure and Properties
This compound is a silicate ester with the chemical formula C16H36O8Si. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 384.54 g/mol |
| CAS Number | 18407-95-9 |
| Synonyms | Silicon tetramethoxypropoxide, Isopropyl orthosilicate, 1-methoxy-, Silicic acid, tetrakis(2-methoxy-1-methylethyl) ester |
Theoretical Advantages Over Other Precursors
The primary advantages of TMPS over more conventional precursors can be inferred from its molecular structure, particularly the nature of its alkoxy ligands.
1. Lower Deposition Temperatures: The presence of the 1-methoxy-2-propoxy group, which is bulkier and possesses a different bond dissociation energy profile compared to the ethoxy group in TEOS, may facilitate lower decomposition temperatures. This is a significant advantage in applications where high-temperature processing could damage sensitive substrates or other components, a common concern in the fabrication of advanced electronic devices and in certain drug delivery systems.
2. Influence of Steric Hindrance: The larger size of the 1-methoxy-2-propoxy ligands in TMPS is expected to introduce greater steric hindrance during chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. This steric hindrance can influence the growth rate of thin films and may lead to the formation of films with lower density or controlled porosity. While potentially leading to slower deposition rates, this characteristic could be leveraged to engineer films with specific dielectric properties or for applications requiring porous silica structures.
3. Modified Reactivity: The ether linkage within the alkoxy group of TMPS can alter the precursor's reactivity and hydrolysis-condensation kinetics in sol-gel processes compared to simple alkoxysilanes. This could offer a different level of control over the sol-gel reaction, potentially influencing the final structure and properties of the resulting silica network.
Potential Applications in Drug Development
Experimental Protocols: A General Approach
As specific experimental protocols for TMPS are scarce, a general methodology for evaluating its performance in comparison to other precursors like TEOS for the deposition of silica thin films via Chemical Vapor Deposition (CVD) is outlined below.
Objective: To compare the deposition characteristics and resulting film properties of SiO2 films grown from TMPS and TEOS.
Materials:
-
This compound (TMPS)
-
Tetraethoxysilane (TEOS)
-
Silicon wafers (or other suitable substrates)
-
Oxidizing agent (e.g., Oxygen, Ozone)
-
Inert carrier gas (e.g., Nitrogen, Argon)
Equipment:
-
Chemical Vapor Deposition (CVD) reactor with precise temperature and pressure control
-
Precursor delivery system with bubblers and mass flow controllers
-
Film thickness measurement tool (e.g., ellipsometer)
-
Film characterization instruments (e.g., FTIR for chemical bonding, SEM for morphology, AFM for surface roughness)
Experimental Workflow:
Caption: A generalized workflow for comparing silica film deposition from different precursors.
Logical Relationship of Precursor Properties and Film Characteristics
The molecular structure of the precursor directly impacts the deposition process and the final properties of the deposited film. The following diagram illustrates this relationship.
Caption: The interplay between precursor properties, process parameters, and final film characteristics.
Conclusion
This compound presents a theoretically interesting alternative to conventional silicon precursors, particularly for applications requiring lower processing temperatures and tailored film properties. Its bulkier ligand structure suggests a different reactivity and deposition behavior compared to smaller alkoxysilanes like TEOS. However, a clear understanding of its advantages can only be fully realized through direct and comprehensive experimental comparisons. Further research is needed to quantify its performance benefits and explore its potential in specialized fields such as drug development. Researchers are encouraged to conduct comparative studies to elucidate the practical benefits of TMPS in their specific applications.
A Comparative Guide to Silane Precursors for Silica-Based Material Synthesis
For researchers, scientists, and drug development professionals working with silica-based materials, the choice of precursor is a critical determinant of the final product's properties. This guide provides a comparative overview of Tetrakis(1-methoxy-2-propoxy)silane and two commonly used alternatives, Tetraethoxysilane (TEOS) and Tetramethoxysilane (TMOS), in the context of sol-gel synthesis for applications such as drug delivery and advanced materials.
Performance and Properties Comparison
The selection of a silane precursor significantly influences the kinetics of the sol-gel process and the characteristics of the resulting silica material. Key performance indicators include the rate of hydrolysis, which is the initial step of the reaction, and the physical properties of the final silica product, such as surface area, pore size, and thermal conductivity.
Qualitative Comparison of Reactivity
The reactivity of alkoxysilanes in the sol-gel process is primarily governed by the steric hindrance and electronic effects of the alkoxy groups. The hydrolysis rate generally decreases with increasing complexity and size of the alkoxy substituent.
-
Tetramethoxysilane (TMOS): With the smallest methoxy groups, TMOS is the most reactive of the three, leading to rapid hydrolysis and condensation.
-
Tetraethoxysilane (TEOS): The ethoxy groups are larger than methoxy groups, resulting in a slower hydrolysis rate compared to TMOS.
-
This compound: This precursor has branched and significantly larger 1-methoxy-2-propoxy groups. This complex structure is expected to cause considerable steric hindrance, leading to a much slower hydrolysis rate compared to both TEOS and TMOS. This slower reaction kinetic can be advantageous in applications where finer control over the condensation process is required.
Quantitative Data Summary
The following table summarizes the key physical properties of the silane precursors and the resulting silica aerogels, a common application of these materials.
| Property | This compound | Tetraethoxysilane (TEOS) | Tetramethoxysilane (TMOS) |
| Precursor Properties | |||
| Molecular Formula | C₁₆H₃₆O₈Si | C₈H₂₀O₄Si | C₄H₁₂O₄Si |
| Molecular Weight ( g/mol ) | 384.54 | 208.33 | 152.22 |
| Boiling Point (°C) | 158 | 168 - 169 | 121 - 122 |
| Density (g/mL) | 1.01 | 0.933 | 1.023 |
| Flash Point (°C) | >110 | 45 - 46 | 26 |
| Resulting Silica Aerogel Properties | |||
| Gelation Time | Data not available | Longer | Shorter |
| Pore Size (nm) | Data not available | 40 - 180 | 70 - 190 |
| Thermal Conductivity (W/mK) | Data not available | 0.050 | 0.030 |
| Surface Area (m²/g) | Data not available | ~620 | ~764 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of silica nanoparticles via the sol-gel method, which is a foundational technique for creating silica-based drug delivery systems. This protocol is based on the use of TEOS and can be adapted for other alkoxysilane precursors, keeping in mind the differences in hydrolysis rates which may necessitate adjustments in reaction time and catalyst concentration.
Protocol: Synthesis of Silica Nanoparticles for Drug Delivery
-
Preparation of the Reaction Mixture: In a reaction vessel, a mixture of absolute ethanol and deionized water is prepared. The ratio of ethanol to water is a critical parameter that influences the size and morphology of the resulting nanoparticles.
-
Addition of Catalyst: An alkaline catalyst, typically ammonium hydroxide, is added dropwise to the ethanol-water mixture while stirring. The pH of the solution is adjusted to the desired level (e.g., pH 10-11) to control the hydrolysis and condensation rates.
-
Introduction of Silane Precursor: The alkoxysilane precursor (e.g., TEOS) is added to the reaction mixture under vigorous stirring. The concentration of the precursor is a key factor in determining the final particle size.
-
Reaction and Particle Growth: The reaction is allowed to proceed for a set period, typically several hours, at a controlled temperature. During this time, the alkoxysilane hydrolyzes and condenses to form silica nanoparticles.
-
Nanoparticle Recovery: The synthesized silica nanoparticles are collected by centrifugation, followed by washing with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: The purified nanoparticles are dried in an oven at a specified temperature.
-
Drug Loading (Post-synthesis):
-
The dried silica nanoparticles are suspended in a solution of the drug to be loaded.
-
The suspension is stirred for an extended period (e.g., 24 hours) to allow for the diffusion and adsorption of the drug molecules into the pores of the silica nanoparticles.
-
The drug-loaded nanoparticles are then collected by centrifugation and dried.
-
Mandatory Visualization
Below are diagrams illustrating key processes and relationships relevant to the use of silane precursors in material synthesis.
Caption: Workflow of the sol-gel process from hydrolysis to gelation.
Caption: Relationship between silane precursor structure and reactivity.
Comparative Analysis of Sol-Gel Kinetics: A Guide for Researchers
The sol-gel process is a versatile and widely utilized method for synthesizing a variety of materials, including ceramics, glasses, and nanoparticles. The kinetics of this process, which governs the transition from a colloidal suspension (sol) to a solid network (gel), is of paramount importance as it dictates the structure and properties of the final material. This guide provides a comparative analysis of the key factors influencing sol-gel kinetics, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their synthesis processes.
Fundamental Principles of Sol-Gel Kinetics
The sol-gel process primarily involves two fundamental chemical reactions: hydrolysis and condensation. For silicon alkoxides, the most common precursors, these reactions can be represented as follows:
-
Hydrolysis: An alkoxide group (-OR) is replaced by a hydroxyl group (-OH) through reaction with water. ≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH
-
Condensation: Siloxane bridges (≡Si-O-Si≡) are formed through either a water-producing or an alcohol-producing reaction between hydroxylated silica species. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O ≡Si-OR + HO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH
The relative rates of these reactions are highly dependent on several experimental parameters, which in turn determine the gelation time and the morphology of the resulting gel network.
Key Factors Influencing Sol-Gel Kinetics: A Comparative Overview
The kinetics of the sol-gel process can be tailored by controlling various experimental parameters. A comparative analysis of the most influential factors is presented below.
Effect of pH: Acid vs. Base Catalysis
The pH of the reaction medium is a critical parameter that significantly influences the rates of hydrolysis and condensation, and consequently, the gelation time and the structure of the gel.[1][2]
Under acidic conditions (pH < 7) , the hydrolysis reaction is rapid, while the condensation reaction is the rate-limiting step.[3] This leads to the formation of weakly branched, polymer-like chains that entangle to form a gel network.
In contrast, under basic conditions (pH > 7) , the condensation reaction is faster than hydrolysis.[3][4] This results in the formation of more highly branched, particulate clusters that aggregate to form the gel.[1]
The choice of catalyst, therefore, has a profound impact on the final material properties. Acid-catalyzed gels are often more transparent and have a finer pore structure, while base-catalyzed gels tend to be more particulate and macroporous.
Table 1: Comparative Gelation Times of TEOS-based Sols under Different Catalytic Conditions
| Catalyst | pH | Gelation Time (hours) | Reference |
| HCl | 1.1 | 160 | [5] |
| HNO₃ | 1.1 | 170 | [5] |
| H₂SO₄ | 1.1 | 180 | [5] |
| HF | 2.7 | 15 | [5] |
| NH₄OH | 10.5 | 40 | [5] |
Note: Experimental conditions such as TEOS:EtOH:H₂O:catalyst molar ratios can influence gelation times. The data presented is for comparative purposes.
Effect of Precursor Type
The choice of silicon alkoxide precursor also affects the sol-gel kinetics. The rate of hydrolysis is influenced by the steric hindrance of the alkoxy groups. Smaller alkoxy groups lead to faster hydrolysis. Consequently, tetramethoxysilane (TMOS) hydrolyzes faster than tetraethoxysilane (TEOS).[6]
Table 2: Comparison of Hydrolysis Rates for Different Alkoxide Precursors
| Precursor | Relative Hydrolysis Rate |
| Tetramethoxysilane (TMOS) | Fastest |
| Tetraethoxysilane (TEOS) | Intermediate |
| Tetrapropoxysilane (TPOS) | Slowest |
Effect of Temperature
Temperature plays a significant role in accelerating the sol-gel process. An increase in temperature generally leads to a decrease in gelation time, as it increases the rates of both hydrolysis and condensation reactions.[7]
Table 3: Effect of Temperature on the Gelation Time of a TEOS-based Sol
| Temperature (°C) | Gelation Time (hours) |
| 27 | 120 |
| 40 | 60 |
| 50 | 30 |
| 60 | 15 |
Note: Data extracted from a study with a specific TEOS/HNO₃/HF formulation for illustrative purposes.[7]
Effect of Water to Alkoxide Ratio
The molar ratio of water to the alkoxide precursor (R) is another crucial factor. Stoichiometrically, two moles of water are required per mole of TEOS for complete hydrolysis and condensation. However, the actual ratio used can significantly impact the kinetics. Increasing the water content generally accelerates the hydrolysis reaction, leading to shorter gelation times up to a certain point.
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data are essential for understanding and controlling the sol-gel process. Detailed methodologies for key experiments are provided below.
Measurement of Gelation Time
The gelation point is the time at which the sol transforms into a solid gel, characterized by a rapid increase in viscosity.
Protocol:
-
Sol Preparation: Prepare the sol solution by mixing the alkoxide precursor, solvent (e.g., ethanol), water, and catalyst in the desired molar ratios in a sealed container.[8]
-
Monitoring: At regular intervals, tilt the container to observe the flow of the sol.
-
Gel Point Determination: The gelation time is recorded as the point at which the sol no longer flows upon tilting the container.
-
Automated Methods: For more precise measurements, a rotational viscometer can be used.[9] The gel point is identified as the time when a sharp increase in viscosity is observed.[10]
Viscosity Measurement
Monitoring the viscosity change over time provides valuable insight into the progression of the sol-gel transition.
Protocol:
-
Instrument Setup: Use a rotational viscometer with a suitable spindle for the viscosity range of the sol.[11]
-
Sample Loading: Place a defined volume of the freshly prepared sol into the viscometer's sample cup.
-
Measurement: Start the measurement at a constant shear rate and temperature.
-
Data Acquisition: Record the viscosity at regular time intervals until the gel point is reached and the viscosity increases dramatically.
Visualizing Sol-Gel Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in sol-gel kinetics.
Caption: Key stages of the sol-gel process.
Caption: Kinetic pathways of acid vs. base catalysis.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sol–gel process - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. hydrolysis-condensation-processes-of-the-tetra-alkoxysilanes-tpos-teos-and-tmos-in-some-alcoholic-solvents - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. sanfanchem.com [sanfanchem.com]
- 9. wseas.org [wseas.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
Assessing the Purity of Silica Derived from Tetrakis(1-methoxy-2-propoxy)silane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of silica is a critical parameter in many advanced applications, particularly in the pharmaceutical industry where it is utilized for drug delivery, chromatography, and as an excipient. The choice of silica precursor significantly impacts the final purity of the silica material. This guide provides a comparative assessment of the purity of silica derived from Tetrakis(1-methoxy-2-propoxy)silane (TMPS) against two common alternatives: Tetraethoxysilane (TEOS) and Sodium Silicate.
While direct, publicly available comparative studies on the purity of TMPS-derived silica are limited, this guide offers an objective comparison based on the inherent properties of the precursors, established synthesis methodologies, and typical impurity profiles. The information presented is supported by general experimental data for silica analysis.
Comparison of Silica Precursors and Expected Silica Purity
The selection of a silica precursor is a determining factor for the impurity profile of the resulting silica. The following table summarizes the key characteristics of TMPS, TEOS, and Sodium Silicate and the anticipated purity of the silica derived from each.
| Feature | This compound (TMPS) | Tetraethoxysilane (TEOS) | Sodium Silicate |
| Precursor Type | Alkoxide | Alkoxide | Inorganic Salt |
| Typical Precursor Purity | Technical grade (e.g., tech-95, 95-100%) | High purity grades available (>99.999%) | Varies, often contains metal impurities |
| Primary Potential Impurities in Derived Silica | Residual Carbon, Trace Metals | Residual Carbon, Trace Metals | Metal Oxides (e.g., Fe₂O₃, Al₂O₃, TiO₂), Sodium Salts (e.g., NaCl, Na₂SO₄) |
| Control over Purity | Good, dependent on precursor purity and synthesis conditions | Excellent, especially with high-purity precursors and controlled sol-gel synthesis | Moderate, requires extensive purification steps |
| Suitability for High-Purity Applications | Potentially high, though data is limited | High | Lower, unless highly purified |
Experimental Data: Representative Purity Analysis of Silica
Table 1: Typical Trace Metal Impurities in Silica (ppb)
| Element | TEOS-Derived Silica (Typical) | Sodium Silicate-Derived Silica (Typical) |
| Aluminum (Al) | < 50 | 1000 - 10000 |
| Iron (Fe) | < 20 | 500 - 5000 |
| Calcium (Ca) | < 30 | 500 - 2000 |
| Sodium (Na) | < 100 | > 10000 |
| Titanium (Ti) | < 10 | 100 - 1000 |
| Zinc (Zn) | < 10 | 50 - 500 |
Table 2: Typical Residual Carbon Content in Silica
| Precursor | Synthesis Method | Typical Carbon Content (wt%) |
| TEOS | Sol-Gel | 0.1 - 0.5 |
| Sodium Silicate | Precipitation | < 0.1 |
Experimental Protocols
Accurate assessment of silica purity relies on precise and validated analytical methods. The following are detailed protocols for the determination of trace metal impurities and residual carbon content in silica samples.
Trace Metal Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Objective: To quantify the concentration of trace metal elements in a silica sample.
Methodology:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 0.1 g of the dried silica sample into a clean, pre-leached PTFE vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) and 2 mL of high-purity hydrofluoric acid (HF).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes.
-
After cooling, carefully open the vessel in a fume hood.
-
Transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
-
Instrumental Analysis:
-
Calibrate the ICP-MS instrument using a series of multi-element standards of known concentrations.
-
Prepare a blank solution using the same acid mixture as the samples.
-
Introduce the prepared sample solutions into the ICP-MS.
-
Measure the intensity of the signal for each element of interest.
-
Quantify the concentration of each element in the sample by comparing its signal intensity to the calibration curve.
-
Performance of Silane Precursors in Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is a cornerstone of modern pharmacology. Among the various materials explored, silica-based nanoparticles, particularly mesoporous silica nanoparticles (MSNs), have emerged as promising carriers due to their high surface area, tunable pore size, and biocompatibility. The choice of the silane precursor is a critical factor in the synthesis of these nanoparticles, as it significantly influences their physicochemical properties and, consequently, their performance in drug delivery applications.
This guide provides a comparative overview of the performance of different alkoxysilane precursors in the synthesis of silica-based drug delivery systems. While specific experimental data for Tetrakis(1-methoxy-2-propoxy)silane is limited in the available literature, we will draw comparisons based on commonly used alternatives like Tetraethoxysilane (TEOS) to provide a foundational understanding of how precursor selection impacts the final product.
Comparative Performance of Silane Precursors in MSN Synthesis
The selection of a silane precursor and the synthesis method are pivotal in determining the characteristics of the resulting mesoporous silica nanoparticles and their suitability for drug delivery. The following table summarizes the impact of different synthesis methods using Tetraethoxysilane (TEOS) as a precursor on key nanoparticle properties.
| Synthesis Method | Precursor | Particle Size (nm) | Surface Area (m²/g) | Drug Release Profile | Reference |
| Sol-Gel | TEOS | ~50 | 111.04 | Slower, sustained release | [1] |
| Micro-emulsion | TEOS | 20-30 | 164 | Faster initial release | [1] |
| Hydrothermal | TEOS | ~15 | 538.72 | Highest release rate over a longer period | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of mesoporous silica nanoparticles using the sol-gel method, a common technique for preparing silica-based drug delivery systems.
Sol-Gel Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol describes a general procedure for synthesizing MSNs using an alkoxysilane precursor.
Materials:
-
Tetraethoxysilane (TEOS) or other alkoxysilane precursor
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (catalyst)
-
Surfactant template (e.g., cetyltrimethylammonium bromide - CTAB)
-
Drug to be loaded
Procedure:
-
Template Dissolution: Dissolve the surfactant template (e.g., CTAB) in a mixture of deionized water and ethanol with vigorous stirring.
-
Catalyst Addition: Add ammonium hydroxide to the solution to act as a catalyst for the hydrolysis and condensation of the silane precursor.
-
Silane Addition: Slowly add the alkoxysilane precursor (e.g., TEOS) to the mixture under continuous stirring. The hydrolysis and condensation of the silane will begin, forming a silica network around the surfactant micelles.
-
Aging: Allow the mixture to stir for a specified period (e.g., 2-4 hours) at a controlled temperature to allow for the complete formation of the silica structure.
-
Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation or filtration and wash them with ethanol and deionized water to remove unreacted reagents.
-
Template Removal: Remove the surfactant template by either calcination (heating at high temperatures) or solvent extraction to create the mesoporous structure.
-
Drug Loading: Load the desired drug into the porous nanoparticles by stirring the MSNs in a concentrated solution of the drug.
-
Final Product: Collect the drug-loaded MSNs by centrifugation and dry them for future use.
Visualizing the Sol-Gel Process
The following diagram illustrates the key steps involved in the sol-gel synthesis of mesoporous silica nanoparticles for drug delivery applications.
Caption: Workflow of Mesoporous Silica Nanoparticle (MSN) synthesis for drug delivery.
Signaling Pathways in Biocompatibility
The biocompatibility of silica nanoparticles is a critical aspect of their use in drug delivery. The interaction of these nanoparticles with cells can trigger various signaling pathways. While specific pathways for this compound derived particles are not detailed, general pathways for silica nanoparticles involve cellular uptake and potential inflammatory responses.
Caption: Cellular interaction and potential signaling pathways of MSNs.
Conclusion
The choice of alkoxysilane precursor is a fundamental determinant of the final properties and performance of silica-based drug delivery systems. While data on this compound remains scarce, the extensive research on precursors like TEOS provides a valuable framework for understanding the structure-property relationships in these systems. Further research into a wider range of alkoxysilane precursors is warranted to expand the library of materials available for designing next-generation drug delivery vehicles with tailored properties for specific therapeutic applications. The biocompatibility and potential cellular interactions of any new formulation must be thoroughly investigated to ensure its safety and efficacy.
References
Spectroscopic Analysis of Tetrakis(1-methoxy-2-propoxy)silane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of Tetrakis(1-methoxy-2-propoxy)silane and its common alternatives, Tetraethoxysilane (TEOS) and Methyltrimethoxysilane (MTMS). Due to the limited direct spectroscopic data available for this compound, this guide leverages extensive data from analogous silane compounds to predict and compare reaction outcomes. The primary reaction considered is hydrolysis, a fundamental process in the application of these compounds, particularly in sol-gel synthesis and surface modification.
Comparison of Hydrolysis Reaction Products
The hydrolysis of alkoxysilanes is a well-understood process that proceeds in a stepwise manner, replacing alkoxy groups with hydroxyl groups (silanols), followed by condensation reactions to form siloxane bonds (Si-O-Si). The reaction is typically catalyzed by an acid or a base.
Expected Hydrolysis Products of this compound:
Based on the general mechanism of alkoxysilane hydrolysis, the reaction of this compound with water is expected to proceed as follows:
-
Stepwise Hydrolysis: The four (1-methoxy-2-propoxy) groups are sequentially replaced by hydroxyl groups, forming a series of silanol intermediates and releasing 1-methoxy-2-propanol as a byproduct.
-
Condensation: The resulting silanols are unstable and readily undergo condensation reactions with other silanols or unreacted alkoxide groups, eliminating water or 1-methoxy-2-propanol to form a three-dimensional network of siloxane bonds.
The final product is a polysilsesquioxane network, which can be described as a form of silica (SiO2) with residual hydroxyl and unreacted alkoxy groups.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features observed during the hydrolysis of TEOS and MTMS, which can be used as a reference for analyzing the reaction products of this compound.
Table 1: Comparative FTIR Spectroscopy Data for Hydrolysis Products
| Functional Group | Vibration Mode | TEOS Hydrolysis Products Wavenumber (cm⁻¹) | MTMS Hydrolysis Products Wavenumber (cm⁻¹) | Expected for this compound Products |
| Si-O-Si | Asymmetric Stretch | ~1070-1080[1][2][3] | ~1071-1100[4][5] | ~1070-1100 |
| Symmetric Stretch | ~800[1][2] | ~802 (diminished)[4] | ~800 | |
| Si-OH | Stretch | ~945-960[6] | ~920-963 (diminished upon condensation) | ~920-960 |
| C-H (from alkoxy) | Stretch | ~2800-3000 (decreases with hydrolysis)[6] | ~2843, ~2971 (shift upon hydrolysis)[4] | ~2800-3000 (from 1-methoxy-2-propoxy group) |
| O-H (from water & silanol) | Stretch (broad) | ~3300-3400[6] | Broad peak in hydroxyl region | ~3300-3400 |
| Si-C (in MTMS) | Stretch | N/A | ~1270, ~1190 (disappears upon hydrolysis)[4] | N/A |
Table 2: Comparative ²⁹Si NMR Spectroscopy Data for Hydrolysis Products
| Silicon Species | Description | TEOS Hydrolysis Products Chemical Shift (ppm) | MTMS Hydrolysis Products Chemical Shift (ppm) | Expected for this compound Products |
| Q⁰ | Si(OR)₄ | ~ -82 | N/A | Dependent on specific alkoxy group |
| Q¹ | (RO)₃Si(OSi) | ~ -91 | N/A | Expected |
| Q² | (RO)₂Si(OSi)₂ | ~ -100 | N/A | Expected |
| Q³ | (RO)Si(OSi)₃ | ~ -109 | N/A | Expected |
| Q⁴ | Si(OSi)₄ | ~ -110 | N/A | Expected |
| T⁰ | R'Si(OR)₃ | N/A | ~ -40 to -50 | N/A |
| T¹ | R'Si(OR)₂(OSi) | N/A | ~ -50 to -60 | N/A |
| T² | R'Si(OR)(OSi)₂ | N/A | ~ -60 to -70 | N/A |
| T³ | R'Si(OSi)₃ | N/A | ~ -70 to -80 | N/A |
Note: Q notation refers to a silicon atom bonded to four oxygen atoms. T notation refers to a silicon atom bonded to three oxygen atoms and one carbon atom (in the case of MTMS). The number indicates the number of bridging oxygen atoms (siloxane bonds).
Experimental Protocols
FTIR Spectroscopy for Monitoring Hydrolysis
Objective: To monitor the disappearance of reactant alkoxy groups and the appearance of silanol and siloxane groups.
Methodology:
-
Prepare a solution of the alkoxysilane in a suitable solvent (e.g., ethanol, isopropanol).
-
Initiate the hydrolysis reaction by adding a controlled amount of water and catalyst (acid or base).
-
Acquire FTIR spectra of the reacting mixture at regular time intervals using an Attenuated Total Reflectance (ATR) accessory.
-
Monitor the changes in the characteristic absorption bands as outlined in Table 1. For example, the decrease in the intensity of C-H stretching vibrations from the alkoxy groups and the increase in the broad O-H stretching band and the Si-O-Si stretching band indicate the progress of the reaction.[4][6][7][8][9][10][11][12]
NMR Spectroscopy for Product Characterization
Objective: To identify and quantify the different silicon species (monomers, dimers, oligomers, and different condensation states) in the reaction mixture.
Methodology:
-
Prepare the reaction mixture as described for FTIR analysis, using deuterated solvents for ¹H and ¹³C NMR.
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra at different reaction times.
-
For ¹H NMR, monitor the signals of the alkoxy groups and the released alcohol.
-
For ²⁹Si NMR, identify the different Qⁿ and/or Tⁿ species based on their chemical shifts (see Table 2). Techniques like DEPT or INEPT can be used for unambiguous assignment of resonances.[13][14][15][16]
GC-MS for Analysis of Volatile Products
Objective: To identify and quantify volatile byproducts and unreacted starting materials. In the case of thermal decomposition, GC-MS is used to identify the gaseous decomposition products.
Methodology:
-
For hydrolysis, periodically take aliquots from the reaction mixture, quench the reaction if necessary, and inject into the GC-MS.
-
For thermal decomposition, the silane is passed through a heated reactor, and the effluent gas is directly analyzed by the GC-MS.[17][18][19][20][21][22][23]
-
Identify the components based on their retention times and mass fragmentation patterns.
Visualizations
Caption: General reaction pathway for the hydrolysis and condensation of a tetra-alkoxysilane.
Caption: Experimental workflow for the spectroscopic analysis of alkoxysilane reactions.
Caption: Logical relationship for comparing reaction products of different alkoxysilanes.
References
- 1. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. High-Performance Methylsilsesquioxane Aerogels: Hydrolysis Mechanisms and Maximizing Compression Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cetjournal.it [cetjournal.it]
- 12. researchgate.net [researchgate.net]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. olores.org [olores.org]
A Comparative Guide to the Thermal Stability of Silane Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable silane precursor is a critical decision in numerous applications, from semiconductor manufacturing and materials science to bioconjugation and drug delivery. Thermal stability is a key performance parameter that dictates the processing window and ultimate performance of the final material or device. This guide provides an objective comparison of the thermal stability of various silane precursors, supported by experimental data and detailed methodologies, to aid in the selection of the optimal precursor for your research and development needs.
Data Presentation: A Comparative Overview of Thermal Stability
The thermal stability of silane precursors is influenced by the nature of the organic and hydrolyzable groups attached to the silicon atom. The following table summarizes the thermal decomposition data for a range of silane precursors, primarily based on Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. The T25 value represents the temperature at which a 25% weight loss of the dried hydrolysates is observed.
| Silane Precursor Class | Specific Precursor Example | T25 (°C)[1] | Notes |
| Alkylsilanes | gamma-Glycidoxypropyltrimethoxysilane | 360 | Gamma-substituted silanes generally exhibit good thermal stability. |
| gamma-Aminopropyltriethoxysilane | 395 | The amino group can influence stability.[2][3] | |
| gamma-Methacryloxypropyltrimethoxysilane | 390 | ||
| gamma-Ureidopropyltriethoxysilane | 435 | ||
| Chlorosilanes | Methyltrichlorosilane (MTS) | - | Pyrolysis primarily proceeds via Si-C bond homolysis. |
| Dimethyldichlorosilane | - | Decomposition occurs mainly by the sequential loss of methyl radicals. | |
| Methyldichlorosilane | - | Primarily undergoes sequential CH3 and H loss. | |
| Aromatic Silanes | Phenyltrimethoxysilane | 495 | Aromatic groups generally enhance thermal stability. |
| N-phenyl-gamma-aminopropyltrimethoxysilane | 485 | ||
| Fluorinated Silanes | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane | 530 | Fluorination significantly increases thermal stability. |
| Beta-Substituted Silanes | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | 220 | Beta-substituted silanes are generally less thermally stable.[1] |
Note: The thermal stability of chlorosilanes is often studied at very high temperatures (e.g., >1000 K) and is highly dependent on the specific decomposition pathway, making a direct comparison using a single metric like T25 challenging.[4][5] Their decomposition often involves the formation of reactive species like silylenes (e.g., SiCl2).[4]
Experimental Protocols: Assessing Thermal Stability
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in characterizing the thermal properties of materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to evaluate thermal stability and decomposition temperatures.
Methodology:
-
Sample Preparation: A small amount of the silane precursor (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina). For air-sensitive silanes, sample loading should be performed in an inert atmosphere, such as a glovebox.[6]
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.
-
A temperature program is set, typically involving a linear heating ramp (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 800 °C).[7]
-
-
Data Acquisition: The instrument continuously measures and records the sample's weight as the temperature increases.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key parameters such as the onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., T25) are determined from this curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC can identify phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events.[8]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas.
-
A temperature program, similar to that used in TGA, is applied.
-
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events in the sample. For decomposition, an exothermic peak often accompanies the weight loss observed in TGA.[7]
Mandatory Visualization: Decomposition Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the thermal stability of silane precursors.
Caption: General decomposition pathways for different classes of silane precursors.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eng.buffalo.edu [eng.buffalo.edu]
- 6. Thermogravimetry of Air Sensitive Materials - TA Instruments [tainstruments.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. torontech.com [torontech.com]
A Comparative Guide to the Mechanical Properties of Silica-Based Materials Derived from Alkoxysilane Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkoxysilane Precursors in Material Science
Alkoxysilanes are a versatile class of chemical compounds extensively used as precursors for the synthesis of silica-based materials through the sol-gel process. The general formula for a tetra-alkoxysilane is Si(OR)₄, where 'R' represents an alkyl group. The choice of the alkoxy group significantly influences the hydrolysis and condensation kinetics during the sol-gel process, which in turn dictates the microstructure and mechanical properties of the final silica network.
Commonly used precursors include:
-
Tetramethyl Orthosilicate (TMOS): Si(OCH₃)₄
-
Tetraethyl Orthosilicate (TEOS): Si(OCH₂CH₃)₄
-
Tetrakis(1-methoxy-2-propoxy)silane: Si(OCH(CH₃)CH₂OCH₃)₄
The structure of the alkoxy group, particularly its size and branching, plays a crucial role in determining the reactivity of the precursor and the properties of the resulting material.
Comparative Mechanical Properties of Silica-Based Materials
The mechanical integrity of silica-based materials is paramount for their application in diverse fields, including as coatings, matrices for drug delivery, and structural components in microelectronics. Key mechanical properties include Young's modulus (a measure of stiffness), hardness (resistance to localized plastic deformation), and tensile strength (the maximum stress a material can withstand while being stretched).
The following table summarizes typical mechanical properties for silica films derived from TEOS and TMOS. Due to the lack of specific experimental data for this compound, the expected properties are inferred based on the influence of its branched alkoxy structure.
| Property | Material from TEOS | Material from TMOS | Material from this compound (Expected) |
| Young's Modulus (GPa) | 60 - 75 | 65 - 80 | Potentially lower due to less complete condensation and increased porosity. |
| Hardness (GPa) | 8 - 10 | 9 - 11 | Likely lower due to a less dense silica network. |
| Tensile Strength (MPa) | 50 - 100 | 60 - 120 | Expected to be lower due to potential for a more porous and less cross-linked structure. |
| Refractive Index | ~1.44 | ~1.45 | May be lower due to increased free volume. |
Note: The values presented are typical ranges and can vary significantly based on the specific sol-gel synthesis conditions (e.g., catalyst, water-to-precursor ratio, aging, and curing temperature).
Influence of Precursor Structure on Mechanical Properties
The differences in mechanical properties arise from the distinct reaction kinetics of the precursors during the sol-gel process.
-
TMOS has the smallest alkoxy groups, leading to a faster hydrolysis rate. This can result in a more densely cross-linked silica network, contributing to higher hardness and Young's modulus.
-
TEOS has larger ethoxy groups, resulting in a slower hydrolysis rate compared to TMOS. This can lead to a slightly less dense network but often allows for better control over the film formation process.
-
This compound possesses bulky, branched alkoxy groups. This steric hindrance is expected to significantly slow down the hydrolysis and condensation rates. This could lead to a more porous and less completely condensed silica network, which would generally result in lower mechanical strength, hardness, and stiffness compared to materials derived from TMOS or TEOS under similar processing conditions.
Experimental Protocols
To quantitatively assess the mechanical properties of silica-based materials, the following experimental protocols are commonly employed:
4.1. Sol-Gel Synthesis of Silica Thin Films
-
Precursor Solution Preparation: The alkoxysilane precursor (e.g., this compound) is dissolved in a suitable solvent, typically an alcohol (e.g., ethanol or propanol).
-
Hydrolysis: A controlled amount of water, often with an acid or base catalyst (e.g., HCl or NH₄OH), is added to the precursor solution to initiate hydrolysis of the alkoxy groups to form silanol (Si-OH) groups.
-
Condensation: The silanol groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of a sol (a colloidal suspension of silica particles).
-
Coating Deposition: The sol is deposited onto a substrate (e.g., silicon wafer or glass slide) using techniques such as spin-coating or dip-coating.
-
Aging and Drying: The coated substrate is aged to allow for further condensation and strengthening of the silica network. This is followed by a controlled drying process to remove the solvent and byproducts.
-
Curing/Annealing: The dried film is often subjected to a heat treatment (curing or annealing) to further densify the silica network and improve its mechanical properties.
4.2. Nanoindentation for Hardness and Young's Modulus Measurement
Nanoindentation is a powerful technique for measuring the mechanical properties of thin films.
-
Sample Preparation: The silica-coated substrate is securely mounted on the nanoindenter stage.
-
Indentation: A sharp indenter tip (commonly a Berkovich diamond tip) is pressed into the film surface with a precisely controlled load.
-
Load-Displacement Data Acquisition: The load applied to the indenter and its corresponding penetration depth into the film are continuously recorded during both the loading and unloading phases.
-
Data Analysis: The resulting load-displacement curve is analyzed using the Oliver-Pharr method to calculate the hardness and reduced Young's modulus of the film. The Young's modulus of the film can then be deconvoluted from the reduced modulus if the properties of the indenter are known.
4.3. Tensile Testing for Thin Films (Wafer Curvature Method)
-
Film Deposition: A thin film of the silica material is deposited onto a circular substrate of known mechanical properties (e.g., a silicon wafer).
-
Stress Induction: A change in stress in the film, for example, due to thermal expansion mismatch during cooling after annealing, causes the wafer to bend.
-
Curvature Measurement: The curvature of the wafer is precisely measured using techniques like laser scanning.
-
Stress Calculation: The stress in the thin film is calculated from the measured curvature using the Stoney equation.
-
Tensile Strength Determination: By subjecting the film to increasing levels of stress (e.g., by varying the temperature) until fracture occurs, the tensile strength can be determined.
Visualizations
Diagram of the Sol-Gel Process:
Comparative Guide to Tetrakis(1-methoxy-2-propoxy)silane for Sol-Gel Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tetrakis(1-methoxy-2-propoxy)silane (TMPS) against common alternative silicon alkoxide precursors, namely Tetraethoxysilane (TEOS) and Tetramethoxysilane (TMOS), for applications in sol-gel synthesis. The information is intended to assist researchers in selecting the appropriate precursor for their specific needs, particularly in the fields of materials science and drug delivery.
Executive Summary
This compound is a less common silicon alkoxide precursor for sol-gel processes compared to TEOS and TMOS. While direct comparative studies on its performance are limited, this guide extrapolates its expected behavior based on the well-understood principles of sol-gel chemistry. TMPS is anticipated to exhibit a slower hydrolysis and condensation rate due to the steric hindrance of its bulky alkoxy groups. This can offer better control over the gelation process, potentially leading to materials with a more uniform pore structure. However, this slower reactivity may also necessitate longer processing times. The choice of precursor will ultimately depend on the desired material properties and processing constraints.
Physical and Chemical Properties of Precursors
A fundamental understanding of the physical properties of the silicon alkoxide precursors is crucial for designing a sol-gel synthesis protocol. The table below summarizes the key properties of TMPS, TEOS, and TMOS.
| Property | This compound (TMPS) | Tetraethoxysilane (TEOS) | Tetramethoxysilane (TMOS) |
| CAS Number | 18407-95-9[1][2][3] | 78-10-4[4][5][6][7][8] | 681-84-5[9][10][11] |
| Molecular Formula | C16H36O8Si[1][2][3] | C8H20O4Si[4][8] | C4H12O4Si[12] |
| Molecular Weight ( g/mol ) | 384.54[1][3] | 208.33[4][6][8] | 152.22[12] |
| Density (g/cm³ at 20-25°C) | ~1.0[13] | 0.933[4][6] | 1.023[10] |
| Boiling Point (°C) | 350.2 (estimated)[13] | 168[4][6] | 121-122[10] |
| Flash Point (°C) | Not available | 45[6] | 26[10] |
| Hydrolytic Sensitivity | Reacts slowly with moisture[14] | Reacts with water[5][6] | Reacts with water |
Comparative Performance in Sol-Gel Synthesis
The performance of a silicon alkoxide precursor in a sol-gel process is primarily determined by the rates of two key reactions: hydrolysis and condensation. These rates are influenced by the chemical structure of the precursor, the catalyst used (acid or base), the water-to-alkoxide ratio, the solvent, and the temperature.
Hydrolysis and Condensation Rates
The structure of the alkoxy group plays a significant role in the kinetics of hydrolysis.[15][16][17][18][19][20][21] Generally, smaller and less sterically hindered alkoxy groups lead to faster hydrolysis rates.[20]
| Precursor | Alkoxy Group | Steric Hindrance | Expected Relative Hydrolysis Rate |
| TMOS | Methoxy (-OCH3) | Low | Fastest |
| TEOS | Ethoxy (-OC2H5) | Moderate | Intermediate |
| TMPS | 1-methoxy-2-propoxy (-OCH(CH3)CH2OCH3) | High | Slowest |
Note: The expected relative hydrolysis rates are based on the general principle that steric bulk around the silicon atom hinders the nucleophilic attack by water.[16][20][21] Methoxysilanes are known to hydrolyze 6-10 times faster than ethoxysilanes.[20] Given the significantly larger and more complex structure of the 1-methoxy-2-propoxy group, TMPS is expected to have the slowest hydrolysis rate among the three.
Expected Impact on Material Properties
The kinetics of the sol-gel process directly influence the structure and properties of the final material.
| Property | Slower Hydrolysis/Condensation (e.g., TMPS) | Faster Hydrolysis/Condensation (e.g., TMOS) |
| Gelation Time | Longer | Shorter |
| Porosity and Pore Size Distribution | Potentially more uniform and controllable, leading to a narrower pore size distribution. | Can lead to a wider pore size distribution and less uniform network structure. |
| Mechanical Strength | May result in a more ordered and potentially stronger gel network if the slower process allows for better structural relaxation. However, incomplete condensation can lead to weaker gels. | Rapid gelation can trap stress and lead to a more brittle material. |
| Thermal Stability | Generally high for silica-based materials, but may be influenced by the degree of condensation. | High, characteristic of a dense silica network. |
Experimental Protocols
The following is a generalized experimental protocol for the preparation of silica gel via a two-step acid-base catalyzed sol-gel process. This protocol can be adapted for use with TMPS, TEOS, or TMOS by adjusting the molar ratios and reaction times to account for the differences in reactivity.
Materials
-
Silicon alkoxide precursor (TMPS, TEOS, or TMOS)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Acid catalyst (e.g., 0.1 M HCl)
-
Base catalyst (e.g., 1 M NH4OH)
Procedure
-
Hydrolysis (Acid-Catalyzed Step):
-
In a flask, mix the silicon alkoxide precursor with ethanol.
-
Separately, prepare an acidic water solution by adding the acid catalyst to deionized water.
-
Slowly add the acidic water solution to the alkoxide/ethanol mixture while stirring.
-
Continue stirring for a predetermined time (e.g., 1-2 hours) to allow for partial hydrolysis.
-
-
Condensation (Base-Catalyzed Step):
-
Add the base catalyst to the partially hydrolyzed sol to raise the pH and promote condensation and gelation.
-
Continue stirring until the solution becomes viscous and gelation occurs. The time to gelation will vary depending on the precursor and reaction conditions.
-
-
Aging:
-
Seal the container with the gel and let it age for a period (e.g., 24-48 hours) at a constant temperature. During aging, the silica network strengthens through further condensation reactions.
-
-
Drying:
-
The wet gel can be dried under different conditions to obtain various forms of silica materials:
-
Xerogel: Dried at ambient or slightly elevated temperatures, leading to significant shrinkage and a dense, porous material.
-
Aerogel: Dried using supercritical drying to preserve the gel's porous structure, resulting in a lightweight, highly porous material.
-
-
Visualizing the Process and Logic
Sol-Gel Experimental Workflow
Caption: A generalized workflow for the two-step acid-base catalyzed sol-gel synthesis of silica materials.
Chemical Reactions in the Sol-Gel Process
Caption: The fundamental hydrolysis and condensation reactions that form the basis of the sol-gel process.
Conclusion
This compound presents an interesting, albeit less-studied, alternative to conventional silicon alkoxide precursors for sol-gel synthesis. Its bulky alkoxy groups are predicted to slow down the hydrolysis and condensation reactions, which can be advantageous for achieving greater control over the final material's structure. Researchers and drug development professionals may find TMPS particularly useful in applications where a well-defined and uniform porous network is critical. However, the slower reaction kinetics may require adjustments to processing times. Further experimental studies are needed to fully characterize the performance of TMPS and validate these theoretical predictions with quantitative data.
References
- 1. This compound | 18407-95-9 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 18407-95-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Tetraethyl orthosilicate TEOS [sigmaaldrich.com]
- 5. Tetraethoxysilane | (C2H5O)4Si | CID 6517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 7. TETRAETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 8. haihangchem.com [haihangchem.com]
- 9. Tetramethyl silicate (CAS 681-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Tetramethoxysilane | (CH3O)4Si | CID 12682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tetramethyl orthosilicate | 681-84-5 [chemicalbook.com]
- 12. Tetramethoxysilane (TMOS) | High-Purity Silica Source from China [silane-chemical.com]
- 13. CAS#:18407-95-9 | Tetrakis(1-methoxy-2-propanyl) orthosilicate | Chemsrc [chemsrc.com]
- 14. gelest.com [gelest.com]
- 15. tandfonline.com [tandfonline.com]
- 16. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 17. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. gelest.com [gelest.com]
- 21. researchgate.net [researchgate.net]
A Comparative Review of Tetrakis(1-methoxy-2-propoxy)silane for Researchers and Drug Development Professionals
An in-depth analysis of Tetrakis(1-methoxy-2-propoxy)silane, a promising but lesser-documented silane precursor, reveals its potential applications in advanced coatings and as a crosslinking agent. This guide provides a comparative overview of its properties and performance, drawing parallels with the widely used tetraethylorthosilicate (TEOS), supported by available data and experimental insights.
This compound is a tetra-alkoxysilane that serves as a precursor for silicon dioxide in various applications, notably in the formulation of protective and abrasion-resistant coatings. While it is mentioned as a viable alternative to more common silanes like TEOS, detailed comparative studies on its performance are limited in publicly available literature. This review synthesizes information from patent literature and supplier data to offer a preliminary comparison and guide for researchers exploring its use.
Performance Comparison: this compound vs. Alternatives
Direct, side-by-side experimental comparisons of this compound with other silanes are not extensively documented. However, by examining patent literature that lists it as a potential silicon dioxide precursor alongside TEOS, we can infer its intended application and benchmark its expected performance.
One key area of application is in coatings for glass and organic glass articles to improve properties such as abrasion resistance and refractive index. Patents suggest that this compound can be used in quantities ranging from 20% to 80% by weight of the total coating solid, indicating its significant role in film formation.
For comparison, the following table summarizes typical properties and performance data for coatings derived from TEOS, which can be used as a baseline for evaluating this compound.
| Property | Tetraethylorthosilicate (TEOS) | This compound |
| Deposition Rate | ~493 Å/sec (in a specific CVD process with accelerants) | Data not available in comparative studies |
| Refractive Index of Film | 1.68 (in a mixed-oxide film) | Data not available in comparative studies |
| Primary Application | Precursor for SiO2 films, coatings, sol-gel synthesis | Precursor for SiO2 films, abrasion-resistant coatings, crosslinking agent |
Experimental Protocols
General Sol-Gel Coating Protocol
This protocol describes a typical sol-gel process for creating a silica-based coating on a substrate.
Materials:
-
This compound (or alternative silane precursor)
-
Solvent (e.g., ethanol, isopropanol)
-
Water (for hydrolysis)
-
Acid or base catalyst (e.g., HCl, NH4OH)
-
Substrate (e.g., glass slide)
Procedure:
-
Sol Preparation: The silane precursor is dissolved in the chosen solvent.
-
Hydrolysis: A controlled amount of water, often mixed with the solvent and catalyst, is added to the silane solution to initiate hydrolysis of the alkoxy groups.
-
Condensation: The hydrolyzed silane molecules begin to condense, forming siloxane bonds and leading to the formation of a sol (a colloidal suspension of silica particles).
-
Coating Application: The sol is applied to the substrate using methods such as dip-coating, spin-coating, or spray-coating.
-
Drying and Curing: The coated substrate is dried to remove the solvent and then cured at an elevated temperature to promote further condensation and densification of the silica network, resulting in a solid, stable coating.
Hydrolysis and Condensation Pathway
The fundamental chemistry of this compound in forming silica networks involves two key reactions: hydrolysis and condensation. The following diagram illustrates this general pathway, which is common to all alkoxysilane precursors.
Caption: General hydrolysis and condensation pathway for alkoxysilanes.
Logical Workflow for Evaluating Silane Precursors
For researchers considering this compound, a structured approach to evaluation is crucial. The following diagram outlines a logical workflow for comparing its performance against an established alternative like TEOS.
Caption: Workflow for comparative evaluation of silane precursors.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetrakis(1-methoxy-2-propoxy)silane
Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tetrakis(1-methoxy-2-propoxy)silane, a silicate ester used in various research and industrial applications. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
Before initiating any disposal procedure, all personnel must be equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) should be worn. Contact lenses are not recommended.[1][3] |
| Hand Protection | Chemical-impermeable gloves, such as neoprene or nitrile rubber, must be worn. Gloves should be inspected for integrity before each use.[3] |
| Body Protection | Wear fire/flame resistant and impervious clothing to prevent skin contact.[1] |
| Respiratory | In areas with inadequate ventilation or where exposure limits may be exceeded, a full-face respirator is required.[1] |
Handling and Storage:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Avoid contact with skin and eyes, and do not breathe mist, gas, or vapors.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility.[1][3] Under no circumstances should this chemical be discharged into drains or the environment.[1]
1. Waste Collection:
-
Collect waste this compound in a suitable, properly labeled, and closed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Spill Management:
-
In the event of a spill, immediately evacuate personnel to a safe area, upwind of the spill if possible.[1]
-
Remove all sources of ignition and use spark-proof tools.[1]
-
Contain the spill using dikes or inert absorbent materials (e.g., vermiculite, sand, or earth).[3]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]
-
Ensure the cleanup area is well-ventilated.[1]
3. Contaminated Packaging:
-
Containers that have held this compound should be triple-rinsed with an appropriate solvent.[1]
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling or reconditioning, in accordance with local regulations.[1]
4. Final Disposal:
-
Arrange for the collected waste to be transported to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[1]
-
All disposal activities must be conducted in accordance with applicable local, state, and federal laws and regulations.[1]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and call a doctor or Poison Control Center immediately.[1] Never give anything by mouth to an unconscious person.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Tetrakis(1-methoxy-2-propoxy)silane
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tetrakis(1-methoxy-2-propoxy)silane. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
To ensure the safe handling of this compound, the following personal protective equipment is mandatory.[1][2][3] Selections must conform to established safety standards such as EN 166 (EU) for eye protection and EN 374 (EU) for gloves.[1]
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Contact lenses should not be worn.[2] Ensure equipment is tested and approved under appropriate government standards. |
| Hand Protection | Neoprene or nitrile rubber gloves | Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.[1][2] |
| Skin and Body Protection | Wear suitable protective clothing; fire/flame resistant and impervious clothing | Emergency eye wash fountains and safety showers should be readily available.[1][2] |
| Respiratory Protection | Full-face respirator or NIOSH-certified organic vapor (black cartridge) respirator | Recommended where exposure through inhalation may occur or if exposure limits are exceeded.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use local exhaust or general room ventilation to prevent the accumulation of vapors.[2]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Wash hands and other exposed areas with mild soap and water before breaks and after finishing work.[2] Contaminated clothing should be washed before reuse.[2]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Keep it away from heat, sparks, and open flames.[2] Store apart from foodstuff containers or incompatible materials like oxidizing agents.[1][2]
Disposal Plan:
-
Waste Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Dispose of contents and container in accordance with local, national, and international regulations.[1][2]
-
Packaging Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Environmental Precautions: Do not let the chemical enter drains, sewers, or public waters.[1][2] Discharge into the environment must be avoided.[1][3]
Experimental Protocols
Accidental Release Measures:
-
Evacuation: Evacuate unnecessary personnel from the spill area.[1][2]
-
Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[1] Use non-sparking tools.[1]
-
Personal Protection: Wear appropriate personal protective equipment as detailed in the PPE table above.[1][2] Avoid breathing vapors, mist, or gas.[1]
-
Containment: Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[2]
-
Clean-up: Clean up spills as soon as possible using an absorbent material to collect it.[2] Collect the adhered or collected material and place it in suitable, closed containers for disposal.[1]
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1] If present, remove contact lenses and continue rinsing.[1][3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Logical Relationship Diagram
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
